molecular formula C5H8N2S B1281273 2-Amino-4-ethylthiazole CAS No. 34631-53-3

2-Amino-4-ethylthiazole

Cat. No.: B1281273
CAS No.: 34631-53-3
M. Wt: 128.2 g/mol
InChI Key: JJDSGHBAXFTEHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-ethylthiazole is a useful research compound. Its molecular formula is C5H8N2S and its molecular weight is 128.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDSGHBAXFTEHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80495258
Record name 4-Ethyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34631-53-3
Record name 4-Ethyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-ethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-amino-4-ethylthiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 2-aminothiazole scaffold is a core structural motif in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1] This document outlines a reliable synthetic route based on the Hantzsch thiazole synthesis and details the analytical techniques essential for the structural elucidation and purity assessment of the target compound. The content is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The thiazole ring system is a crucial pharmacophore in modern drug discovery.[1] Derivatives of 2-aminothiazole, in particular, are privileged structures due to their ability to engage in a variety of biological interactions. Their prevalence in approved drugs and clinical candidates underscores their therapeutic potential.[2] The ethyl substituent at the 4-position of the thiazole ring can influence the molecule's lipophilicity and steric profile, potentially modulating its pharmacokinetic and pharmacodynamic properties. A thorough understanding of the synthesis and characterization of this compound is therefore fundamental for the exploration of novel therapeutic agents based on this scaffold.

Synthesis of this compound via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly effective method for the construction of the thiazole ring.[3][4] This reaction involves the condensation of an α-haloketone with a thioamide. In the case of 2-aminothiazoles, thiourea is utilized as the thioamide component.[5]

Mechanistic Rationale

The synthesis of this compound proceeds through a well-established mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of 1-bromo-2-butanone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The choice of an α-haloketone is critical, as the halogen serves as a good leaving group, facilitating the initial nucleophilic substitution.

Experimental Workflow Diagram

Synthesis_Workflow reagents Starting Materials: - 1-Bromo-2-butanone - Thiourea - Ethanol (Solvent) reaction Reaction Setup: - Combine reagents in a round-bottom flask. - Reflux with stirring. reagents->reaction Mixing workup Work-up: - Cool to room temperature. - Neutralize with aq. NaHCO3. - Induce precipitation. reaction->workup Reaction Completion isolation Isolation: - Vacuum filtration to collect the solid. - Wash with cold water. workup->isolation Precipitation purification Purification: - Recrystallization from a suitable solvent (e.g., ethanol/water). isolation->purification Crude Product product Final Product: This compound purification->product Pure Product Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_analytical Analytical & Physical Analysis product Synthesized Product: This compound nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Structural Elucidation ir FTIR Spectroscopy product->ir Functional Group ID ms Mass Spectrometry product->ms Molecular Weight tlc TLC & Melting Point product->tlc Purity & Identity elemental Elemental Analysis product->elemental Elemental Composition

Sources

A Technical Guide to the Physicochemical Properties of 2-Amino-4-alkylthiazoles for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminothiazole Scaffold and the Imperative of Physicochemical Characterization

The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This versatile heterocyclic scaffold is embedded in the molecular framework of numerous clinically approved drugs, from anticancer agents like Dasatinib to various antimicrobial and anti-inflammatory compounds. Its prevalence stems from its capacity to engage in multiple non-covalent interactions, including hydrogen bonding via the amino group and the thiazole nitrogen, making it an attractive synthon for drug design.

This guide focuses on the physicochemical properties of 2-amino-4-alkylthiazoles, a critical subclass of this family. A thorough understanding of these properties is not merely an academic exercise; it is fundamental to predicting a molecule's pharmacokinetic and pharmacodynamic behavior. Properties such as solubility, lipophilicity (LogP), and ionization state (pKa) govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately determining its success or failure as a therapeutic candidate.

While the specific focus of this guide is 2-Amino-4-ethylthiazole , a comprehensive search of scientific literature and chemical databases reveals a scarcity of specific, experimentally-derived data for this particular analogue. In contrast, the closely related 2-Amino-4-methylthiazole is extensively characterized. Therefore, to provide a robust and data-driven resource, this guide will present the detailed physicochemical profile of 2-Amino-4-methylthiazole as a primary reference. The principles, experimental methodologies, and interpretations discussed are directly applicable to the ethyl analogue. The anticipated variations in properties due to the substitution of a methyl with an ethyl group—primarily a slight increase in molecular weight and lipophilicity—will be noted throughout, providing researchers with a strong predictive foundation for their work with this compound.

Molecular Identity and Structural Attributes

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This includes its structure, elemental composition, and standardized chemical identifiers which ensure unambiguous communication in research and regulatory contexts.

The structures of 2-Amino-4-methylthiazole and the target compound, this compound, are shown below. The only difference is the substitution at the 4-position of the thiazole ring.

  • 2-Amino-4-methylthiazole: The reference compound for which detailed experimental data is available.

  • This compound: The target compound, whose properties can be inferred from the methyl analogue.

A summary of key molecular properties for 2-Amino-4-methylthiazole is provided in the table below.

PropertyValueSource
Molecular Formula C₄H₆N₂S[1][2]
Molecular Weight 114.17 g/mol [1][2]
CAS Number 1603-91-4[1][2]
Appearance Crystals, White to Yellow powder[3]
SMILES Cc1csc(N)n1
InChI 1S/C4H6N2S/c1-3-2-7-4(5)6-3/h2H,1H3,(H2,5,6)

For This compound , the molecular formula would be C₅H₈N₂S, and the calculated molecular weight would be approximately 128.20 g/mol .

Core Physical Characteristics

The melting and boiling points are fundamental physical constants that provide an indication of the purity of a compound and the strength of its intermolecular forces.

PropertyValueSource
Melting Point 44-47 °C (lit.)
Boiling Point 231-232 °C (lit.)

Expert Insight: The substitution of a methyl group with a slightly larger and more polarizable ethyl group in this compound would be expected to increase van der Waals forces. Consequently, both the melting and boiling points of the ethyl analogue are predicted to be slightly higher than those reported for 2-Amino-4-methylthiazole.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract, necessitating higher doses or more complex formulations. The experimental solubility for 2-Amino-4-methylthiazole has been determined to be 10.8 µg/mL at a physiologically relevant pH of 7.4[2].

Causality and Implications: This low aqueous solubility is typical for many small organic molecules. The presence of the amine and thiazole nitrogens provides sites for hydrogen bonding with water, but the hydrocarbon character of the methyl group and the thiazole ring itself limits overall solubility. For this compound, the addition of another methylene unit (-CH₂-) will further increase its lipophilic character, likely resulting in even lower aqueous solubility compared to the methyl analogue.

Experimental Protocol: Aqueous Solubility Determination via Shake-Flask Method

The gold-standard "shake-flask" method directly measures the equilibrium concentration of a compound in a saturated solution.

Principle: An excess amount of the solid compound is agitated in a buffered aqueous solution at a constant temperature until equilibrium is reached. The solid is then removed, and the concentration of the dissolved compound in the supernatant is quantified, typically by UV-Vis spectroscopy or HPLC.

Step-by-Step Methodology:

  • Preparation of Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of the test compound (e.g., 2-5 mg) to a known volume (e.g., 1-2 mL) of the pH 7.4 buffer in a glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C). Agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with the buffer solution to a concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a calibrated HPLC-UV or UV-Vis spectrophotometer. The concentration is determined by comparing the sample's response to a standard curve prepared from known concentrations of the compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add Excess Solid to Buffer (pH 7.4) B Agitate in Shaker Bath (24-48h at 25°C) A->B Achieve Equilibrium C Centrifuge to Pellet Excess Solid B->C Separate Phases D Collect Supernatant C->D E Dilute Sample D->E F Quantify via HPLC-UV E->F Measure Concentration

Workflow for Shake-Flask Solubility Measurement

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Lipophilicity, the "fat-loving" nature of a molecule, is arguably one of the most critical physicochemical parameters in drug discovery. It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in a lipidic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. For convenience, this is expressed on a logarithmic scale (LogP).

Expert Insight: LogP profoundly influences a drug's ability to cross cell membranes, bind to plasma proteins, and reach its target site. According to frameworks like Lipinski's "Rule of Five," an oral drug candidate should ideally have a LogP value less than 5 to ensure adequate aqueous solubility and membrane permeability. A LogP value that is too high can lead to poor absorption, high metabolic clearance, and potential toxicity. For this compound, the LogP is expected to be higher than that of the methyl analogue due to the increased hydrocarbon content.

Experimental Protocol: LogP Determination by HPLC

While the shake-flask method is the traditional approach, it can be labor-intensive. A more efficient method relies on High-Performance Liquid Chromatography (HPLC), which correlates a compound's retention time on a reverse-phase column with its lipophilicity.

Principle: In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water/methanol). Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be determined from its retention time.

Step-by-Step Methodology:

  • System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile. The analysis is performed isocratically (constant mobile phase composition).

  • Calibration: Prepare a set of 5-7 standard compounds with well-established LogP values that bracket the expected LogP of the test compound. Inject each standard individually and record its retention time (t_R_).

  • Determine Void Time (t₀): Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column's void time, which is the time it takes for the mobile phase to pass through the column.

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R_ - t₀) / t₀.

  • Generate Calibration Curve: Plot log k' for the standards against their known LogP values. Perform a linear regression to obtain a calibration equation (e.g., LogP = m * (log k') + c).

  • Analyze Test Compound: Dissolve the test compound (e.g., this compound) in the mobile phase, inject it into the HPLC system, and record its retention time.

  • Calculate LogP: Calculate the log k' for the test compound and use the calibration equation to determine its LogP value.

G cluster_main LogP: Partitioning Equilibrium A Aqueous Phase (Water) [Compound]aq B Lipidic Phase (Octanol) [Compound]org A:f1->B:f1 P = [Compound]org / [Compound]aq LogP = log10(P)

Conceptual Diagram of LogP

Ionization State: The Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a functional group. For a basic compound like 2-aminothiazole, the pKa refers to the equilibrium constant of its conjugate acid. This value is crucial because it determines the charge state of a molecule at a given pH. The ionization state dramatically affects solubility, membrane permeability, and receptor binding affinity.

Causality and Implications: The 2-aminothiazole scaffold contains two primary basic centers: the exocyclic amino group and the endocyclic thiazole nitrogen (N3). The pKa value reflects the pH at which 50% of the molecules are in their neutral form and 50% are in their protonated (charged) form. At physiological pH (~7.4), if the pKa is significantly higher than 7.4, the molecule will exist predominantly in its charged, more water-soluble form. If the pKa is significantly lower, it will be mostly neutral and more lipophilic. This balance is a key consideration in drug design.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Principle: A solution of the compound is titrated with a strong acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements[4].

  • Sample Preparation: Accurately weigh and dissolve the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1-10 mM)[4]. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl[4].

  • Titration Setup: Place the sample solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode and a titrant delivery nozzle into the solution.

  • Titration (for a base): Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

  • Data Acquisition: After each addition of titrant, allow the pH reading to stabilize (e.g., drift < 0.01 pH units/minute) and record the pH and the total volume of titrant added[4].

  • Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa can be determined by finding the pH at the point where half of the base has been neutralized (the midpoint of the steepest part of the curve). Alternatively, a derivative plot (dpH/dV vs. V) can be used, where the peak corresponds to the equivalence point.

G cluster_setup Setup cluster_process Process cluster_analysis Analysis A Calibrated pH Meter B Sample Solution (in KCl) B->A measures C Burette with Standardized Titrant C->B adds to D Add Titrant in Increments C->D E Record pH and Volume Added D->E F Plot pH vs. Volume E->F G Identify Half-Equivalence Point (Inflection) F->G H pKa = pH at Inflection Point G->H

Workflow for pKa Determination by Potentiometric Titration

Spectroscopic Profile

Spectroscopic data is indispensable for structural confirmation, purity assessment, and quality control. Below is a summary of the characteristic spectral data for 2-Amino-4-methylthiazole, along with predictions for its ethyl analogue.

TechniqueData for 2-Amino-4-methylthiazolePredicted Changes for this compound
¹H NMR Signals for the thiazole ring proton, the methyl group protons, and the amine protons are observed. A representative spectrum in DMSO-d₆ shows peaks around δ 7.17 (br, 2H, NH₂), δ 7.55 (s, 1H, thiazole-H), and δ 2.17 (s, 3H, CH₃)[5].The methyl singlet (CH₃) would be replaced by signals characteristic of an ethyl group: a quartet for the methylene protons (-CH₂-) and a triplet for the terminal methyl protons (-CH₃).
¹³C NMR Characteristic peaks for the three carbon atoms of the thiazole ring and the methyl carbon are present. In DMSO-d₆, these appear around δ 169.2 (C2-NH₂), δ 153.4 (C4-CH₃), δ 111.1 (C5), and δ 15.7 (CH₃)[5].The methyl carbon signal would be replaced by two signals for the ethyl group carbons. The chemical shifts of the thiazole ring carbons would be slightly perturbed by the change in the alkyl substituent.
FTIR (cm⁻¹) Key absorptions include N-H stretching from the amino group (~3300-3400 cm⁻¹), C-H stretching (~2918 cm⁻¹), C=N stretching of the thiazole ring (~1620 cm⁻¹), and other fingerprint region bands[4][5].The spectrum would be very similar, with the primary addition of C-H stretching and bending vibrations corresponding to the additional methylene group of the ethyl substituent.

Conclusion

The physicochemical properties of a drug candidate are a critical component of its developability profile. This guide has detailed the key parameters—molecular structure, physical constants, solubility, lipophilicity, and ionization state—using the well-characterized 2-Amino-4-methylthiazole as a robust and informative surrogate for the less-documented This compound . The provided experimental protocols are standardized, self-validating methodologies that form the bedrock of pharmaceutical profiling. For researchers in drug discovery, a deep, causal understanding of these properties is essential. It allows for the rational design of molecules with optimized ADME characteristics, reducing late-stage attrition and accelerating the journey from a promising compound to a life-changing therapeutic.

References

  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from PubChem website. [Link]

  • The Royal Society of Chemistry. (2019). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from The Royal Society of Chemistry website. [Link]

  • PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from PubChem website. [Link]

  • MDPI. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). Retrieved from HMDB website. [Link]

  • PubChem. (n.d.). 2-Amino-4-methylthiazole. Retrieved from PubChem website. [Link]

  • PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. Retrieved from PubChem website. [Link]

  • PubChem. (n.d.). 4-Thiazoleacetic acid, 2-amino-, ethyl ester. Retrieved from PubChem website. [Link]

  • PubChem. (n.d.). 2-Aminothiazole. Retrieved from PubChem website. [Link]

  • SpectraBase. (n.d.). 2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase website. [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from Wikipedia website. [Link]

  • Chemsrc. (n.d.). 2-Aminothiazole | CAS#:96-50-4. Retrieved from Chemsrc website. [Link]

  • NIST. (n.d.). Aminothiazole. Retrieved from NIST WebBook. [Link]

Sources

An In-Depth Technical Guide to the Spectral Analysis of 2-Amino-4-ethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectral analysis of 2-Amino-4-ethylthiazole, a heterocyclic amine of significant interest in medicinal chemistry and drug development. By leveraging fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we can elucidate the precise molecular structure and confirm the identity of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Introduction

This compound belongs to the 2-aminothiazole class of compounds, a scaffold present in numerous pharmaceuticals due to its wide range of biological activities. Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of any new chemical entity. Spectroscopic analysis provides a detailed fingerprint of a molecule, revealing the connectivity of atoms and the nature of the functional groups present. This guide will delve into the interpretation of ¹H NMR, ¹³C NMR, IR, and MS data to provide a complete spectral portrait of this compound.

Molecular Structure and Logic of Analysis

The structural elucidation of this compound relies on the synergistic information obtained from various spectroscopic methods. Each technique probes different aspects of the molecular structure, and their combined interpretation provides a self-validating system for structural confirmation.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, we can piece together the connectivity of the atoms.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the amino group, the thiazole ring, and the ethyl substituent.

Experimental Protocol: ¹H NMR

A general protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those of the amino group.

  • Instrument Setup: The spectrum is typically recorded on a 300 or 400 MHz spectrometer.

  • Data Acquisition: Standard acquisition parameters are generally sufficient. For a dilute sample, the number of scans can be increased to improve the signal-to-noise ratio.

Data Interpretation and Causality

Based on the analysis of structurally similar compounds, such as 2-amino-4-methylthiazole and other 2-aminothiazole derivatives, the following ¹H NMR spectral data for this compound can be anticipated.[1][2][3][4]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-5 (thiazole ring)~6.2-6.5Singlet (s)-1H
-NH₂ (amino group)~5.0-5.5 (broad)Singlet (s)-2H
-CH₂- (ethyl group)~2.6-2.8Quartet (q)~7.52H
-CH₃ (ethyl group)~1.2-1.4Triplet (t)~7.53H
  • H-5 Proton: The proton on the thiazole ring is expected to appear as a singlet in the aromatic region. Its chemical shift is influenced by the electron-donating amino group and the alkyl substituent.

  • Amino Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet. The chemical shift and broadness of this peak can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

  • Ethyl Group Protons (-CH₂CH₃): The ethyl group will give rise to a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons (n+1 rule, 3+1=4). The triplet is due to the coupling of the methyl protons with the two adjacent methylene protons (n+1 rule, 2+1=3). The coupling constant (J) for both signals will be identical.

G cluster_workflow NMR Sample Preparation and Analysis Workflow A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Acquire 1H and 13C NMR Spectra B->C D Process and Analyze Data C->D

Caption: A simplified workflow for NMR analysis.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Experimental Protocol: ¹³C NMR

The sample prepared for ¹H NMR can be used directly for ¹³C NMR analysis. Due to the low natural abundance of the ¹³C isotope, a greater number of scans are typically required to obtain a spectrum with a good signal-to-noise ratio.

Data Interpretation and Causality

The predicted ¹³C NMR chemical shifts for this compound are based on data from analogous structures.[5][6][7][8]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (thiazole ring)~168-170
C-4 (thiazole ring)~148-150
C-5 (thiazole ring)~105-108
-CH₂- (ethyl group)~20-25
-CH₃ (ethyl group)~12-15
  • C-2 Carbon: This carbon, bonded to two nitrogen atoms (in the ring and the amino group), is significantly deshielded and appears at the lowest field.

  • C-4 Carbon: The C-4 carbon, attached to the ethyl group and part of a double bond, also appears at a relatively low field.

  • C-5 Carbon: The C-5 carbon, adjacent to the sulfur atom, is the most shielded of the ring carbons.

  • Ethyl Group Carbons: The carbons of the ethyl group will appear in the aliphatic region of the spectrum, with the methylene carbon being slightly more deshielded than the methyl carbon.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: IR Spectroscopy

For a solid sample like this compound, the IR spectrum can be obtained using one of the following methods:

  • KBr Pellet: A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Nujol Mull: The sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then pressed between two salt plates.

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is often the simplest and quickest method.

Data Interpretation and Causality

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.[9][10][11][12][13]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H stretch (amino group)3100-3400Medium, often two bands
C-H stretch (aromatic/vinyl)3000-3100Medium to weak
C-H stretch (aliphatic)2850-3000Medium
C=N stretch (thiazole ring)~1620-1650Strong
C=C stretch (thiazole ring)~1500-1580Medium to strong
N-H bend (amino group)~1590-1650Medium to strong
C-H bend (aliphatic)~1375-1470Medium
  • N-H Stretching: The primary amine will show two characteristic stretching vibrations in the 3100-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches.

  • C-H Stretching: Both aromatic-like C-H stretching from the thiazole ring and aliphatic C-H stretching from the ethyl group will be observed.

  • C=N and C=C Stretching: The double bonds within the thiazole ring will give rise to strong absorption bands in the 1500-1650 cm⁻¹ region.

  • N-H Bending: The scissoring vibration of the amino group typically appears in the same region as the C=N stretching, sometimes overlapping.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

For a relatively small and volatile molecule like this compound, Electron Ionization (EI) is a suitable method.

  • Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Data Interpretation and Causality

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.[14][15][16]

m/z Value Proposed Fragment Plausible Origin
127[M]⁺˙Molecular ion
112[M - CH₃]⁺Loss of a methyl radical from the ethyl group
98[M - C₂H₅]⁺Loss of an ethyl radical
84[M - CH₃CN]⁺Cleavage of the thiazole ring
  • Molecular Ion (M⁺˙): The peak corresponding to the intact molecule with one electron removed. For this compound (C₅H₈N₂S), the molecular weight is approximately 128.19 g/mol . The molecular ion peak should be observed at m/z 128.

  • Fragmentation: The molecular ion is often unstable and can fragment in predictable ways. Common fragmentation pathways for alkylthiazoles include the loss of the alkyl substituent. Cleavage of the thiazole ring can also occur.

G cluster_ms Mass Spectrometry Fragmentation Pathway M Molecular Ion (m/z 128) F1 [M - CH3]+ (m/z 113) M->F1 - CH3 F2 [M - C2H5]+ (m/z 99) M->F2 - C2H5 F3 Ring Cleavage Fragments M->F3

Caption: A simplified representation of potential mass spectrometry fragmentation.

Conclusion

The comprehensive spectral analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides an unambiguous confirmation of its molecular structure. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and provides insights into fragmentation patterns. This multi-faceted spectroscopic approach ensures the scientific integrity of the structural assignment, a cornerstone of chemical research and drug development.

References

  • Chemistry LibreTexts. (2022, September 5). IR Spectroscopy. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Chemguide. [Link]

  • Ejaz, S., Nadeem, H., Zafar, R., & Ejaz, S. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. Chemistry Central Journal, 13(1), 113. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). HMDB. [Link]

  • Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897. [Link]

  • ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... ResearchGate. [Link]

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471. [Link]

  • SpectraBase. (n.d.). 2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. [Link]

  • Various Authors. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. [Link]

  • Various Authors. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health. [Link]

  • Various Authors. (n.d.). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Various Authors. (n.d.). Sample preparation for FT-IR. [Link]

  • Various Authors. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education. [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

Sources

In Vitro Cytotoxicity of 2-Amino-4-ethylthiazole and its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This structural motif is a cornerstone in the development of novel therapeutic agents, demonstrating activities ranging from antimicrobial and anti-inflammatory to potent anticancer effects.[3][4] Notably, derivatives of 2-aminothiazole have shown significant in vitro cytotoxicity against a wide array of human cancer cell lines, including but not limited to breast, lung, colon, and leukemia.[1] This guide provides an in-depth technical overview of the methodologies used to evaluate the in vitro cytotoxicity of 2-aminothiazole derivatives, with a particular focus on the implications for 2-Amino-4-ethylthiazole. While specific cytotoxic data for this compound is not extensively available in the public domain, this guide will leverage data from structurally related analogs to provide a robust framework for its evaluation.

The core of this guide is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to assess the cytotoxic potential of this promising class of compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Understanding the Landscape: Cytotoxicity of 2-Aminothiazole Derivatives

A substantial body of research underscores the potent cytotoxic effects of 2-aminothiazole derivatives. The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the in vitro cytotoxicity of selected 2-aminothiazole derivatives against various cancer cell lines, providing a comparative landscape for understanding the potential of novel analogs like this compound.

Compound/DerivativeCancer Cell LineIC50 Value
Compound 20 H1299 (Lung Cancer)4.89 µM[1]
SHG-44 (Glioma)4.03 µM[1]
TH-39 K562 (Leukemia)0.78 µM[1]
Compound 28 HT29 (Colon Cancer)0.63 µM[1]
HeLa (Cervical Cancer)6.05 µM[1]
A549 (Lung Cancer)8.64 µM[1]
Compound 46b A549 (Lung Cancer)0.16 ± 0.06 µM[1]
HepG2 (Liver Cancer)0.13 ± 0.05 µM[1]
2-(alkylamido) thiazole analogues L1210 (Leukemia)4-8 µM[1]
2-(arylamido) thiazole analogues L1210 (Leukemia)0.2-1 µM[1]

Note: This table presents a selection of data from the literature and is not exhaustive.

Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the 2-aminothiazole ring significantly influence cytotoxic potency. For instance, the incorporation of a methyl group at the C4- or C5-position of the thiazole core has been reported to decrease potency (IC50 > 10 µmol/L) in some series.[1] This insight is particularly relevant when predicting the potential activity of this compound.

Mechanisms of Cytotoxicity: Unraveling the Molecular Pathways

The cytotoxic effects of 2-aminothiazole derivatives are often mediated through the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged or cancerous cells. Several key mechanisms have been elucidated for this class of compounds:

  • Cell Cycle Arrest: Some 2-aminothiazole derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. For example, certain compounds can cause G1-phase arrest in the cell cycle of HeLa cells.[1]

  • Induction of Apoptosis: A common mechanism is the initiation of the apoptotic cascade. This can be triggered through various signaling pathways.

  • Caspase Activation: Apoptosis is executed by a family of cysteine proteases called caspases. The activation of effector caspases, such as caspase-3, is a hallmark of apoptosis and has been observed following treatment with 2-aminothiazole derivatives.[5]

  • Modulation of Apoptotic Proteins: These compounds can alter the expression levels of key regulatory proteins involved in apoptosis. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[1]

The following diagram illustrates a generalized pathway for apoptosis induction by 2-aminothiazole derivatives, culminating in the activation of executive caspases.

apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_regulation Apoptotic Regulation cluster_execution Execution Phase 2-Aminothiazole_Derivative 2-Aminothiazole_Derivative Bcl2_family Bcl-2 Family (Bcl-2 down, Bax up) 2-Aminothiazole_Derivative->Bcl2_family Modulates Mitochondria Mitochondria Bcl2_family->Mitochondria Regulates permeability Caspase_9 Caspase-9 Mitochondria->Caspase_9 Cytochrome c release Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

A generalized signaling pathway for apoptosis induction by 2-aminothiazole derivatives.

Core Experimental Protocols for In Vitro Cytotoxicity Assessment

To accurately determine the cytotoxic potential of this compound or its analogs, standardized and validated in vitro assays are essential. The following sections provide detailed, step-by-step methodologies for two of the most widely used cytotoxicity assays: the MTT assay and the LDH release assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Principle: Mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Experimental Workflow:

mtt_workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with this compound (various concentrations) Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate for 2-4 hours to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate % viability and IC50 value Absorbance_Reading->Data_Analysis

Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of plasma membrane integrity.

Principle: The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.

Experimental Workflow:

ldh_workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with this compound (various concentrations) Cell_Seeding->Compound_Treatment Incubation 3. Incubate for desired time period Compound_Treatment->Incubation Supernatant_Collection 4. Collect cell culture supernatant Incubation->Supernatant_Collection LDH_Reaction 5. Add supernatant to LDH reaction mixture Supernatant_Collection->LDH_Reaction Color_Development 6. Incubate for color development LDH_Reaction->Color_Development Absorbance_Reading 7. Read absorbance at ~490 nm Color_Development->Absorbance_Reading Data_Analysis 8. Calculate % cytotoxicity Absorbance_Reading->Data_Analysis

Experimental workflow for the LDH cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

    • It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Incubation:

    • Incubate the plate for the desired time period at 37°C in a 5% CO2 incubator.

  • Supernatant Collection:

    • Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

    • Carefully transfer a specific volume of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains the substrate, cofactor, and tetrazolium salt).

    • Add the reaction mixture to each well containing the supernatant.

  • Incubation and Absorbance Measurement:

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

    • Measure the absorbance at a wavelength of approximately 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Absorbance of treated sample - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Conclusion and Future Directions

The 2-aminothiazole scaffold represents a highly promising framework for the development of novel anticancer agents. While direct in vitro cytotoxicity data for this compound is currently limited, the extensive research on its analogs provides a strong rationale for its investigation. The methodologies detailed in this guide, particularly the MTT and LDH assays, offer robust and reliable means to quantify its cytotoxic potential.

Future research should focus on a systematic evaluation of this compound against a diverse panel of cancer cell lines to determine its IC50 values and spectrum of activity. Mechanistic studies, including cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and western blotting for key apoptotic proteins, will be crucial for elucidating its mode of action. A thorough understanding of its in vitro cytotoxicity will be the foundational step in assessing its potential as a lead compound for further preclinical and clinical development.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. Ukr. Biochem. J.[Link]

  • Comparison of the cytotoxic activity of arylazo‐aminothiazoles 4‐7 a‐c against the considered cell lines. ResearchGate. [Link]

  • Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. MDPI. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. PubMed. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

  • In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. National Institutes of Health. [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. [Link]

  • Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to Investigating the Mechanism of Action of 2-Amino-4-ethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically approved drugs and a multitude of investigational agents with a broad spectrum of biological activities.[1][2][3] This guide focuses on a specific, yet under-investigated derivative, 2-Amino-4-ethylthiazole. While direct mechanistic studies on this compound are not extensively documented in current literature, the wealth of information on analogous compounds allows for the formulation of well-grounded hypotheses regarding its potential biological targets and cellular effects. This document serves as a comprehensive technical roadmap for researchers, outlining a systematic approach to elucidate the mechanism of action of this compound, from initial synthesis and characterization to detailed cellular and biochemical investigations.

Introduction: The 2-Aminothiazole Scaffold - A Privileged Motif in Drug Discovery

The 2-aminothiazole ring system is a five-membered heterocycle containing nitrogen and sulfur atoms, a structure that has proven to be remarkably versatile in engaging with a wide array of biological targets. Its derivatives have demonstrated a diverse range of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[2][3] The clinical success of drugs containing this scaffold, such as the kinase inhibitor Dasatinib, underscores its importance in the development of targeted therapies.[4]

The synthesis of 2-aminothiazoles is most commonly achieved through the Hantzsch thiazole synthesis, a robust and versatile method involving the condensation of an α-haloketone with a thiourea derivative. For this compound, this would typically involve the reaction of 1-bromo-2-butanone with thiourea.

Hypothesized Mechanisms of Action for this compound

Based on extensive research into the biological activities of 2-aminothiazole derivatives, two primary mechanisms of action are hypothesized for this compound in the context of cancer, the most prominently studied therapeutic area for this class of compounds:

  • Inhibition of Tubulin Polymerization: Many 2-aminothiazole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 4-position substituent on the thiazole ring can significantly influence the potency of this activity. The ethyl group in this compound, being a small lipophilic group, may contribute to favorable interactions within the colchicine-binding site on β-tubulin.

  • Inhibition of Protein Kinases: The 2-aminothiazole scaffold is a well-established "hinge-binding" motif for various protein kinases. It can act as a scaffold for designing inhibitors that target the ATP-binding site of kinases that are crucial for cancer cell proliferation and survival, such as those in the PI3K/Akt/mTOR signaling pathway.[5] The 4-ethyl group could potentially occupy a hydrophobic pocket within the kinase active site, contributing to binding affinity and selectivity.

A Systematic Workflow for Elucidating the Mechanism of Action

The following sections detail a comprehensive experimental workflow designed to systematically investigate the hypothesized mechanisms of action of this compound.

Initial Cellular Phenotypic Screening

The first step is to assess the overall effect of this compound on cancer cell viability and proliferation.

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Investigation of Tubulin Polymerization Inhibition

If the initial screening reveals significant cytotoxic activity, the next logical step is to investigate the compound's effect on microtubule dynamics.

Experimental Workflow: Investigating Tubulin Polymerization Inhibition

G cluster_0 Hypothesis: Inhibition of Tubulin Polymerization A In Vitro Tubulin Polymerization Assay B Cell Cycle Analysis (Flow Cytometry) A->B Confirmation in cellular context C Immunofluorescence Microscopy B->C Visual confirmation of mitotic arrest and microtubule disruption

Caption: Workflow for investigating tubulin polymerization inhibition.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of purified tubulin.[6][7]

  • Reagent Preparation: Prepare a reaction mixture containing purified bovine tubulin (2 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a suitable buffer.

  • Compound Addition: Add varying concentrations of this compound to the reaction mixture. Include positive (e.g., colchicine) and negative (DMSO) controls.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. Polymerization of tubulin into microtubules will enhance the fluorescence of the reporter.

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Analyze the effect of the compound on the rate and extent of polymerization.

ParameterExpected Outcome for an Inhibitor
Lag Time Increased
Vmax (Rate of Polymerization) Decreased
Plateau (Total Polymer Mass) Decreased

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.[8][9][10]

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity. An accumulation of cells in the G2/M phase would be indicative of mitotic arrest.

Investigation of Kinase Inhibition

If the compound does not appear to primarily target tubulin, or in parallel with those studies, its potential as a kinase inhibitor should be explored.

Experimental Workflow: Investigating Kinase Inhibition

G cluster_1 Hypothesis: Kinase Inhibition D Broad Kinase Panel Screening E In Vitro Kinase Inhibition Assay (for specific hits) D->E Identify specific kinase targets F Western Blot Analysis E->F Confirm target engagement and pathway modulation in cells

Caption: Workflow for investigating kinase inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of the compound on the activity of a specific kinase.[11]

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the target kinase (e.g., Akt, mTOR), a specific peptide substrate, and ATP in a kinase buffer.

  • Compound Addition: Add serial dilutions of this compound.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for 30-60 minutes.

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization, or ELISA).

  • Data Analysis: Determine the IC50 value for the inhibition of the specific kinase.

Experimental Protocol: Western Blot Analysis for PI3K/Akt/mTOR Pathway

This technique is used to assess the phosphorylation status of key proteins in a signaling pathway, providing evidence of target engagement in a cellular context.[12]

  • Cell Treatment and Lysis: Treat cancer cells with this compound for a specified time. Lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: A decrease in the ratio of phosphorylated to total protein for a specific kinase substrate would indicate inhibition of that kinase's activity.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical IC50 Values of this compound in Various Assays

AssayCell Line / TargetHypothetical IC50 (µM)
Cell Viability (MTT) HeLa5.2
A5498.1
MCF-76.5
Tubulin Polymerization Purified Tubulin2.8
Kinase Inhibition Akt1> 50
PI3Kα> 50
mTOR12.3

Conclusion

While this compound remains a relatively unexplored molecule, its structural similarity to a well-validated class of bioactive compounds suggests significant therapeutic potential. The experimental framework outlined in this guide provides a rigorous and systematic approach to elucidating its mechanism of action. By combining cellular phenotypic assays with specific biochemical and molecular biology techniques, researchers can effectively identify its primary biological targets and delineate the signaling pathways through which it exerts its effects. Such studies are essential for the rational design of future derivatives with improved potency and selectivity, ultimately paving the way for the development of novel therapeutics.

References

  • Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • Hancock, M. K., Bi, K., Robers, M. B., Machleidt, T., Vogel, K. W., & Carlson, C. B. (n.d.).
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majid, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806.

Sources

Topic: 2-Amino-4-ethylthiazole Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The 2-aminothiazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of several clinically approved kinase inhibitors.[1][2] This guide provides a comprehensive technical overview of 2-aminothiazole derivatives, with a focus on 4-ethyl substituted analogues, as potential kinase inhibitors. We will explore the causality behind synthetic strategies, dissect the intricate structure-activity relationships (SAR) for key kinase targets, provide detailed, field-proven experimental protocols for their evaluation, and discuss essential pharmacokinetic considerations. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel kinase inhibitors based on this versatile scaffold.

The Rationale: Why the 2-Aminothiazole Scaffold?

The success of the 2-aminothiazole moiety in kinase inhibitor design is not accidental; it stems from its unique physicochemical properties. This heterocyclic ring system can engage in multiple, critical hydrogen-bonding interactions within the highly conserved ATP-binding pocket of kinases. Typically, the endocyclic nitrogen and the exocyclic amino group act as key hydrogen bond donors and acceptors, mimicking the adenine portion of ATP. This inherent binding capability provides a robust anchor for molecules, allowing for systematic chemical modifications to achieve high potency and selectivity.[3][4]

The discovery of Dasatinib (BMS-354825), a potent pan-Src and Bcr-Abl inhibitor, validated the 2-aminothiazole template and catalyzed extensive research into this chemical class.[3][5][6] Subsequent efforts have identified derivatives active against a wide array of other crucial kinase targets, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][7][8]

Synthetic Strategies: Building the Core Scaffold

The construction of 2-amino-4-substituted thiazole derivatives is most commonly achieved via the Hantzsch thiazole synthesis.[9][10] This method is favored in drug discovery for its reliability, versatility, and the commercial availability of a wide range of starting materials.

Causality of the Hantzsch Synthesis: The reaction's efficiency lies in the straightforward condensation between an α-haloketone and a thiourea or thioamide. The nucleophilic sulfur of the thiourea attacks the electrophilic carbonyl carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring. To synthesize a 4-ethylthiazole derivative, the required starting material is a 1-halo-2-butanone.

Below is a generalized workflow for the synthesis of a generic 2-amino-4-ethylthiazole derivative.

G cluster_0 Step 1: α-Halogenation cluster_1 Step 2: Hantzsch Condensation cluster_2 Step 3: Functionalization A 2-Butanone (Ethyl methyl ketone) B 1-Bromo-2-butanone (α-Haloketone) A->B  Br2, CHCl3 or N-Bromosuccinimide D This compound Core B->D C Thiourea C->D E Amide Coupling, Urea Formation, or other reactions at 2-amino position D->E  Carboxylic Acid + Coupling Agent or Isocyanate F Final Kinase Inhibitor Derivative E->F

Caption: Generalized workflow for the synthesis of this compound derivatives.

Other synthetic routes, such as those starting from olefins or utilizing microwave irradiation, have also been developed to improve yields and reaction times.[10] The choice of synthetic pathway is often dictated by the desired substitution patterns and the scale of the synthesis.

Key Kinase Targets and Structure-Activity Relationships (SAR)

The beauty of the 2-aminothiazole scaffold lies in its modularity. Modifications at the 2-, 4-, and 5-positions of the thiazole ring can dramatically influence potency and selectivity against different kinases.

Src Family and Bcr-Abl Kinases

The development of Dasatinib provides a masterclass in SAR. Starting from a weakly potent hit, iterative modifications led to a sub-nanomolar inhibitor.[4][5]

  • 2-Position: The 2-amino group is critical. It is typically functionalized with a larger, often heterocyclic, moiety that extends into a secondary pocket of the kinase active site.

  • 4-Position: Substitutions here, such as the ethyl group, primarily influence steric interactions. While many potent inhibitors are unsubstituted or have a methyl group at this position, an ethyl group can be tolerated and may be optimized to improve properties like solubility or metabolic stability.

  • 5-Position: This position is key for achieving high potency. In Dasatinib, a carboxamide moiety at this position forms crucial hydrogen bonds with the kinase. The N-substituted phenyl ring of the carboxamide occupies a hydrophobic pocket, and its substituents are critical for selectivity and potency.[5][6]

Cyclin-Dependent Kinases (CDKs)

CDKs are central regulators of the cell cycle, and their inhibition is a validated anti-cancer strategy.[11] 2-aminothiazole derivatives have been developed as potent inhibitors of CDK2, CDK4, and CDK6.[1][12]

  • SAR Insights: For CDK2 inhibitors, replacing the metabolically unstable ester group of an early hit with a stable oxazole moiety at the 5-position dramatically improved cellular activity and pharmacokinetic properties.[13] SAR studies revealed that small, flexible side chains at the 2-amino position were often preferred.[1][11] SNS-032 (BMS-387032) is a notable example, inhibiting CDK2 with an IC50 of 48 nM and showing antiproliferative activity.[1]

Aurora Kinases

Aurora kinases (A, B, and C) are essential for mitotic progression, making them attractive oncology targets.[7][14] Several 2-aminothiazole series have shown potent inhibition of Aurora kinases.[15][16]

  • SAR Insights: For Aurora A/B inhibitors, a common structural motif involves a 2-aminothiazole core linked to a pyrimidine ring.[14] Bioisosteric replacement of a benzoxazole core with a benzothiazole led to derivatives with potent and selective inhibitory activity against Aurora B.[16] These compounds were shown to inhibit the phosphorylation of the Aurora B substrate, histone H3, and induce G2/M cell cycle arrest.[16]

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[17] Many 2-aminothiazole derivatives have been designed as VEGFR-2 inhibitors.[1][8][18]

  • SAR Insights: Often, these inhibitors are designed as multi-targeted agents, co-inhibiting other kinases like PI3K or BRAF.[1][19] Molecular docking studies reveal that the 2-aminothiazole scaffold typically anchors in the hinge region of the VEGFR-2 active site, while appended moieties like piperazine-thiazole or ureidothiazole scaffolds explore adjacent hydrophobic regions to enhance potency.[1]

Table 1: Representative 2-Aminothiazole Derivatives and Their Kinase Inhibitory Potencies

Compound/SeriesTarget Kinase(s)IC50 / ActivityReference(s)
Dasatinib (BMS-354825)pan-Src, Bcr-Abl<1 nM[5][6]
SNS-032 (BMS-387032)CDK2/cycE48 nM[1]
Compound 41 (Li et al.)VEGFR-2, PI3Kα58.44% & 36.58% inhibition[1]
Compound 9 (Abou-Seri et al.)VEGFR-20.40 µM[1]
Aminobenzothiazole 15gAurora BPotent Inhibition[16]
Diaminothiazole 51CDK20.9 - 1.5 nM[11]

Experimental Evaluation: From Benchtop to Cells

Evaluating the potential of a new this compound derivative requires a multi-step, hierarchical approach, beginning with biochemical assays and progressing to more physiologically relevant cell-based systems.[20]

In Vitro Biochemical Kinase Assay

This is the primary screen to determine if a compound directly inhibits the enzymatic activity of the target kinase. The most common format utilizes a radiolabeled ATP analogue ([γ-³²P]ATP) to measure the transfer of the radioactive phosphate group to a substrate.[21]

Self-Validating Protocol: In Vitro Kinase Inhibition Assay

  • Preparation of Reagents:

    • Kinase Buffer: Prepare a 2x kinase buffer (e.g., 50 mM HEPES pH 7.5, 20 mM MgCl₂, 2 mM DTT, 0.2 mM Na₃VO₄). Causality: The buffer maintains optimal pH and provides essential cofactors (Mg²⁺) for kinase activity. DTT prevents oxidation, and vanadate inhibits phosphatases that would reverse the reaction.

    • ATP Mix: Prepare a solution containing cold ATP and [γ-³²P]ATP. The final concentration of ATP should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors can be accurately assessed.

    • Enzyme & Substrate: Dilute the purified recombinant kinase and its specific substrate (e.g., a peptide or protein like histone H1) to their final working concentrations in kinase buffer.[22]

  • Assay Execution:

    • Add 5 µL of the test compound (dissolved in DMSO, serially diluted) or DMSO vehicle (for positive and negative controls) to a 96-well plate.

    • Add 20 µL of the enzyme/substrate mix to each well, except for the negative control wells (add buffer instead of enzyme).

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 25 µL of the ATP mix to all wells.[23]

    • Incubate the reaction at 30°C or 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer or phosphoric acid.[22][23]

    • Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP. This is commonly done by spotting the reaction mixture onto phosphocellulose paper and washing away the free ATP, or by running the samples on an SDS-PAGE gel.[21][22]

    • Quantify the incorporated radioactivity using liquid scintillation counting or phosphorimaging of the gel.[21]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Experimental workflow for a radioactive in vitro kinase inhibition assay.

Cell-Based Kinase Assays

While in vitro assays confirm direct enzyme inhibition, cell-based assays are critical for determining if a compound can enter a cell, engage its target in a complex cellular environment, and exert a biological effect.[20]

Key Types of Cell-Based Assays:

  • Target Engagement Assays: These methods measure the direct interaction of the compound with the kinase inside the cell or the immediate downstream consequence. A common approach is to measure the phosphorylation of a known cellular substrate of the target kinase via Western Blot or ELISA.[24][25] A reduction in substrate phosphorylation upon compound treatment provides strong evidence of target engagement.[20]

  • Cell Proliferation/Viability Assays: These assays measure the ultimate biological outcome of inhibiting a kinase involved in cell growth and survival. For example, the Ba/F3 cell line is dependent on the cytokine IL-3 for survival.[20][24] If these cells are engineered to express an oncogenic kinase, they become IL-3 independent. An effective inhibitor of that kinase will block proliferation and induce cell death in the absence of IL-3, providing a functional readout of compound activity.[24]

  • Cell Cycle Analysis: For CDK or Aurora kinase inhibitors, flow cytometry can be used to analyze the cell cycle distribution of treated cells. An effective inhibitor will cause cells to arrest in a specific phase of the cell cycle (e.g., G1 arrest for a CDK4/6 inhibitor or G2/M arrest for an Aurora kinase inhibitor).[12][16]

G cluster_0 Step 1: Cell Culture & Treatment cluster_1 Step 2: Assay Readout cluster_2 Option A: Target Phosphorylation cluster_3 Option B: Cell Viability cluster_4 Step 3: Data Analysis A Seed cancer cell line (e.g., HeLa, A2780) B Treat with serial dilutions of 2-aminothiazole derivative A->B C Incubate (e.g., 24-72 hours) B->C D Lyse Cells C->D F Add Viability Reagent (e.g., MTT, CellTiter-Glo) C->F E Western Blot / ELISA for Phospho-Substrate D->E H Determine EC50 or GI50 E->H G Measure Absorbance or Luminescence F->G G->H

Caption: Generalized workflow for cell-based evaluation of kinase inhibitors.

Pharmacokinetic (PK) Considerations

A potent inhibitor is only useful if it can reach its target in the body. Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties is crucial. Studies on 2-aminothiazole derivatives have shown that they can be developed to have favorable PK profiles.[26]

  • Bioavailability: Oral bioavailability for some optimized 2-aminothiazole compounds has been reported in the range of 27-40%.[26]

  • Brain Penetration: Certain derivatives have been shown to achieve high concentrations in the brain, which is important for treating CNS cancers or neurological disorders.[26]

  • Metabolism: Stability in liver microsomes is a key parameter. Common metabolic pathways for this scaffold include ring hydroxylation.[26] Understanding these pathways allows medicinal chemists to block metabolically labile sites to improve a compound's half-life.

  • AUC/EC50 Ratio: A critical parameter for predicting in vivo efficacy is the ratio of the Area Under the Curve (a measure of total drug exposure) to the compound's cellular potency (EC50). A high ratio suggests that a sufficient concentration of the drug can be maintained over time to effectively inhibit the target.[26]

Conclusion and Future Directions

The this compound scaffold and its analogues represent a highly validated and versatile platform for the development of potent and selective kinase inhibitors. The established synthetic routes, well-understood SAR for numerous key kinase targets, and robust evaluation protocols provide a clear path for drug discovery efforts. Future work in this area will likely focus on developing inhibitors with novel selectivity profiles to overcome clinical resistance, exploring their use in combination therapies, and optimizing ADME properties to create best-in-class therapeutics for a wide range of human diseases.

References

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Profacgen. Cell-based Kinase Assays. Profacgen. [Link]

  • Sil, B. M., et al. (2013). Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. Pharmaceutical research, 30(2), 559-575. [Link]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of advanced research, 27, 171-192. [Link]

  • Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(32), 28263-28283. [Link]

  • Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]

  • Wang, T., et al. (2008). Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. Bioorganic & medicinal chemistry, 16(11), 6296-307. [Link]

  • Moon, K. M., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2619. [Link]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor. ResearchGate. [Link]

  • Mand, A. M., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Aher, N. G., et al. (2010). Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Investigational new drugs, 28(2), 149-59. [Link]

  • El-Adl, K., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of the Iranian Chemical Society, 20(3), 649-668. [Link]

  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Luceome Biotechnologies. [Link]

  • Misra, R. N., et al. (2004). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of medicinal chemistry, 47(7), 1719-28. [Link]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. ACS Publications. [Link]

  • Srividhya, J., & Andrews, B. (2001). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • El-Damasy, A. K., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Jo, H., et al. (2017). Optimization and biological evaluation of 2-aminobenzothiazole derivatives as Aurora B kinase inhibitors. Bioorganic & medicinal chemistry, 25(14), 3740-3749. [Link]

  • Betzi, S., et al. (2016). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Scientific reports, 6, 25533. [Link]

  • Misra, R. N., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Bohrium. [Link]

  • El-Sayed, N. N. E., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]

  • ResearchGate. (n.d.). Design strategy for 2-amino-benzothiazole derivatives as dual VEGFR-2/BRAF inhibitors. ResearchGate. [Link]

  • El-Adl, K., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of the Iranian Chemical Society, 20(3), 649-668. [Link]

  • Al-Ostath, A. I., et al. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

  • Kador, L., et al. (2021). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European journal of medicinal chemistry, 224, 113699. [Link]

  • Sreenivasa, M., et al. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(4), 353-358. [Link]

  • Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(7), 2911-2914. [Link]

  • Google Patents. (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • El-Damasy, A. K., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

  • ResearchGate. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. [Link]

  • Gomha, S. M., et al. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Mini-reviews in medicinal chemistry, 18(11), 912-928. [Link]

Sources

An In-Depth Technical Guide to the Early-Stage Discovery of 2-Amino-4-ethylthiazole Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, is a structural cornerstone in numerous FDA-approved drugs and a vast array of biologically active agents.[3][4] Its prevalence stems from its unique electronic properties and its capacity to act as a versatile anchor for diverse functionalization, enabling it to engage with a wide range of biological targets.[4][5] Derivatives have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7][8]

This guide focuses specifically on the 2-amino-4-ethylthiazole core, providing a technical narrative for its early-stage discovery pipeline. We will move beyond simple procedural lists to explore the scientific rationale behind key decisions—from library synthesis and screening to hit-to-lead optimization—grounding our discussion in established methodologies and structure-activity relationship (SAR) principles. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for identifying and advancing novel therapeutic candidates based on this promising chemical scaffold.

Section 1: The Foundation - Synthesis of the this compound Library

The success of any screening campaign is predicated on the quality and diversity of the chemical library. For the synthesis of 2-aminothiazoles, the Hantzsch thiazole synthesis, first reported in 1887, remains the most robust and widely utilized method.[5][9] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea derivative.[5]

The causality for choosing the Hantzsch synthesis is its reliability, high yields, and amenability to combinatorial approaches. By starting with 1-bromo-2-butanone (the source of the 4-ethyl group) and reacting it with a diverse collection of N-substituted thioureas, a large library of analogs with varied functionality at the critical 2-amino position can be rapidly generated.

Hantzsch_Synthesis cluster_reactants Reactants Haloketone α-Haloketone (1-Bromo-2-butanone) Reaction_Step + Haloketone->Reaction_Step Thiourea N-Substituted Thiourea (R-NH-CS-NH2) Thiourea->Reaction_Step Product This compound Derivative Reaction_Step->Product Condensation & Cyclization caption Figure 1: Hantzsch synthesis of this compound derivatives.

Figure 1: Hantzsch synthesis of this compound derivatives.
Experimental Protocol: Combinatorial Hantzsch Synthesis

This protocol outlines the parallel synthesis of a 96-compound library using 1-bromo-2-butanone and a diverse set of 96 N-substituted thioureas in a 96-well plate format.

Materials:

  • 1-bromo-2-butanone

  • A pre-weighed 96-well plate of diverse N-substituted thioureas (e.g., aryl, alkyl, heteroaryl)

  • Anhydrous Ethanol (EtOH)

  • 96-well reaction block with heating and stirring capabilities

  • Multi-channel pipette

  • HPLC-MS for reaction monitoring and purity analysis

Procedure:

  • Reactant Preparation: Prepare a stock solution of 1-bromo-2-butanone in anhydrous EtOH (e.g., 1.2 M).

  • Thiourea Solubilization: To the 96-well plate containing the pre-weighed thioureas (1.0 eq), add anhydrous EtOH to each well to dissolve the solids.

  • Initiation of Reaction: Using a multi-channel pipette, add the 1-bromo-2-butanone stock solution (1.1 eq) to each well.

  • Reaction Conditions: Seal the reaction block and heat the mixture to reflux (approx. 78°C) with stirring for 4-6 hours.[9] The causality behind refluxing is to provide sufficient activation energy for the condensation and subsequent cyclization to proceed to completion in a reasonable timeframe.

  • Work-up: Allow the reaction block to cool to room temperature. In many cases, the hydrobromide salt of the product will precipitate. The products can be isolated by filtration or, for a high-throughput workflow, the solvent can be evaporated. The resulting crude products are then redissolved in DMSO to create master plates for screening.

  • Quality Control: A small aliquot from each well should be analyzed by HPLC-MS to confirm the identity of the desired product and to assess its purity. A purity level of >90% is generally considered acceptable for primary screening.

Section 2: Hit Discovery and Validation

With a synthesized library in hand, the next phase is to identify "hits"—compounds that demonstrate activity against the biological target of interest in a primary assay.

Screening_Workflow start Synthesized Library (96-well plates) primary_screen Primary High-Throughput Screen (HTS) (e.g., Kinase Inhibition Assay) start->primary_screen hit_identification Identify 'Hits' (Activity > Threshold) primary_screen->hit_identification false_positives Counter-Screens (Address Assay Interference) hit_identification->false_positives Initial Hits dose_response Dose-Response & IC50 Determination false_positives->dose_response Validated Hits confirmed_hits Confirmed Hits dose_response->confirmed_hits caption Figure 2: Workflow for hit discovery and validation.

Figure 2: Workflow for hit discovery and validation.
Primary Screening Strategy

The choice of the primary assay is dictated by the biological target. Given that many 2-aminothiazole derivatives, such as the clinically approved drug Dasatinib, are kinase inhibitors, we will use a generic kinase inhibition assay as our model.[10]

Trustworthiness: Acknowledging and Mitigating Risks A critical aspect of a robust screening campaign is the early identification of problematic compounds. 2-aminothiazoles, for example, have been noted as potential "frequent hitters" or colloidal aggregators.[11] These compounds form aggregates in solution that non-specifically inhibit enzymes, leading to false-positive results.

  • Self-Validating Protocol: To ensure the trustworthiness of our hits, the screening buffer should include a non-ionic detergent like Triton X-100 or Tween-20 (typically at 0.01%).[11] This detergent helps to disrupt the formation of colloidal aggregates, thus preventing this common mechanism of false-positive activity. Any hits that lose activity in the presence of detergent should be flagged as likely aggregators and deprioritized.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol measures the activity of a kinase by quantifying the amount of ADP produced in the enzymatic reaction.

Materials:

  • Target Kinase and its specific substrate peptide

  • ATP

  • Assay Buffer (containing detergent)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Synthesized this compound library in DMSO

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of each library compound (at a high concentration, e.g., 10 mM in DMSO) into the assay plate wells. This results in a final screening concentration of ~10 µM.

  • Kinase Reaction: Add the kinase, substrate, and ATP mixture to each well to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & ADP Depletion: Add ADP-Glo™ Reagent. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent. This converts the ADP generated by the active kinase into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. A low signal indicates inhibition of the kinase.

  • Hit Identification: Calculate the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls. Compounds showing inhibition above a certain threshold (e.g., >50%) are declared primary hits.

Section 3: Hit-to-Lead and Structure-Activity Relationship (SAR) Studies

Primary hits are merely starting points. The goal of the hit-to-lead stage is to confirm the activity, establish a preliminary Structure-Activity Relationship (SAR), and improve potency and other drug-like properties. SAR analysis explains how specific structural modifications to the molecule affect its biological activity.[1][12]

For 2-aminothiazoles, SAR is often focused on three key positions: the 2-amino group, the 4-position (fixed as ethyl in our case), and the 5-position.

Sources

"toxicological profile of 2-Amino-4-ethylthiazole"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Toxicological Profile of 2-Amino-4-ethylthiazole and its Analogs

Authored by: A Senior Application Scientist

Foreword

The thiazole moiety, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals and bioactive molecules. Among these, the 2-aminothiazole scaffold has garnered significant attention for its versatile biological activities. This guide provides a comprehensive toxicological profile of this compound, a member of this important class of compounds. Given the limited direct toxicological data on this compound, this document synthesizes available information on closely related analogs to construct a predictive toxicological landscape. This approach, rooted in the principles of structure-activity relationships, offers valuable insights for researchers, scientists, and drug development professionals engaged in the safety assessment of novel chemical entities.

Chemical Identity and Physicochemical Properties

This compound belongs to the family of 2-aminothiazoles. A thorough understanding of its chemical and physical properties is fundamental to interpreting its toxicological behavior. While specific experimental data for this compound is sparse, properties can be extrapolated from related compounds.

PropertyValue (Predicted/Analog Data)Source
Molecular Formula C5H8N2SN/A
Molecular Weight 128.19 g/mol N/A
Appearance Likely a pale yellow to brown powder[1]
Solubility Sparingly soluble in water, soluble in organic solvents[2]

Toxicological Assessment: A Data-Driven Approach

The toxicological evaluation of a compound for which limited data exists necessitates a careful and scientifically rigorous approach. In this section, we will analyze the available toxicological data for analogs of this compound to build a comprehensive profile.

Acute Toxicity

Acute toxicity studies are crucial for determining the potential for adverse effects following short-term exposure. Data from structurally similar compounds, such as 2-aminothiazole and its methylated and carboxylated derivatives, provide a strong indication of the potential acute toxicity of this compound.

CompoundRouteSpeciesLD50/GHS CategoryHazard StatementReference
2-AminothiazoleOralRat480 mg/kgCategory 4[3]
2-Amino-4-methylthiazoleOral-Category 4 (15.2% of notifications)H302: Harmful if swallowed[4]
Ethyl 2-aminothiazole-4-carboxylateOral-Category 4 (11.1% of notifications)H302: Harmful if swallowed[5]
2-Aminothiazole-4-carboxylic acidOral-Category 4 (80% of notifications)H302: Harmful if swallowed[6]

Based on this data, it is reasonable to infer that this compound is likely to be harmful if swallowed, falling under GHS Category 4 for acute oral toxicity.

Irritation and Sensitization

The potential for a chemical to cause skin and eye irritation is a critical aspect of its hazard profile. GHS classifications for several 2-aminothiazole derivatives consistently indicate a risk of irritation.

  • Skin Irritation : 2-Amino-4-methylthiazole, Ethyl 2-aminothiazole-4-carboxylate, and 2-Aminothiazole-4-carboxylic acid are all classified as causing skin irritation (GHS Category 2).[4][5][6]

  • Eye Irritation : These same analogs are also classified as causing serious eye irritation (GHS Category 2A).[4][5][6]

  • Respiratory Irritation : Many of these compounds are also noted to potentially cause respiratory irritation.[4][5][7]

These consistent findings across multiple analogs strongly suggest that this compound should be handled with appropriate personal protective equipment to avoid skin, eye, and respiratory irritation.

Genotoxicity and Mutagenicity

Genotoxicity assays are vital for assessing a compound's potential to damage genetic material, a key indicator of carcinogenic potential.

A study on 2-amino-4-thiazole acetic acid demonstrated no mutagenic effects in a bacterial reverse mutation assay (Ames test), both with and without metabolic activation.[8] Similarly, 2-amino-4-methylthiazole was found to be non-mutagenic in a comprehensive Ames test conducted according to OECD guidelines.[8]

While these results for closely related structures are encouraging, the absence of direct data for this compound means that its genotoxic potential remains unconfirmed.

Carcinogenicity

Long-term studies are necessary to determine the carcinogenic potential of a substance. While no direct carcinogenicity data for this compound exists, studies on other 2-aminothiazole derivatives provide important context.

A bioassay of 2-amino-5-nitrothiazole in rats was associated with an increased incidence of tumors in the hematopoietic system in males.[9] Another study on 2-amino-4-(5-nitro-2-furyl) thiazole found it to be carcinogenic in rats, inducing tumors in the forestomach, mammary glands, and bladder when administered orally, and malignant fibrous histiocytomas when administered subcutaneously.[10]

It is crucial to note that the presence of the nitro group in these analogs likely plays a significant role in their carcinogenicity. However, these findings underscore the importance of thorough carcinogenicity testing for any 2-aminothiazole derivative intended for chronic human exposure.

Reproductive and Developmental Toxicity

There is currently no available data on the reproductive and developmental toxicity of this compound or its close analogs. This represents a significant data gap that would need to be addressed in a comprehensive safety assessment.

Toxicokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) of a compound are critical determinants of its toxicity. While specific toxicokinetic data for this compound is lacking, general principles of xenobiotic metabolism can be applied. The 2-aminothiazole ring is subject to various metabolic transformations. For instance, studies on cyanide metabolism have identified 2-amino-2-thiazoline-4-carboxylic acid (ATCA) as a metabolite, indicating the potential for in vivo transformation of related structures.[11][12] The ethyl group at the 4-position of the thiazole ring would likely undergo oxidative metabolism.

Experimental Protocols: A Framework for In Vitro Toxicity Assessment

To address the data gaps for this compound, a tiered approach to toxicity testing is recommended. A foundational in vitro assay is the bacterial reverse mutation test, or Ames test.

Ames Test (OECD 471) Protocol

Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli.

Materials:

  • Test strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA)

  • Test substance (this compound)

  • S9 fraction from induced rat liver for metabolic activation

  • Cofactors (NADP, G6P)

  • Positive and negative controls

  • Minimal glucose agar plates

  • Top agar

Procedure:

  • Dose Range Finding: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of the test substance.

  • Main Experiment (Plate Incorporation Method): a. To sterile tubes, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance solution at various concentrations, and either 0.5 mL of S9 mix (for metabolic activation) or 0.5 mL of buffer (without metabolic activation). b. Incubate the mixture at 37°C for 20-30 minutes. c. Add 2.0 mL of molten top agar (containing a trace of histidine or tryptophan) to each tube, vortex briefly, and pour onto minimal glucose agar plates. d. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: a. Count the number of revertant colonies on each plate. b. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants and/or a reproducible increase of at least two-fold over the solvent control.

Visualizing Toxicological Workflows

A structured workflow is essential for the systematic toxicological evaluation of a novel compound.

Toxicological_Workflow cluster_0 In Silico & In Vitro Screening cluster_1 Acute Toxicity Studies cluster_2 Sub-chronic & Chronic Studies QSAR_Analysis QSAR Modeling (Predictive Toxicology) In_Vitro_Tox In Vitro Toxicity Assays (Ames, Chromosomal Aberration) QSAR_Analysis->In_Vitro_Tox Guide Assay Selection Acute_Oral Acute Oral Toxicity (OECD 423) In_Vitro_Tox->Acute_Oral Inform Dose Selection Repeated_Dose 28-Day Repeated Dose (OECD 407) Acute_Oral->Repeated_Dose Inform Dose Selection Acute_Dermal Acute Dermal Toxicity (OECD 402) Irritation Skin/Eye Irritation (OECD 404/405) Repro_Tox Reproductive/Developmental Toxicity Screening (OECD 421) Repeated_Dose->Repro_Tox Carcinogenicity Carcinogenicity Bioassay (Long-term) Repeated_Dose->Carcinogenicity Inform Dose Selection

Caption: A tiered workflow for the toxicological assessment of a novel chemical entity.

Conclusion and Future Directions

The toxicological profile of this compound, inferred from its structural analogs, suggests a moderate acute oral toxicity hazard and a high likelihood of causing skin and eye irritation. While preliminary data from related compounds indicate a low potential for mutagenicity, significant data gaps remain, particularly concerning carcinogenicity and reproductive toxicity.

Future research should prioritize direct experimental evaluation of this compound, beginning with a battery of in vitro genotoxicity assays, followed by acute and repeated-dose in vivo studies. A comprehensive understanding of its metabolic fate is also essential for a robust risk assessment. This systematic approach will provide the necessary data to ensure the safe handling and potential application of this and other novel 2-aminothiazole derivatives.

References

  • Vertex AI Search. (2026). 2-Amino-4-Methylthiazole MSDS/SDS.
  • PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]

  • Georganics. (2011).
  • Darvishi, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
  • PubChem. (n.d.). 2-Amino-4-methylthiazole. Retrieved from [Link]

  • CDH Fine Chemical. (n.d.).
  • Fisher Scientific. (2024).
  • Haz-Map. (n.d.). Ethyl 2-aminothiazole-4-carboxylate - Hazardous Agents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. Retrieved from [Link]

  • Cohen, S. M., et al. (1982). Carcinogenicity of 2-amino-4-(5-nitro-2-furyl)
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.).
  • Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913.
  • CAMEO Chemicals - NOAA. (n.d.). 2-AMINOTHIAZOLE.
  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from [Link]

  • Radice, M., et al. (2014). Mutagenicity evaluation of 2-amino-4-thiazole acetic acid.
  • ResearchGate. (n.d.).
  • Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • National Center for Biotechnology Information. (n.d.).
  • National Cancer Institute. (1978). Bioassay of 2-amino-5-nitrothiazole for possible carcinogenicity. National Cancer Institute technical report series, 128, 1-127.
  • ResearchGate. (n.d.). Effects of new derivatives of 2-amino-5-benzylthiazole of genotoxicity and acute toxicity in Allium bioassays.
  • Semantic Scholar. (n.d.).
  • MDPI. (2021).
  • Khalifa, M. E. (n.d.).
  • National Center for Biotechnology Information. (n.d.). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles.
  • Juszczak, M., et al. (2013). Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT - An in vitro study. Annals of Agricultural and Environmental Medicine, 20(3), 575-579.
  • PubChem. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • Bhandari, R. K., et al. (2014). The behavior of cyanide, thiocyanate and 2-amino-2-thiazoline-4-carboxylic acid in multiple animal models. Journal of analytical toxicology, 38(4), 205-12.
  • ResearchGate. (n.d.). Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)
  • ResearchGate. (n.d.). Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)
  • National Center for Biotechnology Information. (n.d.). Cyanide Toxicokinetics: The Behavior of Cyanide, Thiocyanate and 2-Amino-2-Thiazoline-4-Carboxylic Acid in Multiple Animal Models.
  • PubChem. (n.d.). 4-Thiazoleacetic acid, 2-amino-, ethyl ester. Retrieved from [Link]

  • Li, Y., et al. (2018). Toxic effects of 2,4-dichlorophenoxyacetic acid on human sperm function in vitro. Zhonghua nan ke xue = National journal of andrology, 24(1), 37-42.

Sources

Methodological & Application

Application Notes & Protocols: Hantzsch Synthesis for 2-Amino-4-ethylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Hantzsch thiazole synthesis, with a specific focus on the preparation of 2-amino-4-ethylthiazole derivatives. This class of compounds is of significant interest in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3][4] We will delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and discuss key considerations for optimization and troubleshooting.

Theoretical Background and Mechanistic Insight

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone of heterocyclic chemistry due to its reliability and simplicity.[1][5][6] The reaction facilitates the construction of the thiazole ring through the condensation of an α-haloketone and a thioamide.[7] For the synthesis of 2-aminothiazole derivatives, the thioamide component is typically thiourea.[1][6]

The formation of the this compound ring proceeds through a well-established multi-step pathway:

  • Nucleophilic Substitution (S N 2): The reaction initiates with the nucleophilic attack of the sulfur atom from thiourea on the electrophilic α-carbon of the α-haloketone (in this case, 1-halo-2-butanone). This step displaces the halide ion, forming an S-alkylated isothiouronium salt intermediate.[8][9] The efficiency of this initial step is highly dependent on the leaving group ability of the halide, with reactivity generally following the order: I > Br > Cl.[5]

  • Intramolecular Cyclization: The terminal amino group of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone moiety.

  • Dehydration: This cyclization results in a 4-hydroxy-4,5-dihydrothiazole (hydroxythiazoline) intermediate.[10][11] This intermediate readily undergoes acid-catalyzed dehydration, eliminating a molecule of water.

  • Aromatization: The elimination of water leads to the formation of the stable, aromatic 2-aminothiazole ring system, which is the thermodynamic driving force for the reaction.[9]

Hantzsch_Mechanism Figure 1: Reaction mechanism for the synthesis of this compound. R1 1-Bromo-2-butanone Int1 Isothiouronium Salt (Intermediate) R1->Int1 S N 2 Attack R2 Thiourea R2->Int1 plus1 + Int2 Cyclized Intermediate Int1->Int2 Intramolecular Cyclization Int3 Hydroxythiazoline Int2->Int3 Proton Transfer Prod This compound (HBr Salt) Int3->Prod Dehydration (-H2O)

Caption: Figure 1: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a reliable method for the synthesis of this compound on a 10 mmol scale. The selection of 1-bromo-2-butanone provides a good balance between reactivity and reagent stability.[5] Ethanol is chosen as the solvent for its ability to effectively dissolve the reactants and intermediates.

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
1-Bromo-2-butanoneC₄H₇BrO151.0010.01.51 g
ThioureaCH₄N₂S76.1212.00.91 g
Ethanol (95%)C₂H₅OH46.07-15 mL
Sodium Carbonate (5% aq.)Na₂CO₃105.99-~50 mL
Deionized WaterH₂O18.02-For washing

Causality Note: A slight excess (1.2 equivalents) of thiourea is used to ensure the complete consumption of the limiting α-haloketone, helping to drive the reaction towards completion.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromo-2-butanone (1.51 g, 10.0 mmol) and thiourea (0.91 g, 12.0 mmol).

  • Solvent Addition: Add 15 mL of 95% ethanol to the flask.

  • Heating: Heat the mixture to reflux (approximately 80°C) with vigorous stirring. The solids should dissolve as the reaction progresses. Maintain reflux for 45-60 minutes.

  • Cooling: After the heating period, remove the flask from the heat source and allow it to cool to room temperature.

  • Product Precipitation: Pour the cooled ethanolic solution into a 150 mL beaker containing 50 mL of a cold 5% aqueous sodium carbonate solution. Stir the mixture. A pale yellow or off-white precipitate should form immediately.

    • Expertise Note: The initial product in the ethanol solution is the hydrobromide salt of the 2-aminothiazole, which is generally soluble.[9] The addition of a weak base like sodium carbonate neutralizes this salt, forming the free base which is poorly soluble in water, causing it to precipitate.[8]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL) to remove any unreacted thiourea and inorganic salts.

  • Drying: Spread the collected solid on a watch glass and dry to a constant weight, either air-drying or in a vacuum oven at a low temperature (40-50°C). The expected yield is typically high.

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, such as:

  • ¹H NMR: To confirm the proton environment of the ethyl group and the thiazole ring proton.

  • ¹³C NMR: To confirm the carbon skeleton.

  • FT-IR: To identify characteristic functional groups (e.g., N-H stretches of the amino group, C=N and C=C stretches of the thiazole ring).

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point: To assess purity.

Hantzsch_Workflow Figure 2: Experimental workflow for Hantzsch synthesis. A 1. Combine Reactants (1-Bromo-2-butanone, Thiourea, Ethanol) B 2. Heat to Reflux (80°C, 45-60 min) A->B C 3. Cool to Room Temperature B->C D 4. Pour into Na2CO3 (aq) (Precipitation) C->D E 5. Vacuum Filtration D->E F 6. Wash with Water E->F G 7. Dry Product F->G H 8. Characterization (NMR, IR, MS) G->H

Caption: Figure 2: Experimental workflow for Hantzsch synthesis.

Optimization, Variations, and Troubleshooting

The Hantzsch synthesis is robust, but conditions can be adapted for different substrates or to improve outcomes.

  • Solvent-Free Conditions: For a greener approach, the reaction can sometimes be performed by grinding the reactants together at room temperature or with gentle heating, eliminating the need for a solvent.[12][13]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products.[14][15]

  • One-Pot Procedures: Modified Hantzsch syntheses can be performed in a one-pot fashion starting from a ketone, a halogenating agent (like NBS or I₂), and thiourea, avoiding the need to isolate the α-haloketone intermediate.[16][17]

Troubleshooting Common Issues:

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; incorrect stoichiometry; inactive α-haloketone (degraded).Increase reaction time or temperature. Verify reagent amounts and purity. Use freshly prepared or purified α-haloketone.
Oily Product / No Precipitate Product is more soluble than expected; insufficient basification.Ensure pH of the aqueous solution is basic (>8). If product remains oily or in solution, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate), then wash, dry, and evaporate the solvent.
Product is Dark/Discolored Side reactions or impurities from starting materials.Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture). Ensure purity of starting materials.
Applications in Drug Discovery

The 2-aminothiazole scaffold is considered a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[18] Its ability to act as a hydrogen bond donor and acceptor, and its rigid framework, make it an excellent scaffold for interacting with biological targets. Derivatives of 2-aminothiazole have shown a broad spectrum of activities, including:

  • Anticancer: The core of the blockbuster drug Dasatinib, a kinase inhibitor.[2]

  • Anti-inflammatory [4]

  • Antimicrobial and Antifungal [6]

  • Antiviral [2]

The straightforward and efficient synthesis provided by the Hantzsch reaction ensures that novel derivatives of this compound can be readily accessed for screening in drug discovery programs.[3][4]

References

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Bouherrou, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1289. Retrieved from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved from [Link]

  • Bouherrou, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Retrieved from [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1983). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Ayati, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 44. Retrieved from [Link]

  • Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (2011). PMC - NIH. Retrieved from [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2007). PMC - NIH. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2022). ResearchGate. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). ResearchGate. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PMC - NIH. Retrieved from [Link]

  • Drugs currently in use based on 2-aminothiazole skeleton. (n.d.). ResearchGate. Retrieved from [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Publishing. Retrieved from [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2020). bepls. Retrieved from [Link]

  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (2016). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Semantic Scholar. Retrieved from [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (2012). Der Pharma Chemica. Retrieved from [Link]

  • Intermediates in the Hantzsch thiazole synthesis. (1969). ACS Publications. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (2010). Asian Journal of Chemistry. Retrieved from [Link]

  • Synthesis of 2-aminothiazole derivatives. (2020). ResearchGate. Retrieved from [Link]

  • EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. (2014). Google Patents.
  • Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (2012). HETEROCYCLES. Retrieved from [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-Amino-4-ethylthiazole in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-Amino-4-ethylthiazole in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method has been validated according to the International Council for Harmonisation (ICH) M10 guidelines and is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.[1][2][3][4]

Introduction

This compound is a heterocyclic amine that serves as a key structural motif in a variety of pharmacologically active compounds. Thiazole-containing molecules have demonstrated a wide range of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer properties.[5] Given its prevalence in medicinal chemistry, a reliable and validated bioanalytical method for the quantification of this compound in biological matrices is crucial for the preclinical and clinical development of drug candidates containing this moiety.

This application note addresses the need for a robust analytical method by providing a comprehensive protocol for the quantification of this compound in human plasma using LC-MS/MS. The inherent selectivity and sensitivity of tandem mass spectrometry, particularly with multiple reaction monitoring (MRM), make it the ideal platform for bioanalytical assays.[6][7][8] The method described herein is designed for high-throughput analysis while maintaining the rigorous standards of accuracy and precision required for regulatory submissions.

Materials and Methods

Chemicals and Reagents
  • Analytes and Internal Standard:

    • This compound (Reference Standard, >98% purity)

    • This compound-d4 (Internal Standard, >98% purity, isotopic purity >99%)

  • Solvents and Reagents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Deionized water (18.2 MΩ·cm)

    • Human plasma (K2-EDTA)

Equipment
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Other Equipment:

    • Microcentrifuge

    • Vortex mixer

    • Calibrated pipettes

    • 96-well collection plates

Experimental Protocols

Standard and Quality Control Sample Preparation

Stock solutions of this compound and its deuterated internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water.

Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into blank human plasma to achieve the desired concentrations. The final concentration of the IS in all samples, including blanks, calibration standards, and QCs, was 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation was chosen for its simplicity, speed, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis and damage the analytical column.[1][9]

Protocol:

  • To 50 µL of plasma sample (blank, standard, QC, or unknown) in a 1.5 mL microcentrifuge tube, add 150 µL of the internal standard spiking solution (containing 100 ng/mL of this compound-d4 in acetonitrile).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well collection plate.

  • Dilute the supernatant with 100 µL of deionized water containing 0.1% formic acid to ensure compatibility with the mobile phase.

  • Seal the plate and place it in the autosampler for LC-MS/MS analysis.

G

LC-MS/MS Method

The chromatographic method was optimized to achieve a short run time while ensuring good peak shape and separation from potential matrix interferences.

ParameterValue
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
0.5
2.0
2.5
2.6
3.5

Table 1: Optimized Liquid Chromatography Parameters.

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The selection of a positive ionization mode is based on the basic nature of the primary amine group on the thiazole ring, which is readily protonated.[10] The MRM transitions for this compound and its deuterated internal standard were optimized by direct infusion of the individual compounds.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 2: Optimized Mass Spectrometry Source Parameters.

The following MRM transitions were monitored:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound129.186.115
This compound-d4133.190.115

Table 3: Optimized Multiple Reaction Monitoring (MRM) Transitions.

G

Method Validation

The developed method was validated according to the ICH M10 Bioanalytical Method Validation guidelines.[1][2][3][4] The validation assessed the following parameters: selectivity, specificity, calibration curve, accuracy, precision, recovery, matrix effect, and stability.

Selectivity and Specificity

Selectivity was evaluated by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of this compound and the internal standard, demonstrating the high selectivity of the MRM method.

Calibration Curve and Linearity

The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL. A weighted (1/x²) linear regression was used to fit the curve, and the correlation coefficient (r²) was consistently >0.99.

ParameterResult
Concentration Range 1.0 - 1000 ng/mL
Regression Model Weighted (1/x²) Linear Regression
Correlation Coefficient (r²) > 0.99

Table 4: Calibration Curve and Linearity Results.

Accuracy and Precision

Intra- and inter-day accuracy and precision were assessed at four QC levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ1.0≤ 15.0± 20.0≤ 15.0± 20.0
LQC3.0≤ 10.0± 15.0≤ 10.0± 15.0
MQC100≤ 8.0± 10.0≤ 8.0± 10.0
HQC800≤ 7.0± 10.0≤ 7.0± 10.0

Table 5: Intra- and Inter-day Accuracy and Precision.

Recovery and Matrix Effect

The extraction recovery of this compound was consistent across the QC levels, with an average recovery of >85%. The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked plasma samples to those in neat solutions. The normalized matrix factor was close to 1.0, indicating minimal ion suppression or enhancement.

Stability

The stability of this compound was evaluated under various conditions:

  • Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.

  • Short-Term Stability: Stable in plasma at room temperature for at least 4 hours.

  • Post-Preparative Stability: Stable in the autosampler at 10°C for at least 24 hours.

  • Long-Term Stability: Stable in plasma at -80°C for at least 3 months.

Conclusion

This application note presents a detailed, robust, and validated LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the short chromatographic run time make this method suitable for high-throughput analysis. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The method has been successfully validated according to ICH M10 guidelines and is ready for implementation in regulated bioanalytical laboratories to support drug development programs.

References

  • Spectroscopy Europe. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Available at: [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available at: [Link]

  • PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate. Available at: [Link]

  • RSC Publishing. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Available at: [Link]

  • Biocompare. Prepping Small Molecules for Mass Spec. Available at: [Link]

  • PubChem. Ethyl 2-aminothiazole-4-carboxylate. Available at: [Link]

  • Being an Integrity man. Steps for ESI Optimization (Electrospray Ionizatio). Available at: [Link]

  • PubChem. 2-Amino-4-methylthiazole. Available at: [Link]

  • PharmaCompass. Ethyl 2-aminothiazole-4-carboxylate. Available at: [Link]

  • UND Scholarly Commons. Optimization of Electrospray Ionization for Liquid Chromatography Time-of-Flight Mass Spectrometry Analysis of Preservatives in Wood Leachate Matrix. Available at: [Link]

  • ResearchGate. Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. Available at: [Link]

  • BMC Chemistry. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Available at: [Link]

  • LCGC International. Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. Available at: [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]

  • PPD Inc. Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Available at: [Link]

  • ScienceDirect. Clinical assay of four thiol amino acid redox couples by LC-MS/MS: utility in thalassemia. Available at: [Link]

  • PubMed. Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • SpringerLink. Quantification of 22 plasma amino acids combining derivatization and ion-pair LC-MS/MS. Available at: [Link]

  • Restek. 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Available at: [Link]

  • MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available at: [Link]

  • ScienceDirect. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Available at: [Link]

  • PubMed Central. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection. Available at: [Link]

  • IROA Technologies. How Amino Acid Internal Standards Boost Mass Spec Accuracy. Available at: [Link]

  • ResearchGate. Parameters of the chosen MRM transitions. Available at: [Link]

  • PubMed. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry. Available at: [Link]

  • Semantic Scholar. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available at: [Link]

  • ResearchGate. Internal Standards for Absolute Quantification of Large Molecules (Proteins) from Biological Matrices by LC-MS/MS. Available at: [Link]

Sources

Application Notes and Protocols for the Utilization of 2-Amino-4-ethylthiazole in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The 2-aminothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and demonstrating a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antiparasitic properties.[1][2] Its structural versatility and amenability to chemical modification make it an attractive starting point for the design of new antimicrobial agents.

This document provides a comprehensive guide for researchers on the use of the 2-Amino-4-ethylthiazole core as a foundational scaffold for the discovery of novel antimicrobial drugs. We will delve into the synthetic rationale, provide detailed experimental protocols for derivatization, and outline the necessary assays for evaluating antimicrobial efficacy and preliminary safety profiles. The causality behind experimental choices is emphasized to empower researchers to make informed decisions in their drug discovery campaigns.

Part 1: Synthesis of this compound and its Derivatives

The cornerstone of any drug discovery program based on a specific scaffold is the robust and flexible synthesis of the core structure and its analogs. The Hantzsch thiazole synthesis is a classic and highly effective method for the preparation of 2-aminothiazoles.[3][4][5] This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to yield the desired 2-aminothiazole.

Proposed Synthetic Pathway for this compound

The synthesis of the this compound core can be achieved by the reaction of 1-bromo-2-butanone with thiourea. The ethyl group at the 4-position of the thiazole ring is derived from the 1-bromo-2-butanone starting material.

Hantzsch_Synthesis 1-bromo-2-butanone 1-bromo-2-butanone Reaction_Vessel Ethanol, Reflux 1-bromo-2-butanone->Reaction_Vessel + Thiourea Thiourea Thiourea->Reaction_Vessel + This compound This compound Reaction_Vessel->this compound Hantzsch Condensation

Caption: Hantzsch synthesis of this compound.

Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 1-bromo-2-butanone

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea (1.2 equivalents) in absolute ethanol.

  • To this stirring solution, add 1-bromo-2-butanone (1.0 equivalent).

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the mixture by the slow addition of a 5% aqueous solution of sodium bicarbonate until the effervescence ceases.

  • The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, proceed to the next step.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Derivatization Strategy

The 2-amino group of the thiazole ring is a key handle for chemical modification to generate a library of derivatives with diverse physicochemical properties. Acylation, sulfonylation, and reductive amination are common strategies to explore the structure-activity relationship (SAR).

Derivatization_Workflow Core This compound Acylation Acylation (Acid chlorides, Anhydrides) Core->Acylation Sulfonylation Sulfonylation (Sulfonyl chlorides) Core->Sulfonylation Reductive_Amination Reductive Amination (Aldehydes/Ketones, NaBH(OAc)₃) Core->Reductive_Amination Library Library of Derivatives Acylation->Library Sulfonylation->Library Reductive_Amination->Library

Caption: Derivatization workflow for this compound.

Part 2: Antimicrobial Activity Evaluation

A systematic evaluation of the antimicrobial activity of the synthesized compounds is crucial. This typically involves determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms.

Panel of Microorganisms

A representative panel should include Gram-positive and Gram-negative bacteria, as well as fungal strains. Examples include:

Gram-Positive Bacteria Gram-Negative Bacteria Fungi
Staphylococcus aureusEscherichia coliCandida albicans
Bacillus subtilisPseudomonas aeruginosaAspergillus niger
Enterococcus faecalisKlebsiella pneumoniae
Protocol for Broth Microdilution MIC Assay

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[3][6]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth with inoculum, no compound)

  • Sterility control (broth only)

  • Plate reader (optional, for quantitative assessment)

Procedure:

  • Preparation of Compound Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth to achieve a range of concentrations. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-inhibitory level (typically ≤1%).

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions, as well as to the positive and negative control wells.

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for most bacteria, and at a suitable temperature and duration for fungi.[3]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.[3]

Data Presentation

MIC values should be tabulated for clear comparison.

Compound ID Modification S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
Core-001This compoundDataDataData
Deriv-001N-acetylDataDataData
Deriv-002N-benzoylDataDataData
...............

Part 3: Preliminary Safety Assessment: In Vitro Cytotoxicity

Early assessment of cytotoxicity is essential to identify compounds with a favorable therapeutic window. In vitro cytotoxicity assays using mammalian cell lines provide a preliminary indication of a compound's potential toxicity.[7][8]

Cell Lines

Commonly used cell lines for initial cytotoxicity screening include:

  • HEK293: Human Embryonic Kidney cells

  • HepG2: Human hepatoma cells

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Mammalian cell line (e.g., HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Test compounds dissolved in a suitable solvent

  • Positive control (e.g., doxorubicin)

  • Negative control (cells with medium and solvent)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include positive and negative controls.

  • Incubation: Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Part 4: Structure-Activity Relationship (SAR) and Future Directions

The data generated from the antimicrobial and cytotoxicity assays will be instrumental in establishing a structure-activity relationship. The goal is to identify the structural modifications that enhance antimicrobial potency while minimizing cytotoxicity.

SAR_Logic Data MIC and IC₅₀ Data Analysis Analyze Potency and Selectivity Data->Analysis SAR Identify Key Structural Features for - Enhanced Antimicrobial Activity - Reduced Cytotoxicity Analysis->SAR Design Design Next Generation of Analogs SAR->Design Synthesis_Testing Synthesize and Test Design->Synthesis_Testing Synthesis_Testing->Data Iterative Cycle

Caption: Iterative cycle of SAR-guided drug discovery.

Future work should focus on lead optimization, exploring a wider range of chemical modifications, and investigating the mechanism of action of the most promising compounds. Techniques such as time-kill assays, resistance development studies, and target identification experiments will be crucial in advancing the most promising candidates towards preclinical development.[4]

References

  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar, R. A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240.
  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials.
  • Ejaz, S., Nadeem, H., Paracha, R. Z., Sarwar, S., & Ejaz, S. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central.
  • MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
  • PubMed. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents.
  • PubMed Central. (n.d.). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis.
  • Taylor & Francis Online. (n.d.).
  • Semantic Scholar. (n.d.).
  • MDPI. (2021).
  • Kumar, S., Singh, R. K., Varshney, P., Varshney, S., & Mishra, A. K. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • ResearchGate. (2011).
  • Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar, R. A. (2023).
  • Biointerface Research in Applied Chemistry. (2021).
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • Singh, N., Sutar, N., & Kumar, S. (n.d.).
  • Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols - 1st Edition.
  • MDPI. (2022).
  • Kosheeka. (2025).
  • JOCPR. (n.d.).
  • PubMed. (n.d.). Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones.
  • PubMed Central. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci.
  • ASM Journals. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC | Microbiology Spectrum.
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.).
  • Semantic Scholar. (2007). Antimicrobial Susceptibility Testing Protocols.
  • StatPearls - NCBI Bookshelf - NIH. (n.d.). Antimicrobial Susceptibility Testing.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).

Sources

Application of 2-Amino-4-ethylthiazole in the Synthesis of Novel Anticancer Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This heterocyclic motif is particularly prominent in the landscape of oncology, forming the core of several FDA-approved anticancer drugs, including the tyrosine kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib.[3] The versatility of the 2-aminothiazole ring allows for facile chemical modifications at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on the utility of a specific, yet underexplored, building block, 2-Amino-4-ethylthiazole, in the synthesis of novel potential anticancer agents. The presence of the 4-ethyl group offers a unique lipophilic handle that can influence target engagement and cellular permeability.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a representative synthetic protocol, potential mechanisms of action, and detailed methodologies for the biological evaluation of anticancer agents derived from this compound.

Rationale for the Synthetic Approach

The synthetic strategy outlined below is a representative pathway, designed based on well-established and frequently published chemical transformations for the derivatization of the 2-aminothiazole core.[1][4][5] The goal is to construct a molecule with features commonly associated with kinase inhibitors, a major class of anticancer drugs.[6][7] This multi-step synthesis involves an initial acylation of the 2-amino group, followed by a palladium-catalyzed cross-coupling reaction to introduce further molecular complexity.

Synthetic Workflow Diagram

Synthetic Workflow A This compound B Intermediate 1: N-(4-ethylthiazol-2-yl)-4-bromobenzamide A->B Acylation with 4-bromobenzoyl chloride C Final Product: Novel Anticancer Agent B->C Suzuki Coupling with (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Caption: Representative synthetic workflow for a novel anticancer agent.

Representative Synthesis Protocol

This protocol details the synthesis of a novel potential anticancer agent starting from this compound.

Part 1: Synthesis of Intermediate 1: N-(4-ethylthiazol-2-yl)-4-bromobenzamide

Rationale: This step involves the acylation of the primary amino group of this compound with 4-bromobenzoyl chloride. The resulting amide bond is a stable linker, and the introduction of a bromo-aryl moiety provides a handle for subsequent cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).

Materials:

  • This compound

  • 4-Bromobenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.2 eq) to the solution.

  • Slowly add a solution of 4-bromobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(4-ethylthiazol-2-yl)-4-bromobenzamide.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of the Final Product via Suzuki Coupling

Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In this step, the bromo-aryl intermediate is coupled with a boronic acid or ester to introduce a new aryl group. The choice of the boronic ester in this protocol is to introduce a hydroxymethylphenyl group, which can potentially form hydrogen bonds with the target protein.

Materials:

  • N-(4-ethylthiazol-2-yl)-4-bromobenzamide (Intermediate 1)

  • (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine N-(4-ethylthiazol-2-yl)-4-bromobenzamide (1.0 eq), (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and determine its purity by HPLC.

Potential Mechanism of Action and Biological Evaluation

Many 2-aminothiazole-based anticancer agents function as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[6][8] The synthesized compound, with its bi-aryl structure, is designed to potentially fit into the ATP-binding pocket of a kinase, such as those in the PI3K/Akt/mTOR signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Synthesized Thiazole Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a thiazole derivative.

Protocols for Biological Evaluation

Protocol 1: Cell Culture and Maintenance

Rationale: Maintaining healthy and consistently growing cancer cell lines is fundamental for reliable and reproducible in vitro anticancer drug screening.

Procedure:

  • Cell Lines: Utilize a panel of human cancer cell lines, for instance, MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and A549 (non-small cell lung carcinoma).

  • Culture Medium: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.

Protocol 2: MTT Assay for Cytotoxicity

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.[9]

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the synthesized compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Data Presentation: Cytotoxicity of the Synthesized Compound
Cancer Cell LineTissue of OriginSynthesized Compound IC₅₀ (µM)Doxorubicin (Positive Control) IC₅₀ (µM)
MCF-7Breast Adenocarcinoma[Hypothetical Value, e.g., 5.2 ± 0.6][e.g., 0.9 ± 0.1]
HCT-116Colorectal Carcinoma[Hypothetical Value, e.g., 2.8 ± 0.4][e.g., 0.5 ± 0.08]
A549Lung Carcinoma[Hypothetical Value, e.g., 8.1 ± 1.1][e.g., 1.2 ± 0.2]

Note: The data presented above are for illustrative purposes only and will vary depending on the specific compound and experimental conditions.

Protocol 3: In Vitro Kinase Inhibition Assay

Rationale: To determine if the synthesized compound inhibits a specific kinase, a direct enzymatic assay is necessary. This protocol provides a general framework for a luminescence-based kinase assay.

Procedure:

  • Reagents: Obtain the purified recombinant kinase, the appropriate substrate, ATP, and a commercial luminescence-based kinase assay kit.

  • Reaction Setup: In a 96-well plate, add the kinase, the synthesized compound at various concentrations, and the substrate in the kinase buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Detection: Stop the reaction and measure the remaining ATP using the luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel anticancer agents. The synthetic protocols and biological evaluation methods detailed in this guide provide a solid framework for researchers to explore the potential of this chemical scaffold. The strategic design of derivatives, guided by an understanding of their potential mechanisms of action, will be crucial in the development of new and effective cancer therapeutics.

References

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806. [Link]

  • Chen, B. C., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. [Link]

  • Garbapu, S. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. [Link]

  • Jain, A., et al. (2019). Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents. European Journal of Pharmaceutical Sciences, 136, 104951. [Link]

  • Khan, I., & Ibrar, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Kumar, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7304. [Link]

  • Li, W. T., et al. (2012). Synthesis and biological evaluation of 2-amino-1-thiazolyl imidazoles as orally active anticancer agents. Investigational New Drugs, 30(1), 164–175. [Link]

  • Liu, W., et al. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(7), 451-458. [Link]

  • Naz, S., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Pharmaceutical Sciences, 27(2), 226-240. [Link]

  • Romagnoli, R., et al. (2015). Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. European Journal of Medicinal Chemistry, 90, 83-96. [Link]

  • Shah, F. A., et al. (2021). Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. Pakistan Journal of Pharmaceutical Sciences, 34(4(Supplementary)), 1509-1517. [Link]

  • Wang, Y., et al. (2013). Discovery of 4-Substituted Methoxybenzoyl-aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 56(17), 6936–6949. [Link]

  • Wityak, J., et al. (2006). Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(14), 3706-3712. [Link]

  • Zhang, H., et al. (2014). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, 19(2), 2509-2525. [Link]

  • Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(40), 37001–37021. [Link]

  • El-Sayed, M. A., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 521. [Link]

  • EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google P
  • EP2918584A1 - Process and intermediates for the preparation of dasatinib - Google P
  • ResearchGate. (n.d.). Synthesis route 2 of dasatinib. [Link]

  • Various Authors. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Various Authors. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]

  • Various Authors. (2025). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 77(1), 1-20. [Link]

Sources

Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Amino-4-ethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to the synthesis of Schiff bases derived from 2-Amino-4-ethylthiazole. It is designed to offer not just a step-by-step protocol but also a deeper understanding of the reaction mechanism, critical parameters, and characterization techniques essential for successful synthesis and application in research and drug development. The inherent biological significance of the 2-aminothiazole nucleus, a key pharmacophore in numerous therapeutic agents, makes its Schiff base derivatives prime candidates for novel drug discovery programs.[1][2][3][4]

Introduction: The Significance of 2-Aminothiazole Schiff Bases

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-).[5][6] Those incorporating a 2-aminothiazole moiety are of particular interest due to the diverse pharmacological activities exhibited by this heterocyclic scaffold.[1][2][3][4] The thiazole ring is a core component of many clinically approved drugs, and its combination with the azomethine linkage of a Schiff base often leads to compounds with enhanced biological profiles, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4][7]

The synthesis of these compounds is typically achieved through the condensation reaction between a primary amine, in this case, this compound, and an aldehyde or ketone.[6][8] This seemingly straightforward reaction is governed by principles of nucleophilic addition and dehydration, where careful control of reaction conditions is paramount for achieving high yields and purity.

Reaction Mechanism: A Tale of Two Steps

The formation of a Schiff base from this compound and an aldehyde proceeds through a two-step mechanism:

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an unstable intermediate known as a carbinolamine or hemiaminal.[8][9]

  • Dehydration: The carbinolamine intermediate then undergoes dehydration (elimination of a water molecule) to form the stable imine, or Schiff base.[8][9] This step is often the rate-determining step and can be catalyzed by either an acid or a base.[9][10]

A mildly acidic environment is often optimal for this reaction. While acid catalyzes the dehydration of the carbinolamine, a high concentration of acid can protonate the amine, rendering it non-nucleophilic and hindering the initial addition step.[10]

Experimental Protocol: Synthesis of a Schiff Base from this compound

This protocol details a general and robust method for the synthesis of a Schiff base from this compound and a representative aromatic aldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Aromatic Aldehyde (e.g., Benzaldehyde)Reagent GradeCommercially Available
Ethanol (Absolute)ACS GradeCommercially AvailableAnhydrous conditions are preferred.
Glacial Acetic AcidACS GradeCommercially AvailableUsed as a catalyst.
Diethyl EtherACS GradeCommercially AvailableFor washing the product.
Silica Gel 60 F254 TLC PlatesCommercially AvailableFor monitoring reaction progress.
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10 mmol) in absolute ethanol (20-30 mL).

  • Addition of Aldehyde: To this stirring solution, add an equimolar amount of the selected aromatic aldehyde (10 mmol).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The acid catalyzes the dehydration step of the mechanism.[11][12]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) with continuous stirring.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of petroleum ether and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

  • Isolation of Product: Once the reaction is complete (typically after 2-4 hours), cool the reaction mixture to room temperature. The solid product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any unreacted aldehyde.

  • Recrystallization: For further purification, recrystallize the crude product from a suitable solvent, such as ethanol. This process involves dissolving the solid in a minimum amount of hot solvent and then allowing it to cool slowly to form pure crystals.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Determine the melting point and characterize the compound using FT-IR and NMR spectroscopy.

Workflow Diagram

Schiff_Base_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Dissolve this compound and Aldehyde in Ethanol catalyst Add Catalytic Acetic Acid reagents->catalyst Equimolar amounts reflux Reflux for 2-4 hours catalyst->reflux tlc Monitor by TLC reflux->tlc Periodically cool Cool to Room Temperature tlc->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Cold Diethyl Ether filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry under Vacuum recrystallize->dry characterize Characterize (FT-IR, NMR, MP) dry->characterize

Caption: Workflow for the synthesis of Schiff bases from this compound.

Characterization of the Synthesized Schiff Base

Thorough characterization is crucial to confirm the identity and purity of the synthesized Schiff base.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. Key spectral features to look for include:

  • Disappearance of N-H stretching bands: The characteristic N-H stretching vibrations of the primary amine in this compound (typically in the range of 3300-3150 cm⁻¹) should be absent in the product spectrum.[1]

  • Appearance of C=N stretching band: The formation of the imine bond is confirmed by the appearance of a new, strong absorption band in the region of 1640-1600 cm⁻¹.[1]

  • Disappearance of C=O stretching band: The C=O stretching band of the starting aldehyde (around 1700 cm⁻¹) should be absent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the synthesized compound.

  • ¹H NMR: A key signal to identify is the proton of the azomethine group (-CH=N-), which typically appears as a singlet in the downfield region of the spectrum (δ 8.0-10.0 ppm). The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) and the amine protons also confirms the reaction.

  • ¹³C NMR: The formation of the Schiff base can be confirmed by the appearance of a new signal for the imine carbon (-C=N-) in the range of δ 160-170 ppm.

Alternative Synthetic Methodologies

While the conventional heating method described above is reliable, other techniques can offer advantages in terms of reaction time and yield.

  • Microwave-Assisted Synthesis: This "green chemistry" approach can significantly reduce reaction times from hours to minutes and often results in higher yields and cleaner products.[13][14] The principle involves the efficient heating of the polar reactants and solvent by microwave irradiation.

  • Catalyst-Free and Solvent-Free Conditions: In some cases, the reaction can be carried out by simply grinding the reactants together at room temperature, which is an environmentally friendly alternative.

Conclusion

The synthesis of Schiff bases from this compound is a versatile and valuable process for generating compounds with significant potential in drug discovery and materials science. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently produce a wide array of derivatives for further investigation. The protocols and characterization guidelines provided in this document serve as a solid foundation for the successful synthesis and validation of these promising molecules.

References

  • World Journal of Pharmaceutical Sciences. REVIEW ON SCHIFF BASES. [Link]

  • ResearchGate. Mechanism of Schiff base (imine) Formation | Download Scientific Diagram. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. GREEN SYNTHESIS, CHARACTERISATION AND BIOLOGICAL STUDIES OF THIAZOLE DERIVED SCHIFF BASE COMPLEXES. [Link]

  • ResearchGate. How can I prepare the schiff base of 2-aminothiazole?. [Link]

  • Semantic Scholar. GREEN SYNTHESIS, CHARACTERISATION AND BIOLOGICAL STUDIES OF THIAZOLE DERIVED SCHIFF BASE COMPLEXES. [Link]

  • PubMed Central. Novel thiophene–thiazole-Schiff base hybrids: design, synthesis, antimicrobial and antioxidant activity with ADMET prediction, molecular docking and dynamics study. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro. [Link]

  • Iraqi Journal of Science. Theoretical Study of the Schiff Base Formation Between Para. [Link]

  • PubMed Central. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. [Link]

  • Samarra Journal of Pure and Applied Science. Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. [Link]

  • Wikipedia. Schiff base. [Link]

  • ResearchGate. Is it possible for obtaining the Schiff bases using 2-amino-4-methyl benzothiazole?. [Link]

  • ResearchGate. (PDF) Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. [Link]

  • Tikrit Journal for Pharmaceutical Sciences. The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. [Link]

  • Indian Journal of Science and Technology. Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis of Schiff bases of 2-amino-5-aryl-1, 3, 4-thiadiazole And its Analgesic, Anti. [Link]

  • ResearchGate. The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. [Link]

  • Medicinal and Medical Chemistry. Recent advances in microwave assisted synthesis of biological active 2- aminothiazole-schiff bases and their metal chelates. [Link]

  • Mesopotamian Journal of Sciences. The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. [Link]

Sources

The Versatile Building Block: 2-Amino-4-ethylthiazole in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials. Among the diverse array of substituted 2-aminothiazoles, 2-amino-4-ethylthiazole emerges as a particularly valuable and versatile building block. Its strategic placement of an ethyl group at the 4-position, coupled with the reactive amino group at the 2-position, provides a unique scaffold for the synthesis of a wide range of complex molecules. This guide offers an in-depth exploration of this compound as a synthetic intermediate, providing detailed application notes and robust protocols for its synthesis and derivatization.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueReference
Molecular FormulaC₅H₈N₂S
Molecular Weight128.19 g/mol
AppearanceOff-white to yellow crystalline powder
Melting Point44-48 °C[1]
SolubilitySoluble in alcohols, ethers, and chlorinated solvents.[2]

Safety and Handling:

Recommended Precautions:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Core Synthesis: The Hantzsch Thiazole Synthesis

The most reliable and widely employed method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thiourea. For the synthesis of this compound, the key precursors are 1-chloro-2-butanone and thiourea.

Hantzsch_Synthesis reagents 1-Chloro-2-butanone + Thiourea intermediate Thiouronium Salt Intermediate reagents->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization (Dehydration) intermediate->cyclization product This compound cyclization->product

Caption: Hantzsch synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the Hantzsch synthesis of related 2-aminothiazoles.[5][6]

Materials:

  • 1-Chloro-2-butanone (1.0 eq)

  • Thiourea (1.05 eq)

  • Ethanol

  • Sodium bicarbonate

  • Water

  • Ethyl acetate

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add thiourea (1.05 eq) and ethanol. Stir the mixture to dissolve the thiourea.

  • Addition of α-Haloketone: Slowly add 1-chloro-2-butanone (1.0 eq) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Expected Yield: 75-85%

Characterization:

  • ¹H NMR: Peaks corresponding to the ethyl group (triplet and quartet), the thiazole ring proton (singlet), and the amino protons (broad singlet).

  • ¹³C NMR: Resonances for the ethyl group carbons, and the C2, C4, and C5 carbons of the thiazole ring.

  • IR (cm⁻¹): Characteristic peaks for N-H stretching (around 3300-3100 cm⁻¹), C=N stretching (around 1640 cm⁻¹), and C-S stretching.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of this compound (m/z = 128.19).

Applications in Organic Synthesis: Derivatization of the 2-Amino Group

The exocyclic amino group of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Acylation: Synthesis of Amides

The reaction of this compound with acylating agents such as acyl chlorides or anhydrides readily forms the corresponding N-(4-ethylthiazol-2-yl)amides. These amides are important intermediates in the synthesis of numerous pharmaceuticals.

Acylation start This compound product N-(4-ethylthiazol-2-yl)amide start->product Base (e.g., Pyridine, Et3N) reagent Acyl Chloride (R-COCl) or Anhydride reagent->product

Caption: Acylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq) or Acetic anhydride (1.1 eq)

  • Pyridine or Triethylamine (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add pyridine or triethylamine (1.2 eq) to the solution.

  • Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM.

  • Washing: Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Sulfonylation: Synthesis of Sulfonamides

The reaction with sulfonyl chlorides provides N-(4-ethylthiazol-2-yl)sulfonamides, a class of compounds with a broad spectrum of biological activities.[2][7]

Sulfonylation start This compound product N-(4-ethylthiazol-2-yl)sulfonamide start->product Base (e.g., Pyridine) reagent Sulfonyl Chloride (R-SO2Cl) reagent->product

Caption: Sulfonylation of this compound.

This protocol is based on general procedures for the sulfonylation of 2-aminothiazoles.[2]

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonyl chloride (tosyl chloride, 1.1 eq)

  • Pyridine (solvent and base)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask and cool to 0 °C.

  • Sulfonylation: Slowly add tosyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Pour the reaction mixture into ice-water. A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol.

Schiff Base Formation: Synthesis of Imines

Condensation with aldehydes or ketones yields Schiff bases (imines), which are versatile intermediates for the synthesis of various heterocyclic systems and have shown a range of biological activities.[8][9]

Schiff_Base start This compound product Schiff Base (Imine) start->product Acid Catalyst (e.g., Acetic Acid) Reflux reagent Aldehyde (R-CHO) or Ketone reagent->product

Caption: Schiff base formation from this compound.

This protocol is adapted from general procedures for Schiff base formation.[8]

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The product can be further purified by recrystallization from ethanol.

Application in the Synthesis of Bioactive Molecules

The 2-aminothiazole scaffold is a key component of numerous approved drugs. One of the most prominent examples is the multi-targeted kinase inhibitor Dasatinib , used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[10][11] While various synthetic routes to Dasatinib have been reported, a key intermediate is a 2-aminothiazole derivative. Although the most common industrial syntheses may start from a pre-functionalized thiazole, the fundamental chemistry of 2-aminothiazoles, as exemplified by this compound, is central to its construction. The derivatization reactions detailed above are analogous to the key bond-forming steps in the synthesis of Dasatinib and other kinase inhibitors.[10][12]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via the Hantzsch synthesis and the reactivity of its amino group allow for the efficient construction of a diverse range of molecules. The protocols provided in this guide offer a solid foundation for researchers and scientists to explore the full potential of this important synthetic intermediate in the development of novel pharmaceuticals and functional materials. The principles and methodologies described herein are broadly applicable to the wider class of 2-aminothiazoles, further highlighting their significance in modern chemistry.

References

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [Link]

  • Process of producing 2-aminothiazole - European Patent Office - EP 0482607 A1. European Patent Office. [Link]

  • Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]

  • Synthesis of 2‐amino 4‐acyl thiazole derivatives. ResearchGate. [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents.
  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC - NIH. [Link]

  • 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. [Link]

  • EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents.
  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • (PDF) Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PMC - PubMed Central. [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

  • 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. [Link]

  • synthesis process of dasatinib and intermediate thereof. Justia Patents. [Link]

  • 2-Amino-4-methylthiazole. PubChem - NIH. [Link]

  • Synthesis of Schiff's Bases from 2-Amino-4-Phenyl Thiazole and Substituted 2-Amino Benzothiazoles and their Antimicrobial Activity. Oriental Journal of Chemistry. [Link]

  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Samarra Journal of Pure and Applied Science. [Link]

  • Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies. [Link]

  • CN109503568B - Preparation method of dasatinib - Google Patents.
  • Synthesis route 3 of dasatinib. | Download Scientific Diagram. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. JOCPR. [Link]

  • Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... ResearchGate. [Link]

Sources

Application Note & Protocol Guide: Leveraging the 2-Amino-4-ethylthiazole Scaffold for Novel Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for developing anti-inflammatory drugs using the 2-Amino-4-ethylthiazole scaffold.

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties and versatile synthetic accessibility.[1][2][3] This guide provides a comprehensive, workflow-driven approach for utilizing the this compound scaffold to discover and develop novel anti-inflammatory agents. We will move from the foundational synthesis of a compound library to a robust in vitro and in vivo screening cascade, focusing on key inflammatory pathways such as Cyclooxygenase-2 (COX-2), NF-κB, and Mitogen-Activated Protein Kinase (MAPK).[4][5][6] Each protocol is presented with detailed, step-by-step instructions and the scientific rationale behind key experimental choices, empowering researchers to not only execute the methods but also to interpret the results effectively for lead candidate selection.

Part 1: Foundational Chemistry and Library Synthesis

The success of any screening campaign begins with a structurally diverse library of compounds. The this compound scaffold is readily synthesized via the Hantzsch thiazole synthesis.[7][8] By modifying the reactants, a wide array of derivatives can be generated to explore the structure-activity relationship (SAR). The primary goal is to append different functional groups to the core scaffold to modulate potency, selectivity, and drug-like properties.

Protocol 1.1: Generalized Synthesis of N-Substituted this compound Derivatives

This protocol outlines the synthesis of the core scaffold and its subsequent acylation to generate an amide library. Amide derivatives are frequently explored for their ability to form key hydrogen bonds with protein targets.[9]

Scientific Rationale: The Hantzsch synthesis is a classic and reliable method for constructing the thiazole ring. The reaction between an α-haloketone (1-bromo-2-butanone) and a thiourea derivative provides the 2-aminothiazole core. Subsequent acylation of the exocyclic amine at the 2-position allows for the introduction of diverse substituents, which is critical for probing the binding pockets of target enzymes like COX-2.

Materials:

  • 1-bromo-2-butanone

  • Thiourea

  • Ethanol

  • Triethylamine (TEA)

  • Various acyl chlorides or carboxylic acids

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Methodology:

  • Scaffold Synthesis:

    • To a solution of thiourea (1.0 eq) in absolute ethanol, add 1-bromo-2-butanone (1.0 eq).

    • Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. A precipitate of this compound hydrobromide should form.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Neutralize the salt with a base (e.g., saturated sodium bicarbonate solution) and extract the free base into an organic solvent like ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the core this compound.

  • Library Derivatization (Acylation):

    • Dissolve the this compound (1.0 eq) in anhydrous DCM.

    • Add triethylamine (1.2 eq) to act as a base.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add the desired acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor completion by TLC.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate.

    • Purify the resulting amide derivative using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Part 2: Target Pathways in Inflammation

Inflammation is a complex biological response mediated by interconnected signaling pathways.[6] Thiazole derivatives have shown promise in modulating several key inflammatory hubs.[10][11] Our screening strategy will focus on targets within the NF-κB and MAPK signaling cascades, which are master regulators of pro-inflammatory gene expression.[4][5][12]

Key Signaling Pathways:
  • The NF-κB Pathway: The transcription factor NF-κB is a pivotal mediator of inflammatory responses.[4] In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and degradation of IκB, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the expression of genes encoding cytokines, chemokines, and enzymes like COX-2.[13][14][15]

  • The MAPK Pathway: Mitogen-activated protein kinases (MAPKs), including p38 and JNK, are another critical set of signaling molecules that convert extracellular stimuli into cellular responses.[16] The MAPK cascade is implicated in the production of pro-inflammatory cytokines like TNF-α and IL-6 and also plays a role in regulating COX-2 expression.[5][17]

Caption: The canonical NF-κB signaling pathway.

MAPK_Pathway cluster_cascade Phosphorylation Cascade cluster_downstream Downstream Effects Stimuli Stress / Cytokines (e.g., LPS) MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K Activates MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K Phosphorylates MAPK MAPK (p38) MAP2K->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates Genes Pro-inflammatory Genes (COX-2, Cytokines) TF->Genes Induces Transcription

Caption: A simplified p38 MAPK signaling pathway.

Part 3: In Vitro Screening Cascade

A tiered approach is essential for efficient screening. We begin with a high-throughput biochemical assay to identify direct enzyme inhibitors, followed by cell-based assays to confirm activity in a more biologically relevant context and elucidate the mechanism of action.

Protocol 3.1: Primary Screening - COX-1/COX-2 Inhibition Assay (Cell-Free)

Scientific Rationale: The primary therapeutic action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[18] A cell-free enzymatic assay provides a direct measure of a compound's ability to inhibit enzyme activity without the complexities of cell permeability or off-target effects. Screening against both COX-1 and COX-2 allows for the early determination of selectivity, a critical factor for avoiding side effects like gastrointestinal issues associated with COX-1 inhibition.[19][20]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • COX Assay Buffer

  • Heme

  • Test compounds dissolved in DMSO

  • Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • EIA-based Prostaglandin Screening Kit (measures PGE₂)

  • 96-well microplates

Step-by-Step Methodology:

  • Prepare the enzyme solution by diluting COX-1 or COX-2 in the assay buffer containing heme.

  • In a 96-well plate, add 10 µL of test compound dilutions (typically from 0.01 µM to 100 µM). Include wells for a DMSO vehicle control and positive controls.

  • Add 150 µL of the prepared enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution to all wells.

  • Incubate for 5 minutes at 37°C.

  • Stop the reaction by adding a stopping agent (e.g., 1 M HCl).

  • Quantify the amount of PGE₂ produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

  • Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) .

Protocol 3.2: Secondary Screening - LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

Scientific Rationale: Macrophages are key players in the inflammatory response. Upon stimulation with LPS, they produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[11] Both the NF-κB and MAPK pathways are involved in iNOS expression.[4][5] This cell-based assay serves as an excellent secondary screen to confirm that a compound's activity extends to a cellular context, inhibiting downstream inflammatory mediators.[21]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM media with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Griess Reagent Kit

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • The next day, replace the media with fresh media containing various concentrations of the test compounds. Pre-incubate for 1 hour.

  • Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • After incubation, collect 50 µL of the cell supernatant from each well.

  • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's protocol. This typically involves adding sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride and measuring the absorbance at ~540 nm.

  • In a parallel plate, perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed reduction in NO is not due to cytotoxicity.

  • Calculate the percent inhibition of NO production and determine the IC₅₀ value.

Part 4: In Vivo Efficacy Model

Promising candidates from in vitro screens must be tested in a living system to evaluate their efficacy, pharmacokinetics, and potential toxicity. The carrageenan-induced paw edema model is a standard and widely used acute inflammation model.[22][23][24]

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats

Scientific Rationale: The injection of carrageenan, a sulfated polysaccharide, into the paw of a rat induces a biphasic acute inflammatory response.[24] The initial phase is mediated by histamine and serotonin, while the later phase (3-5 hours) is characterized by the production of prostaglandins and mediated by COX-2.[25] Measuring the reduction in paw swelling (edema) in this later phase is a reliable indicator of the in vivo efficacy of COX-2 inhibitors and other anti-inflammatory agents.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., Indomethacin or Celecoxib)

  • Plebysmometer or digital calipers for measuring paw volume

Step-by-Step Methodology:

  • Acclimatize animals for at least one week before the experiment. Fast the rats overnight before dosing but allow free access to water.

  • Divide the animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at least 3 doses).

  • Measure the initial volume of the right hind paw of each rat (V₀) using a plethysmometer.

  • Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).

  • Calculate the volume of edema at each time point (ΔV = Vₜ - V₀).

  • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

  • The peak edema is typically observed around 3-4 hours. The inhibition at this time point is the primary endpoint.

Part 5: Data Integration and Lead Selection

The goal of the screening cascade is to identify a lead candidate with a balanced profile of potency, selectivity, and in vivo efficacy. Data from all assays should be compiled for direct comparison.

Data Presentation: Hypothetical Profile of a Lead Candidate
ParameterLead Compound (Thiazole Derivative)Celecoxib (Reference)
COX-1 IC₅₀ (µM) 25.515.0
COX-2 IC₅₀ (µM) 0.150.04
Selectivity Index (COX-1/COX-2) 170375
NO Inhibition IC₅₀ (µM) (RAW 264.7) 0.850.20
Paw Edema Inhibition @ 3h (30 mg/kg) 55%65%
Workflow for Lead Discovery

The entire process can be visualized as a funnel, where a large number of initial compounds are narrowed down to a single lead candidate based on increasingly stringent biological criteria.

Drug_Discovery_Workflow A 1. Library Synthesis (this compound Scaffold) B 2. Primary Screening Cell-Free COX-1/COX-2 Assays (Potency & Selectivity) A->B ~100s of Compounds C 3. Secondary Screening Cell-Based Assays (e.g., LPS-induced NO) B->C Hits with COX-2 Selectivity (IC50 < 1µM) D 4. In Vivo Efficacy Carrageenan Paw Edema Model C->D Actives with Cellular Potency & Low Toxicity E Lead Candidate D->E Compound with In Vivo Efficacy

Caption: Drug discovery workflow for anti-inflammatory agents.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel anti-inflammatory therapeutics.[9][26] By employing a systematic and integrated screening cascade, researchers can efficiently move from chemical synthesis to in vivo proof-of-concept. The protocols and workflows detailed in this guide provide a robust framework for identifying potent and selective inhibitors of key inflammatory pathways, ultimately leading to the selection of lead candidates with a high potential for clinical success.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Gaestel, M., Kotlyarov, A., & Kracht, M. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 14, 2362-2374. [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. [Link]

  • Shopit, S., & Campos, A. (2016). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 7. [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Cell, 138(4), 674-688. [Link]

  • Tzampazi, C., Papakyriakopoulou, P., & Geronikaki, A. (2021). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 26(11), 3369. [Link]

  • CUSABIO. (n.d.). MAPK signaling pathway. [Link]

  • Oniga, O., Araniciu, C., & Vlase, L. (2018). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 23(7), 1775. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Translational Medicine, 17(1), 184. [Link]

  • Slideshare. (2016). Screening models for inflammatory drugs. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Pharmacopuncture, 22(3), 125-134. [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. [Link]

  • Zvetkova, E., Fuchs, D., & Wirleitner, B. (2001). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. International immunopharmacology, 1(12), 2067-2075. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

  • Villalobos-García, D., & Mora-Huertas, A. C. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(11), 2496. [Link]

  • Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557. [Link]

  • ResearchGate. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine, 17(1), 184. [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. [Link]

  • ScienceDirect. (2023). MAPK signalling pathway: Significance and symbolism. [Link]

  • Peiris, D., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 35(20), 41-54. [Link]

  • G. Al-Hourani, B., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(1), 27-44. [Link]

  • Kumar, A., & Kumar, S. (2023). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Future Journal of Pharmaceutical Sciences, 9(1), 1-19. [Link]

  • Bentham Science. (n.d.). Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. [Link]

  • Wang, S., et al. (2020). Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs. Bioorganic & Medicinal Chemistry Letters, 30(20), 127376. [Link]

  • Yilmaz, I., et al. (2023). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. ACS Omega, 8(47), 44851-44871. [Link]

  • Oniga, O., et al. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Medicinal Chemistry Research, 22(9), 4438-4450. [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • PharmaTutor. (2022). Synthesis and anti-inflammatory activity of thiazole derivatives. [Link]

  • Kumar, A., & Kumar, S. (2023). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Future Journal of Pharmaceutical Sciences, 9(1), 1-19. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-substitued-amino-4-aryl thiazoles. [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • ResearchGate. (2022). Biological and medicinal significance of 2-aminothiazoles. [Link]

  • Al-Ostath, A. I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Chimento, A., et al. (2013). Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. Biochimie, 95(8), 1569-1575. [Link]

  • Charlier, C., et al. (1993). 2-(2-hydroxy-4-methylphenyl)aminothiazole Hydrochloride as a Dual Inhibitor of cyclooxygenase/lipoxygenase and a Free Radical Scavenger. 2nd Communication: Anti-Inflammatory Activity. Agents and Actions, 39(3-4), 184-191. [Link]

  • Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. [Link]

  • Petrikaite, V., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4474. [Link]

  • Al-Ostath, A. I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

Sources

Application Note: A Guide to the Controlled Crystallization of 2-Amino-4-ethylthiazole for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Crystalline 2-Amino-4-ethylthiazole

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] this compound, as a member of this vital class of compounds, is a key building block in the synthesis of novel drug candidates. The ability to produce this intermediate in a highly pure, crystalline form is paramount for two primary reasons:

  • Purity & Formulation: Crystallization is one of the most effective methods for purifying chemical compounds, removing amorphous content and process-related impurities. For active pharmaceutical ingredients (APIs), a well-defined, stable crystalline form is essential for consistent bioavailability, shelf-life, and formulation.

  • Structural Elucidation: High-quality single crystals are a prerequisite for Single Crystal X-ray Diffraction (SCXRD), the gold-standard technique for unambiguously determining the three-dimensional molecular structure of a compound.[5] This information is invaluable for understanding structure-activity relationships (SAR) and for computational drug design.

This application note provides a comprehensive guide to the experimental setup for the crystallization of this compound. It combines theoretical principles with detailed, field-tested protocols suitable for researchers in organic chemistry, materials science, and drug development. While direct solubility data for this compound is not extensively published, the protocols herein are developed based on the well-documented behavior of closely related analogs, such as 2-Amino-4-methylthiazole.[6][7]

Physicochemical Properties and Pre-Crystallization Considerations

A thorough understanding of the compound's properties is the foundation of a successful crystallization strategy. The purity of the starting material is the most critical factor; impurities can inhibit crystallization or lead to the formation of poorly-defined crystals.[8] It is strongly recommended to purify the starting material (e.g., by column chromatography or recrystallization) until it is at least >95% pure, as determined by NMR or HPLC.

Table 1: Physicochemical Properties of 2-Amino-4-methylthiazole (as a reference for this compound)

PropertyValueSource
Appearance Crystals
Molecular Formula C₄H₆N₂S[6]
Molecular Weight 114.17 g/mol [6]
Melting Point 44-47 °C
Boiling Point 231-232 °C

The relatively low melting point suggests that the ethyl analog will also be a low-melting solid. The key to crystallization from solution is selecting an appropriate solvent system. An ideal solvent will dissolve the compound moderately at a higher temperature and poorly at a lower temperature. Based on extensive studies of a similar compound, 2-amino-5-methylthiazole, a range of polar and non-polar solvents show promise.[7]

Crystallization: From Supersaturation to Single Crystals

Crystallization is a thermodynamic process driven by the controlled transition of a solute from a supersaturated solution to a highly ordered solid state. The process can be conceptually divided into two main stages:

  • Nucleation: The initial formation of stable, microscopic crystal nuclei. This is the rate-limiting step and is highly sensitive to factors like supersaturation level, temperature, and the presence of impurities or nucleation sites (like dust or scratches on the glassware).[9] The goal is to promote the formation of a few nuclei to grow large single crystals.

  • Crystal Growth: The subsequent, systematic addition of solute molecules from the solution onto the existing nuclei. For high-quality crystals, this phase should proceed slowly and under near-equilibrium conditions.

The experimental challenge is to create a state of supersaturation slowly enough to favor crystal growth over rapid precipitation or the formation of many small crystals.[5] Common methods to achieve this include slow cooling, slow solvent evaporation, and diffusion techniques.[8][9][10]

Experimental Workflow for Crystallization

The general workflow for developing a crystallization protocol is a systematic process involving solvent screening and method optimization.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Purity Assess Purity of This compound (>95% Recommended) Solvent Solvent Screening (Solubility & Temperature Dependence) Purity->Solvent Prepare Prepare Saturated or Near-Saturated Solution Solvent->Prepare Grow Induce Crystal Growth (Slow Cooling, Evaporation, etc.) Prepare->Grow Harvest Harvest & Dry Crystals Grow->Harvest Analyze Analyze Crystals (Microscopy, SCXRD) Harvest->Analyze

Sources

Application Note: A Multi-faceted Approach to the Purity Assessment of 2-Amino-4-ethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Thiazole Chemistry

2-Amino-4-ethylthiazole is a key heterocyclic building block, a structural motif present in numerous compounds of pharmaceutical and biological interest. Its derivatives are explored for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and antitumor agents.[1][2][3] Given its role as a critical starting material or intermediate, the purity of this compound is not merely a quality metric but a foundational pillar for the safety, efficacy, and reproducibility of subsequent research and drug development efforts.

The presence of impurities, even in trace amounts, can have significant consequences. These can range from altering the intended biological activity and introducing toxicity to interfering with downstream synthetic steps, leading to lower yields and the generation of further, unexpected byproducts.[4][5] Therefore, a robust, multi-technique analytical strategy is essential to establish a comprehensive purity profile.

This guide provides a detailed framework for the purity assessment of this compound, leveraging orthogonal analytical techniques. We will delve into the principles, provide actionable protocols for chromatographic and spectroscopic methods, and explain the rationale behind creating an integrated analytical workflow. All methodologies are designed with scientific integrity and align with the principles outlined in regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[6][7][8]

Understanding the Impurity Profile: Synthesis and Degradation

A logical approach to purity assessment begins with understanding the potential impurities. These typically arise from the synthetic route or from degradation of the final compound. A common synthesis for 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea derivative.[9][10]

For this compound, this would involve 1-chloro-2-butanone reacting with thiourea. Potential impurities could include:

  • Starting Materials: Unreacted 1-chloro-2-butanone and thiourea.

  • Reaction Byproducts: Impurities from side reactions, such as the formation of isomeric thiazoles or over-alkylation products.[11]

  • Process-Related Impurities: Solvents, reagents, and catalysts used in the synthesis and purification steps.[4]

  • Degradation Products: The thiazole ring can be susceptible to hydrolysis or oxidation under certain conditions of heat, light, or pH, leading to ring-opened or other degraded forms.

Identifying these potential impurities is crucial for developing a specific and selective analytical method capable of resolving the main component from all known and potential unknown impurities.[12]

Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment, offering high-resolution separation, sensitivity, and precise quantification. A reverse-phase method is typically suitable for a polar compound like this compound.

Causality of Method Choices

The selection of a C18 column is based on its hydrophobic stationary phase, which effectively retains and separates moderately polar compounds like aminothiazoles from both more polar and less polar impurities.[1][13] The mobile phase, a mixture of acetonitrile and water, allows for the elution of analytes based on their polarity. The addition of an acid modifier like formic acid or phosphoric acid serves a dual purpose: it protonates the basic amino group on the thiazole, preventing peak tailing by minimizing interactions with residual silanols on the column, and it buffers the mobile phase to ensure reproducible retention times.[14] UV detection is chosen due to the presence of the chromophoric thiazole ring system.

Experimental Protocol: HPLC Purity Determination

This protocol outlines a validated method for determining the purity of this compound and quantifying related substances.

1. Instrumentation and Materials:

  • HPLC system with UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC grade acetonitrile, water, and formic acid.

  • This compound reference standard and sample.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 265 nm

3. Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL solution.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Perform a blank injection (diluent) to ensure a clean baseline.

  • Inject the standard solution to establish the retention time and response of the main peak.

  • Inject the sample solution.

  • Analyze the resulting chromatogram for the main peak and any impurity peaks.

5. Calculation of Purity: Purity is typically determined using an area percent normalization method, assuming all impurities have a similar response factor to the main component.

Method Validation Framework

The reliability of this protocol must be established through validation, following ICH Q2(R2) guidelines.[6]

ParameterPurpose & Acceptance Criteria
Specificity Demonstrate the method's ability to separate the analyte from potential impurities. Peak purity should be assessed using a PDA detector.
Linearity Establish a linear relationship between concentration and detector response. A correlation coefficient (r²) of ≥ 0.999 is expected over the specified range.
Accuracy Measure the closeness of results to the true value. Typically assessed by spike-recovery studies, with recovery between 98.0% and 102.0%.
Precision Assess the method's repeatability and intermediate precision. The relative standard deviation (%RSD) should be ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness Evaluate the method's resilience to small, deliberate changes in parameters (e.g., flow rate, temperature).
Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Weigh & Dissolve (100 µg/mL) Equilibrate System Equilibration Prep->Equilibrate Load into Autosampler Inject Inject Blank, Standard, Sample Equilibrate->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect UV Detection (265 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area % Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Fig 1: HPLC workflow for purity assessment.

Orthogonal and Confirmatory Techniques

While HPLC is powerful, relying on a single technique is insufficient for a complete purity profile. Orthogonal methods, which separate compounds based on different chemical or physical principles, are essential for a comprehensive assessment.[5]

Gas Chromatography (GC)

Principle: GC is ideal for analyzing volatile organic impurities, such as residual solvents from the synthesis. For a semi-volatile compound like this compound, GC analysis might require derivatization (e.g., silylation) to increase its volatility and thermal stability, preventing on-column degradation.[15][16]

Protocol: GC for Residual Solvents

  • Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Sample Preparation: Accurately weigh the this compound sample into a headspace vial and dissolve in a suitable high-boiling-point solvent (e.g., DMSO).

  • GC Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min.

    • Injector Temp: 250 °C.

    • Detector Temp: 260 °C.

  • Analysis: The headspace autosampler heats the vial, and the vapor is injected into the GC. Peaks are identified and quantified against a standard containing known residual solvents.

Mass Spectrometry (MS) for Structural Confirmation

Principle: Mass spectrometry measures the mass-to-charge ratio of ions and is the definitive technique for confirming molecular weight and identifying unknown impurities. When coupled with a chromatographic inlet (LC-MS or GC-MS), it provides mass information for each separated peak.[17][18]

Application:

  • Identity Confirmation: The mass spectrum of the main peak from an LC-MS analysis should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of this compound (Expected m/z = 129.05).

  • Impurity Identification: Any impurity peaks detected in the HPLC analysis can be tentatively identified by their [M+H]⁺ ions. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, allowing for the determination of the elemental composition, which is critical for elucidating the structure of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule. ¹H and ¹³C NMR are powerful for confirming the identity of this compound by comparing the observed chemical shifts and coupling constants to the expected structure.[19][20][21]

Application:

  • Structural Elucidation: NMR is the gold standard for verifying the molecular structure and can unambiguously identify positional isomers that may be difficult to resolve chromatographically.

  • Quantitative NMR (qNMR): This technique can be used to determine the absolute purity (assay) of this compound by integrating the signal of a specific proton against that of a certified internal standard of known purity. This provides a purity value without relying on the response factor of the analyte, offering a truly orthogonal result to chromatographic purity.

An Integrated Analytical Strategy

No single method can provide a complete picture of a compound's purity. The most trustworthy assessment comes from an integrated strategy that leverages the strengths of each technique.

Purity_Strategy cluster_primary Primary Quantitative Analysis cluster_secondary Identity & Structural Confirmation cluster_absolute Absolute Purity (Assay) Start This compound Bulk Sample HPLC HPLC-UV/PDA (Purity & Impurity Profile) Start->HPLC GC Headspace-GC-FID (Residual Solvents) Start->GC NMR ¹H & ¹³C NMR (Structural Verification) Start->NMR LCMS LC-MS / HRMS (MW Confirmation & Impurity ID) HPLC->LCMS Investigate Unknowns Report Comprehensive Purity Certificate HPLC->Report GC->Report LCMS->Report qNMR qNMR (Assay vs. Standard) NMR->qNMR qNMR->Report

Fig 2: Integrated strategy for purity assessment.

This workflow ensures that the sample is not only quantified for its main component and impurities (HPLC, GC) but also that the identity of the main component is unequivocally confirmed (NMR, MS) and that unknown impurities are investigated and identified (LC-MS). Finally, an orthogonal assay method like qNMR provides a highly accurate, absolute purity value.

Conclusion

The purity assessment of this compound is a critical activity that underpins its successful use in research and development. A robust analytical strategy, grounded in the principles of scientific integrity and regulatory expectations, is paramount. By combining the high-resolution separation of chromatography (HPLC and GC) with the definitive structural information from spectroscopy and spectrometry (NMR and MS), researchers can build a comprehensive and trustworthy purity profile. This multi-faceted approach ensures that the material meets the high standards required for its intended application, safeguarding the quality and integrity of the final product.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AMSbiopharma. (2025).
  • SIELC Technologies. Separation of 2-Amino-4-methylthiazole on Newcrom R1 HPLC column.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023).
  • USP. General Chapters: <1086> IMPURITIES IN OFFICIAL ARTICLES - USP29-NF24.
  • USP. General Chapters: <1086> IMPURITIES IN OFFICIAL ARTICLES - usp31nf26s1_c1086.
  • Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.
  • ChemicalBook. 2-Amino-4-methylthiazole (1603-91-4) 1H NMR spectrum.
  • Swaminathan, S., & Hanzlik, R. P. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical and Environmental Mass Spectrometry.
  • Google Patents. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
  • USP-NF. 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
  • SpectraBase. 2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts.
  • Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC - NIH.
  • Tekale, A. S. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole.
  • ResearchGate. (2022). Chemical synthesis of 2-aminothiazole analogs.
  • Kumar, G. V., et al.
  • NIST. Aminothiazole - NIST WebBook.
  • ResearchGate.
  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • El-Attar, M., et al. (2022).
  • Logue, B. A., et al. (2005).

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 2-Amino-4-ethylthiazole in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-4-ethylthiazole. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during in vitro and in vivo experimentation. As a heterocyclic amine, the 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous compounds with a broad spectrum of biological activities.[1][2] However, its physicochemical properties can often lead to poor aqueous solubility, posing a significant hurdle for accurate and reproducible assay results.[3]

This guide provides a structured approach to understanding and systematically overcoming these solubility issues, ensuring the integrity and reliability of your experimental data.

Part 1: Physicochemical Profile & Initial Assessment

Understanding the inherent properties of this compound is the first step in troubleshooting. While extensive experimental data for this specific derivative is not broadly published, we can infer its behavior from closely related analogs like 2-amino-4-methylthiazole and the parent 2-aminothiazole structure.

PropertyValue / Expected BehaviorSource / Rationale
Molecular Formula C₅H₈N₂SCalculated
Molecular Weight 128.20 g/mol Calculated
Appearance Expected to be a crystalline solidBased on related compounds
Aqueous Solubility Low. The parent compound, 2-aminothiazole, is noted as insoluble in water.[4]The ethyl group adds hydrophobicity, suggesting poor water solubility.
pKa (Predicted) ~5.0 - 5.5Estimated for the exocyclic amino group, which is the primary basic center. This is key for pH-dependent solubility strategies.
Common Solvents Soluble in polar organic solvents like DMSO, Ethanol, Methanol.Based on data for 2-amino-5-methylthiazole[5][6]

Part 2: Frequently Asked Questions (FAQs)

Q1: I've dissolved this compound in my assay buffer, but I see precipitation or cloudiness. Why is this happening?

A: This is a classic sign of a compound crashing out of solution. The root cause is the low aqueous solubility of this compound. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the solvent environment changes dramatically. If the final concentration of the compound exceeds its maximum solubility in the final assay medium, it will precipitate.[7] This is especially common in single-step large dilutions where localized high concentrations promote precipitation before the compound can be adequately dispersed.[8]

Q2: What is the most direct first step to solubilize my compound for an in vitro assay?

A: The standard and most straightforward approach is to first prepare a high-concentration stock solution in a water-miscible organic solvent.[9] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with many biological assays at low final concentrations.[3][9]

Q3: My compound is still precipitating even when using a DMSO stock. What should I do next?

A: This indicates that you need a more systematic approach. Poor solubility is a leading cause of inaccurate and variable biological data because the actual concentration available to interact with the biological target is unknown.[8] The following troubleshooting workflow should be initiated.

Systematic Solubilization Workflow

This decision tree provides a step-by-step process for addressing solubility issues, starting with the simplest methods and progressing to more advanced techniques.

G start Start: Compound Precipitation Observed stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilution Optimize Dilution: - Use serial dilutions - Add stock to vortexing buffer stock->dilution check1 Is Precipitation Resolved? dilution->check1 ph_adjust pH Adjustment: - Lower pH to < 4.0 - Forms soluble salt check1->ph_adjust No success Success: Proceed with Assay (with vehicle control) check1->success Yes check2 Is Precipitation Resolved & Assay Tolerant to pH? ph_adjust->check2 cosolvent Explore Co-solvents: - PEG-400, Ethanol - Test assay tolerance check2->cosolvent No check2->success Yes check3 Is Solubility Improved? cosolvent->check3 surfactant Advanced Strategy: - Use Surfactants (e.g., Tween-80) - Cyclodextrin Encapsulation check3->surfactant No check3->success Yes surfactant->success If Yes reassess Re-evaluate: - Lower final concentration - Consider compound analog surfactant->reassess If No

Caption: A decision tree for troubleshooting compound precipitation.

Q4: How does pH adjustment work for this compound, and are there risks?

A: The 2-amino group on the thiazole ring is basic. In neutral or alkaline solutions (pH > 7), this group is largely uncharged, making the molecule less polar and thus less soluble in water. By lowering the pH of the buffer (e.g., to pH 3-4) with a biocompatible acid like HCl, you protonate the amino group. This forms a positively charged ammonium salt (-NH₃⁺), which is significantly more polar and exhibits much higher aqueous solubility.[10] This principle is widely used to solubilize basic drugs.[10]

Critical Consideration: You must verify that your assay (e.g., cells, enzymes) is tolerant to the lower pH. Always run a pH-matched vehicle control to ensure the observed effects are from your compound, not the altered buffer conditions.

Q5: What are co-solvents and surfactants, and when should I use them?

A: These are advanced options for when pH adjustment is not feasible.

  • Co-solvents: These are water-miscible organic solvents that, when added to the aqueous buffer, increase the overall polarity of the solvent system, helping to keep hydrophobic compounds in solution. Examples include polyethylene glycol (PEG), propylene glycol, and glycerol.[3][10] They are often used in combination with other methods.[7][10]

  • Surfactants: Surfactants (or detergents) like Tween-80 or Poloxamers form microscopic structures called micelles in water. These micelles have a hydrophobic core that can encapsulate the poorly soluble this compound, while the hydrophilic shell allows the entire micelle to remain dispersed in the aqueous solution.[9][10]

For both approaches, it is essential to determine the maximum tolerable concentration of the new agent in your specific assay to avoid off-target effects.[7]

Part 3: Experimental Protocols & Troubleshooting Guides

Protocol 1: Standard Stock Solution Preparation

This protocol describes the most common starting point for solubilizing this compound.

  • Weigh Compound: Accurately weigh the desired amount of this compound powder into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Add Solvent: Add the appropriate volume of 100% cell-culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolve: Vortex the vial vigorously for 1-2 minutes. If the compound is slow to dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[8][9] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption and degradation.

Protocol 2: pH-Based Solubilization

Use this method when DMSO is not sufficient or interferes with the assay.

  • Prepare Acidic Buffer: Prepare your primary assay buffer (e.g., PBS, HBSS) and adjust its pH to a lower value, for example, pH 4.0, using dilute HCl.

  • Direct Dissolution: Attempt to dissolve the this compound powder directly into this acidic buffer at the desired final concentration. Vortex and/or sonicate to aid dissolution.

  • Alternative (Stock Method): Alternatively, create a concentrated stock solution (e.g., 10x the final concentration) in the acidic buffer.

  • Assay Dilution: When adding the compound to your assay, ensure the final pH of the assay medium does not shift significantly. If using an acidic stock, the final buffer should have sufficient buffering capacity to maintain the desired physiological pH.

  • Vehicle Control: Crucially, all control wells/tubes must contain the same final concentration of the acidic buffer used to dissolve the compound.

Troubleshooting Guide: Inconsistent Assay Results
SymptomPossible Solubility-Related CauseRecommended Action
High Well-to-Well Variability Micro-precipitation of the compound, leading to inconsistent concentrations in different wells.Visually inspect your diluted compound plates under a microscope for precipitate. Re-optimize your dilution protocol using serial dilutions and rapid mixing.[8]
Lower than Expected Potency (High IC₅₀/EC₅₀) The actual concentration of the dissolved, active compound is lower than the nominal concentration due to poor solubility.Perform a solubility test. Prepare your highest assay concentration and centrifuge at high speed. Measure the concentration in the supernatant to determine the true soluble concentration.
Assay Signal Decreases at High Concentrations Compound precipitation at higher doses may interfere with the assay readout (e.g., light scattering in absorbance assays, cell toxicity from solid particles).Lower the maximum test concentration. Use an alternative solubilization strategy (pH, co-solvents) to increase the solubility limit.

Part 4: Safety & Handling

While a full safety data sheet (SDS) should always be consulted, general precautions for handling aminothiazole derivatives include:

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, gloves, and lab coats.[11][12]

  • Handling: Avoid creating dust. Use in a well-ventilated area or chemical fume hood. Wash hands thoroughly after handling.[11]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances, in a tightly closed container.[11]

References

  • Ma L, et al. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Omega. 2018. Available from: [Link]

  • Savjani KT, et al. Solubilization techniques used for poorly water-soluble drugs. Mater Sci Eng C Mater Biol Appl. 2021. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74143, 2-Amino-4-methylthiazole. Available from: [Link]

  • Kumar L, et al. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals (Basel). 2022. Available from: [Link]

  • Chemcasts. ethyl 2-amino-4-thiazolecarboxylate (CAS 5398-36-7) Properties. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 73216, Ethyl 2-aminothiazole-4-carboxylate. Available from: [Link]

  • Khalifa ME, et al. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chim Slov. 2015. Available from: [Link]

  • Rehman AU, et al. Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. Pak J Pharm Sci. 2021. Available from: [Link]

  • Hassan M, et al. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chem. 2019. Available from: [Link]

  • Ghorab M, et al. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future J Pharm Sci. 2021. Available from: [Link]

  • Gray DW, et al. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS One. 2016. Available from: [Link]

  • El-Sayed MA, et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021. Available from: [Link]

  • Google Patents. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • Chen G, et al. Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. J Chem Thermodyn. 2017. Available from: [Link]

  • Google Patents. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • Nevagi RJ, et al. Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. 2014. Available from: [Link]

  • Google Patents. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
  • OUCI. Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (2... Available from: [Link]

  • Lee CY, et al. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilib. 2014. Available from: [Link]

  • Wijethunga P, et al. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Phys Chem Chem Phys. 2018. Available from: [Link]

  • Narender P, et al. A Remarkably High-Speed Solution-Phase Combinatorial Synthesis of 2-Substituted-Amino-4-Aryl Thiazoles in Polar Solvents in the Absence of a Catalyst under Ambient Conditions and Study of Their Antimicrobial Activities. J Comb Chem. 2007. Available from: [Link]

  • Kumar A, et al. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech. 2011. Available from: [Link]

  • El-Sayed MA, et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021. Available from: [Link]

  • Chaouiki A, et al. Inhibition Effects of Ethyl-2-Amino-4-Methyl-1,3-Thiazole-5-Carboxylate on the Corrosion of AA6061 Alloy in Hydrochloric Acid Media. Port Electrochim Acta. 2019. Available from: [Link]

Sources

Technical Support Center: Refining Purification Methods for 2-Amino-4-ethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-4-ethylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining the purity of this important heterocyclic amine. Here, you will find troubleshooting guides in a question-and-answer format and detailed experimental protocols to address specific challenges you may encounter.

Introduction: The Challenge of Purifying this compound

This compound is a key building block in medicinal chemistry.[1][2][3] Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. However, like many heterocyclic amines, its purification can be challenging due to its polarity, basicity, and potential for instability under certain conditions.[4] This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Recrystallization Issues

Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" is a common problem when a compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Here’s a systematic approach to resolve this:

  • Re-dissolve and Dilute: Gently warm the mixture to re-dissolve the oil. Add a small amount of the hot solvent to decrease the saturation and then allow it to cool slowly.

  • Slow Cooling is Crucial: Rapid cooling often promotes oil formation. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Insulating the flask can also promote slower cooling.

  • Scratching and Seeding: If crystals are slow to form, use a glass rod to gently scratch the inside of the flask at the solvent's surface. This creates nucleation sites. Alternatively, if you have a small amount of pure crystalline product, add a "seed crystal" to induce crystallization.

  • Solvent System Modification: Consider using a co-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, warm the mixture until it is clear and allow it to cool slowly. A common combination for aminothiazoles is ethanol and water.[5][6]

Q2: I am getting a very low recovery after recrystallization. How can I improve the yield?

A2: Low recovery is often due to using too much solvent or the compound having significant solubility in the cold solvent.

  • Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to just dissolve the compound.

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen several solvents or solvent mixtures to find the optimal one.

  • Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.

  • Concentrate the Mother Liquor: If you suspect a significant amount of product remains in the filtrate (mother liquor), you can concentrate it by evaporation and attempt a second recrystallization to recover more material.

Column Chromatography Challenges

Q3: My this compound is streaking badly on the silica gel column, leading to poor separation. What is the cause and how can I fix it?

A3: Streaking of basic compounds like this compound on silica gel is a frequent issue. This is due to the acidic nature of silica gel, which leads to strong, non-ideal interactions with the basic amine.

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common and effective choice is to add 0.5-1% triethylamine (Et₃N) to your solvent system.

  • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative for the purification of basic compounds. Reversed-phase chromatography (C18 silica) can also be an effective option.[7]

Q4: I can't seem to find a solvent system that gives good separation of my product from a closely related impurity on TLC. What should I do?

A4: Optimizing the mobile phase is key to achieving good separation.

  • Systematic Solvent Screening: Test a range of solvent systems with varying polarities. Common mobile phases for aminothiazoles include mixtures of hexanes (or heptane) and ethyl acetate, or dichloromethane and methanol.

  • Ternary Solvent Systems: Sometimes, adding a third solvent in a small amount can significantly improve separation. For example, adding a small percentage of methanol to a dichloromethane/ethyl acetate mixture can modulate the polarity in a nuanced way.

  • Consider Reversed-Phase TLC: If normal-phase TLC is not providing adequate separation, try reversed-phase TLC plates to see if a different selectivity can be achieved.

Distillation Difficulties

Q5: I am considering vacuum distillation for purification. Are there any risks?

A5: Yes, 2-aminothiazoles can be thermally labile and may decompose at elevated temperatures, even under vacuum.[4]

  • Assess Thermal Stability: Before attempting a large-scale distillation, it is wise to test the thermal stability of your compound on a small scale.

  • Use a Short Path Distillation Apparatus: This minimizes the time the compound spends at high temperatures.

  • Ensure a Good Vacuum: A high vacuum will lower the boiling point and reduce the risk of decomposition.

  • Monitor for Discoloration: Darkening of the material during distillation is often a sign of decomposition.

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and conditions should be determined experimentally on a small scale first.

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add about 20-30 mg of your crude product. Add a few drops of the chosen solvent at room temperature. If it dissolves, the solvent is not suitable. If it doesn't dissolve, heat the test tube. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with gentle swirling until the solvent boils. Continue to add small portions of the hot solvent until all of the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator.

Protocol 2: Flash Column Chromatography of this compound

Objective: To purify this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (or alumina)

  • Chromatography column

  • Eluent (e.g., hexanes/ethyl acetate or dichloromethane/methanol with 0.5% triethylamine)

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and then adding this to the column.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Workflows

Purification Decision Workflow

Purification_Decision_Workflow Purification Decision Workflow for this compound start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily) is_pure Is the product pure? recrystallization->is_pure distillation Consider Vacuum Distillation (with caution) column_chromatography->distillation If still impure & thermally stable column_chromatography->is_pure Re-assess purity distillation->is_pure Re-assess purity is_pure->column_chromatography No end Pure this compound is_pure->end Yes

Caption: A decision-making flowchart for selecting the appropriate purification method.

Troubleshooting Recrystallization "Oiling Out"

Recrystallization_Troubleshooting Troubleshooting 'Oiling Out' in Recrystallization start Compound 'Oils Out' step1 Re-heat to dissolve the oil start->step1 step2 Add small amount of hot solvent step1->step2 step3 Cool slowly and undisturbed step2->step3 check_crystals Crystals form? step3->check_crystals success Success! check_crystals->success Yes step4a Scratch flask with glass rod check_crystals->step4a No step4b Add a seed crystal check_crystals->step4b Still No step5 Change solvent system (e.g., co-solvent) check_crystals->step5 Still No step4a->check_crystals step4b->check_crystals

Caption: A step-by-step guide to resolving the issue of a compound oiling out during recrystallization.

Data Summary

SolventSolubility of 2-AminothiazoleReference
WaterSoluble[8]
Alcohols (e.g., Ethanol)Soluble[8]
Diethyl EtherSoluble[8]
1 M HClSoluble

For this compound, it is recommended to perform small-scale solubility tests with a range of solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, and toluene) at room temperature and at their boiling points to determine the optimal solvent for recrystallization.

References

  • Byers, J. R., & Dickey, J. B. (n.d.). 2-amino-4-methylthiazole. Organic Syntheses Procedure. [Link]

  • Sciencemadness Discussion Board. (2025). 2-amino-4-methyl-thiazole. [Link]

  • PubChem. (n.d.). 2-Amino-4-methylthiazole. National Center for Biotechnology Information. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-4-methylthiazole on Newcrom R1 HPLC column. [Link]

  • Google Patents. (2014).
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate.... [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN106045937A - Synthesizing method of {2-[2-(2-amino-4-thiazolyl)-amino acetyl]-4-thiazolyl}-acetic acid.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • Google Patents. (n.d.). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. [Link]

  • PubChem. (n.d.). 2-Aminothiazole. National Center for Biotechnology Information. [Link]

  • Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. [Link]

  • Shaikh, M. S., et al. (2015). Rapid and Environmentally Benign Protocol for the Synthesis of 2-Aminothiazoles. Chemistry & Biology Interface. [Link]

  • Fathimoghadam, F., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. BMC Chemistry. [Link]

  • University of Babylon. (n.d.). Chromatography. [Link]

  • PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Jasinskaite, V., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. [Link]

  • Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

  • Wikipedia. (n.d.). Cyanamide. [Link]

  • Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

Sources

Technical Support Center: Addressing Instability of 2-Amino-4-ethylthiazole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-4-ethylthiazole. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution. As a heterocyclic amine, this compound and its derivatives are pivotal in medicinal chemistry, but their utility can be hampered by inherent instability under various experimental conditions.[1][2][3] This resource aims to equip you with the knowledge to anticipate, mitigate, and troubleshoot these stability challenges effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with this compound in solution.

Q1: My this compound solution is changing color (e.g., turning yellow/brown). What is causing this and is the compound degrading?

A1: A color change in your this compound solution is a strong indicator of degradation. This is often due to oxidation or other complex degradation pathways. The thiazole ring, particularly when substituted with an amino group, can be susceptible to oxidative processes.[4][5] Exposure to air (oxygen), light, and certain solvents can initiate these reactions, leading to the formation of colored byproducts. For instance, similar 2-aminothiazole compounds have been observed to degrade in DMSO at room temperature.[6] It is crucial to assume that a color change correlates with a loss of purity and integrity of your compound.

Q2: I'm observing poor reproducibility in my bioassays. Could the instability of my this compound stock solution be the cause?

A2: Absolutely. The instability of your this compound stock solution is a very likely cause for poor reproducibility. If the compound degrades over time, the actual concentration of the active molecule will decrease, leading to inconsistent results in your assays.[6] It is also possible that the degradation products themselves have biological activity, which could interfere with your experimental outcomes.[6] We strongly recommend preparing fresh solutions for each experiment or validating the stability of your stock solution under your specific storage conditions. For aqueous solutions of similar compounds, it is often not recommended to store them for more than one day.[7]

Q3: What are the primary factors that influence the stability of this compound in solution?

A3: The stability of this compound in solution is influenced by several key factors:

  • pH: The pH of the solution can significantly impact stability. Both acidic and basic conditions can promote hydrolysis of functional groups that may be present in derivatives of 2-aminothiazole.[8]

  • Solvent: The choice of solvent is critical. While soluble in organic solvents like ethanol, DMSO, and DMF, some solvents can promote degradation.[7] For example, decomposition of a similar 2-aminothiazole has been observed in DMSO.[6]

  • Exposure to Oxygen: The amino group and the thiazole ring are susceptible to oxidation.[4][5] Purging solvents with an inert gas like nitrogen or argon before preparing solutions can mitigate this.[7]

  • Exposure to Light (Photodegradation): UV radiation and even ambient light can induce photodegradation, leading to complex rearrangements of the thiazole ring.[8]

  • Temperature: Elevated temperatures can accelerate thermal degradation, causing fragmentation of the molecule.[8] It is generally recommended to store solutions at low temperatures, such as 2-8°C or -20°C, and protected from light.[7][9]

  • Moisture: this compound and its analogs can be sensitive to moisture.[10][11] It is important to use dry solvents and store the solid compound in a tightly closed container in a dry environment.[10][12]

Q4: What are the best practices for preparing and storing this compound solutions to maximize stability?

A4: To maximize the stability of your this compound solutions, adhere to the following best practices:

  • Use High-Purity Solvents: Always use anhydrous, high-purity solvents.

  • Inert Atmosphere: When preparing stock solutions, especially in organic solvents, it is good practice to purge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.[7]

  • pH Control: If working with aqueous solutions, use buffers to maintain a stable pH. The optimal pH for stability should be determined empirically, but starting in the neutral to slightly acidic range is often a good practice.

  • Light Protection: Prepare and store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[9]

  • Temperature Control: Store stock solutions at low temperatures (-20°C is common for long-term storage).[7] For daily use, refrigeration (2-8°C) may be sufficient, but stability should be verified.

  • Fresh is Best: Whenever possible, prepare solutions fresh before each experiment. If storing solutions, do so for the shortest time necessary and validate their stability over that period. It is not recommended to store aqueous solutions of similar compounds for more than a day.[7]

  • Proper Storage of Solid Compound: Store the solid this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture.[10]

II. Troubleshooting Guides

This section provides structured troubleshooting workflows for common problems related to the instability of this compound.

Troubleshooting Workflow: Unexpected Experimental Results or Lack of Activity

This workflow will guide you in determining if the instability of your this compound solution is the root cause of unexpected experimental outcomes.

Caption: Troubleshooting unexpected experimental results.

Potential Degradation Pathways

Understanding the potential ways this compound can degrade is crucial for effective troubleshooting.

DegradationPathways cluster_stressors Stress Conditions cluster_products Potential Degradation Products This compound This compound Oxidation Oxidation (O2, H2O2) This compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Photolysis Photolysis (UV/Light) This compound->Photolysis Thermal Thermal (Heat) This compound->Thermal Oxidized_Thiazole Oxidized Thiazole Derivatives Oxidation->Oxidized_Thiazole Ring_Opened Ring-Opened Products Hydrolysis->Ring_Opened Rearranged Rearranged Isomers Photolysis->Rearranged Fragmented Fragmented Molecules Thermal->Fragmented

Caption: Potential degradation pathways for this compound.

III. Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

This protocol provides a general procedure for preparing a stock solution with enhanced stability.

Materials:

  • This compound (solid)

  • Anhydrous solvent (e.g., Ethanol, DMSO, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with screw caps

  • Syringes and needles

Procedure:

  • Place the required amount of this compound into a tared amber glass vial.

  • Seal the vial with a screw cap fitted with a septum.

  • Purge the vial with an inert gas for 2-3 minutes by inserting a needle connected to the gas line through the septum and a second needle as an outlet.

  • In a separate container, sparge the required volume of solvent with the inert gas for 10-15 minutes to remove dissolved oxygen.

  • Using a syringe, carefully add the deoxygenated solvent to the vial containing the this compound.

  • Gently swirl or vortex the vial until the solid is completely dissolved.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to intentionally degrade the compound and identify potential degradation products, which is essential for developing stability-indicating analytical methods.[13][14][15][16]

Objective: To generate degradation products of this compound under various stress conditions to understand its degradation profile. A degradation of 5-20% is generally recommended.[15]

Stress Conditions:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for a specified time.

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% H2O2. Keep at room temperature for a specified time.[16]

  • Thermal Degradation: Store a solid sample of this compound at an elevated temperature (e.g., 70°C) for a specified time. Also, prepare a solution and expose it to the same temperature.

  • Photolytic Degradation: Expose a solution of this compound to a light source that provides both UV and visible light, as recommended by ICH Q1B guidelines.[14]

Procedure for Each Stress Condition:

  • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) under the specified stress condition.[16]

  • At each time point, withdraw an aliquot of the sample.

  • Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a suitable analytical method, such as HPLC with UV or MS detection, to quantify the remaining parent compound and detect any degradation products.[4][17][18][19]

Data Analysis:

  • Calculate the percentage of degradation of this compound at each time point for each stress condition.

  • Characterize the degradation products using techniques like LC-MS/MS to elucidate their structures.[4][18][20]

Data Summary Table:

Stress ConditionDuration (hours)Temperature (°C)% DegradationMajor Degradation Products (m/z)
0.1 M HCl2460
0.1 M NaOH2460
3% H2O224Room Temp
Thermal (Solution)2470
Photolytic24Ambient

IV. References

  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

  • Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies - SciSpace. (2016, December 14). Retrieved from [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved from [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Retrieved from [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. (n.d.). Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7). Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved from [Link]

  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PubMed Central. (2017, January 24). Retrieved from [Link]

  • Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry - PubMed. (n.d.). Retrieved from [Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC - NIH. (n.d.). Retrieved from [Link]

  • 2-Aminothiazole - Wikipedia. (n.d.). Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (2021, March 7). Retrieved from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. (2021, January 15). Retrieved from [Link]

  • Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Publishing. (2020, August 11). Retrieved from [Link]

  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC. (n.d.). Retrieved from [Link]

  • 2-amino-4-methyl-thiazole - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (n.d.). Retrieved from [Link]

  • 2-Amino-4-thiazolidinones: Synthesis and Reactions - ResearchGate. (n.d.). Retrieved from [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - MDPI. (n.d.). Retrieved from [Link]

  • (PDF) Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study - ResearchGate. (n.d.). Retrieved from [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - NIH. (n.d.). Retrieved from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

  • (PDF) 2-Amino-4-methylbenzothiazole - ResearchGate. (n.d.). Retrieved from [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (n.d.). Retrieved from [Link]

  • (PDF) The Analysis of 2-amino-2-thiazoline-4-carboxylic Acid in the Plasma of Smokers and Non-Smokers - ResearchGate. (n.d.). Retrieved from [Link]

Sources

"enhancing the biological activity of 2-Amino-4-ethylthiazole through modification"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Enhancement of 2-Amino-4-ethylthiazole Biological Activity. As Senior Application Scientists, we have compiled this guide to provide you with in-depth technical assistance and troubleshooting strategies for your research and development endeavors. This resource is designed to address common challenges encountered during the chemical modification and biological evaluation of this compound derivatives.

FREQUENTLY ASKED QUESTIONS (FAQs)

General Concepts

Q1: What is the rationale behind modifying this compound for enhanced biological activity?

A1: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to be a cornerstone for compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The ethyl group at the C-4 position of this compound provides a specific starting point for further structural modifications. By strategically modifying the core structure, researchers can optimize the compound's interaction with biological targets, thereby enhancing its potency, selectivity, and pharmacokinetic profile.

Q2: What are the primary positions on the this compound ring that are targeted for modification?

A2: The primary positions for modification on the this compound scaffold are the exocyclic amino group (N-2), the C-5 position of the thiazole ring, and to a lesser extent, the ethyl group at the C-4 position. Structure-activity relationship (SAR) studies have shown that modifications at these sites can significantly impact the biological activity of the resulting derivatives.[3][4]

Q3: What are some of the key biological activities that can be enhanced through modification of this compound?

A3: Modifications of the this compound scaffold have been shown to enhance a variety of biological activities, including:

  • Antimicrobial Activity: Targeting bacteria and fungi.[5][6][7]

  • Anticancer Activity: Exhibiting cytotoxicity against various cancer cell lines.[8]

  • Anti-inflammatory Activity: Through mechanisms like the inhibition of inducible nitric oxide synthase (iNOS).[3]

  • Antitubercular Activity: Showing promise against Mycobacterium tuberculosis.[4]

  • Acetylcholinesterase (AChE) Inhibition: Relevant for the treatment of Alzheimer's disease.[9]

TROUBLESHOOTING GUIDES

Synthesis & Modification Challenges

Q4: I am having trouble with the Hantzsch thiazole synthesis for my this compound precursor. What are some common issues and solutions?

A4: The Hantzsch synthesis, a classic method for thiazole ring formation, can sometimes present challenges.[10][11]

Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction, side reactions, or difficult purification.Optimize reaction conditions (temperature, solvent, reaction time). Ensure high purity of starting materials (α-haloketone and thiourea). Consider alternative purification methods like column chromatography. Polymer-supported synthesis can sometimes improve yields and simplify work-up.[12]
Formation of Impurities Self-condensation of the α-haloketone or decomposition of thiourea.Add thiourea slowly to the reaction mixture. Maintain the recommended reaction temperature to avoid decomposition.
Difficulty in Isolating the Product The product may be highly soluble in the reaction solvent or form a salt.After the reaction, neutralize the mixture carefully to precipitate the free base. Use a different extraction solvent. Recrystallization from a suitable solvent system can help in obtaining a pure product.[13]

Q5: My N-acylation reaction on the 2-amino group is sluggish and gives a low yield. How can I improve this?

A5: N-acylation is a common and effective modification strategy.[4][8] If you are facing issues, consider the following:

  • Causality: The nucleophilicity of the exocyclic amino group can be influenced by the electron-withdrawing nature of the thiazole ring. The reaction conditions need to be optimized to overcome this.

  • Experimental Choices:

    • Activating Agents: Use coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-Dimethylaminopyridine) or CDI (Carbonyldiimidazole) to activate the carboxylic acid for amide bond formation.[4]

    • Base: Employ a non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction without competing with the amino group.

    • Solvent: Use an anhydrous polar aprotic solvent like DMF (Dimethylformamide) or DCM (Dichloromethane) to ensure the reactants are well-solvated and to prevent hydrolysis of the activated species.

    • Reaction Temperature: While some reactions proceed at room temperature, gentle heating might be necessary to drive the reaction to completion.

Workflow for N-Acylation of this compound

N_Acylation_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactant1 This compound Mix Mix Reactants & Reagents Reactant1->Mix Reactant2 Carboxylic Acid (R-COOH) Reactant2->Mix Reagent1 Coupling Agent (e.g., EDC/DMAP) Reagent1->Mix Reagent2 Base (e.g., Et3N) Reagent2->Mix Solvent Anhydrous Solvent (e.g., DMF) Solvent->Mix Stir Stir at RT or Heat Mix->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify (e.g., Column Chromatography) Extract->Purify Product N-acylated-2-amino-4-ethylthiazole Purify->Product

Caption: A generalized workflow for the N-acylation of this compound.

Biological Activity Assessment

Q6: I have synthesized a series of this compound derivatives, but the results from my antimicrobial screening are inconsistent. What could be the reason?

A6: Inconsistent antimicrobial screening results can be frustrating. Here are some factors to consider:

Potential Issue Explanation & Solution
Compound Solubility Many organic compounds have poor aqueous solubility, leading to precipitation in the assay medium and inaccurate results. Solution: Dissolve your compounds in a minimal amount of a biocompatible solvent like DMSO before preparing serial dilutions in the growth medium. Always include a solvent control to ensure the solvent itself is not affecting microbial growth.[6]
Inappropriate Assay Method The chosen method (e.g., disk diffusion vs. broth microdilution) may not be suitable for your compounds. Solution: For quantitative data (Minimum Inhibitory Concentration - MIC), broth microdilution is generally preferred. Ensure the chosen bacterial and fungal strains are appropriate for the expected mechanism of action.[6][14]
Compound Stability The compound might be unstable in the assay medium or under incubation conditions. Solution: Check the stability of your compounds under the assay conditions (pH, temperature) over the incubation period.
Inoculum Preparation Incorrect density of the microbial inoculum will lead to variable results. Solution: Standardize your inoculum preparation using a spectrophotometer or McFarland standards to ensure a consistent starting cell density.

Q7: My novel this compound derivative shows potent in vitro anticancer activity, but how do I begin to understand its mechanism of action?

A7: Elucidating the mechanism of action is a critical next step. A tiered approach is often effective:

  • Cell Cycle Analysis: Use flow cytometry to determine if your compound induces cell cycle arrest at a specific phase (G1, S, G2/M).

  • Apoptosis Assays: Investigate if the compound induces programmed cell death. Common assays include Annexin V/Propidium Iodide staining, caspase activity assays, and TUNEL assays.

  • Target Identification Studies:

    • Kinase Inhibition Profiling: If your compound is suspected to be a kinase inhibitor (a common target for 2-aminothiazoles), screen it against a panel of kinases.[8]

    • Molecular Docking: In silico molecular docking studies can predict the binding affinity and mode of interaction of your compound with known cancer targets.[9]

    • Western Blotting: Analyze the expression levels of key proteins involved in signaling pathways commonly dysregulated in cancer (e.g., apoptosis-related proteins like Bcl-2 and Bax, cell cycle regulators like cyclins and CDKs).

Logical Flow for Preliminary Mechanism of Action Studies

MOA_Workflow Start Potent in vitro Anticancer Activity Observed CellCycle Cell Cycle Analysis (Flow Cytometry) Start->CellCycle Apoptosis Apoptosis Assays (e.g., Annexin V) Start->Apoptosis TargetID Target Identification CellCycle->TargetID Apoptosis->TargetID Kinase Kinase Inhibition Profiling TargetID->Kinase Docking Molecular Docking TargetID->Docking Western Western Blotting TargetID->Western Conclusion Elucidation of Potential Mechanism of Action Kinase->Conclusion Docking->Conclusion Western->Conclusion

Caption: A workflow for investigating the mechanism of action of a novel anticancer compound.

Experimental Protocols

Protocol 1: General Procedure for N-Benzoylation of this compound

This protocol is a generalized representation and may require optimization for specific substrates.

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and a substituted benzoic acid (1.1 equivalents) in anhydrous DMF.

  • Addition of Coupling Agents: To the stirred solution, add EDC (1.2 equivalents) and DMAP (0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[5][9]

Protocol 2: Broth Microdilution Assay for MIC Determination
  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

References

  • Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

  • Quantitative Structure-Activity Relationship Studies Of Amino Acids Conjugated 2-Amnio-Arylthiazole As Antifungal. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

  • Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

  • Synthesis of aminothiazoles: polymer-supported approaches. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole. [Link]

  • Review of the synthesis and biological activity of thiazoles. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. [Link]

  • Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

Sources

"troubleshooting poor cell permeability of 2-Amino-4-ethylthiazole compounds"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-4-ethylthiazole Compounds

Welcome to the technical support center for researchers working with this compound and related scaffolds. This guide provides in-depth troubleshooting for one of the most common hurdles in the development of this compound class: poor cell permeability. Our goal is to equip you with the diagnostic tools and strategic solutions to understand and overcome this challenge.

Part 1: The Diagnostic Toolkit - Frequently Asked Questions

This section addresses the critical first questions to diagnose the root cause of poor cellular activity.

Q1: My this compound analog shows excellent target binding in a biochemical assay but has no activity in a cell-based model. Is it definitely a permeability issue?

A: Not necessarily. While poor permeability is a common culprit for this class, it's crucial to systematically rule out other possibilities before investing in extensive permeability assays. The lack of cellular activity could stem from several factors:

  • Compound Instability: The compound may be degrading in the cell culture medium or metabolizing rapidly within the cell. Before proceeding, confirm the compound's stability by incubating it in your assay medium for the duration of the experiment and analyzing its integrity via LC-MS.

  • Cytotoxicity: The compound might be toxic to the cells at the tested concentrations, leading to a shutdown of cellular processes and a false negative for your specific assay endpoint.[1][2] Perform a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®) in parallel to determine a non-toxic working concentration range. Some 2-aminothiazole derivatives have been noted to have solubility issues that can complicate cytotoxicity assessments.[1]

  • Poor Aqueous Solubility: The compound may be precipitating out of the assay medium, drastically lowering the effective concentration available to the cells.[1] This is a known issue for some 2-aminothiazole derivatives.[1] Visually inspect your assay plates for precipitation and consider performing a kinetic solubility assay. Combining solubility and permeability assays into a single workflow can be highly efficient.

Once these factors have been ruled out, poor cell permeability becomes the primary hypothesis. The following diagnostic workflow can help you systematically investigate the issue.

TroubleshootingWorkflow cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Permeability Diagnosis cluster_2 Phase 3: Root Cause & Strategy Start Poor Cellular Activity Observed CheckSol Assess Solubility & Stability in Assay Medium Start->CheckSol CheckTox Determine Cytotoxicity (MTT/CTG Assay) CheckSol->CheckTox Decision1 Compound Stable, Soluble & Non-Toxic? CheckTox->Decision1 PAMPA Perform PAMPA Assay (Assesses Passive Diffusion) Decision1->PAMPA Yes Decision2 Is PAMPA Permeability (Papp) High? PAMPA->Decision2 Caco2 Perform Caco-2 Assay (Assesses Passive + Active Transport) Decision2->Caco2 Yes Passive Root Cause: Poor Physicochemical Properties Decision2->Passive No Efflux Root Cause: Likely Efflux Transporter Substrate (e.g., P-gp) Caco2->Efflux SolveEfflux STRATEGY: - Medicinal Chemistry (Block Efflux) - Use Transporter Inhibitors - Formulation Approaches Efflux->SolveEfflux SolvePassive STRATEGY: - Medicinal Chemistry (Prodrugs, etc.) - Formulation Approaches Passive->SolvePassive

Caption: A logical workflow for troubleshooting poor cellular activity.
Q2: What are the key physicochemical properties of this compound compounds that I should be most concerned about for permeability?

A: The 2-aminothiazole core itself presents several features that require careful management during lead optimization. Based on established principles like Lipinski's Rule of Five and Veber's Rules, you should focus on the following parameters.[3][4][5][6]

  • Lipophilicity (LogP): This is a balancing act. While passive diffusion requires a compound to be lipophilic enough to enter the lipid bilayer, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[7] For many orally absorbed drugs, a LogP value between 1 and 3 is considered optimal.

  • Hydrogen Bonding Capacity: The 2-amino group is a potent hydrogen bond donor (HBD). The thiazole ring contains a nitrogen that acts as a hydrogen bond acceptor (HBA). Molecules with a high number of HBDs (>5) and HBAs (>10) tend to have poor permeability because they are too well-solvated by water to partition into the cell membrane.[4][5] Masking these hydrogen bond donors is a key strategy for improving permeability.[8]

  • Polar Surface Area (PSA): PSA is the surface sum over all polar atoms. It's a strong predictor of passive permeability. A PSA greater than 140 Ų is often associated with poor permeability, while a PSA less than 90 Ų is generally favorable.

  • Ionization State (pKa): The 2-amino group is basic. At physiological pH (7.4), a significant portion of your molecules may be protonated (ionized).[9] Ionized species are highly polar and do not readily cross cell membranes via passive diffusion.[10][11] Understanding the pKa of your compound is critical; if the pKa is close to 7.4, small changes in pH can dramatically alter the fraction of the compound that is in a permeable, non-ionized state.[12]

PhysicochemicalBarriers Permeability Poor Passive Cell Permeability LogP LogP Permeability->LogP PSA PSA Permeability->PSA HBD HBD Permeability->HBD pKa Ionization at pH 7.4 Charged species are membrane-impermeable Permeability->pKa Solubility Solubility Permeability->Solubility

Caption: Key physicochemical properties that hinder passive diffusion.

Table 1: Physicochemical Property Guidelines for Good Permeability

Parameter Guideline for Good Permeability Potential Issue with this compound
Molecular Weight (MW) < 500 Da Substituents can easily increase MW beyond this limit.
LogP 1 - 3 The core is relatively polar; large lipophilic groups are needed to raise LogP, which can increase MW.
Hydrogen Bond Donors (HBD) ≤ 5 The primary 2-amino group contributes at least one HBD. Derivatization is often necessary.[8]
Hydrogen Bond Acceptors (HBA) ≤ 10 The thiazole nitrogen is an HBA. Substituents can add more.
Polar Surface Area (PSA) < 90 Ų The core contributes significantly to PSA. Careful substituent choice is needed.

| pKa | Avoid 6.5 - 8.5 | The 2-amino group makes the molecule basic, often resulting in a pKa in or near this range.[9] |

Part 2: Step-by-Step Troubleshooting Workflows

If initial diagnostics point towards a permeability problem, the following validated assays will provide definitive data.

Workflow 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA is a high-throughput, cell-free assay that measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through a synthetic membrane coated with lipids, mimicking the cell membrane.[13][14] It only measures passive diffusion, making it an excellent first-line tool to assess the fundamental physicochemical suitability of your compound for membrane crossing.

Detailed Protocol:

  • Prepare Plates: Use a 96-well filter plate (donor plate) with a PVDF membrane and a matching 96-well acceptor plate.

  • Coat Membrane: Add 5 µL of a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane) to each well of the donor plate. Allow it to impregnate the filter for 5 minutes. Carefully remove any excess lipid solution.

  • Prepare Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of buffer (e.g., PBS, pH 7.4) that may contain a solubilizing agent if necessary.[15]

  • Prepare Donor Solution: Prepare your test compounds in the same buffer at a known concentration (e.g., 100 µM). Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls.

  • Start Assay: Add 150 µL of your donor solution (test compounds and controls) to the donor plate wells.

  • Assemble & Incubate: Carefully place the donor filter plate onto the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution. This "sandwich" is then incubated at room temperature for a set period (e.g., 4-16 hours) with gentle shaking.

  • Measure Concentrations: After incubation, carefully separate the plates. Determine the compound concentration in the donor (CD(t)) and acceptor (CA(t)) wells using a suitable analytical method (LC-MS/MS is preferred for its sensitivity and specificity).[15] Also measure the initial concentration in the donor solution (CD(0)).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - CA(t) / Cequilibrium) * VD * VA] / [(VD + VA) * Area * Time] Where Cequilibrium = [CD(t) * VD + CA(t) * VA] / (VD + VA)

Interpreting Your PAMPA Results:

  • High Papp (>10 x 10-6 cm/s): Your compound has good intrinsic passive permeability. If it still fails in cell assays, the problem is likely biological (e.g., active efflux). Proceed to the Caco-2 assay.

  • Low Papp (<1 x 10-6 cm/s): Your compound has poor passive permeability. The physicochemical properties (e.g., high PSA, low LogP, ionization) are the primary barrier. Focus on medicinal chemistry strategies to improve these properties.

Workflow 2: Caco-2 Permeability Assay

Principle: The Caco-2 assay is the industry gold standard for predicting human intestinal absorption.[16][17] Caco-2 cells, derived from a human colon carcinoma, form a polarized monolayer with tight junctions and express key uptake and efflux transporters (like P-glycoprotein, P-gp), thus modeling both passive and active transport mechanisms.[16][18]

Detailed Protocol:

  • Cell Culture: Seed Caco-2 cells onto semi-permeable filter inserts (e.g., Transwell®) and culture for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[16]

  • Validate Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be >250 Ω·cm². Additionally, perform a Lucifer Yellow rejection test; permeability of this paracellular marker should be low (<1%). This step is critical to ensure the tight junctions are intact and your results are valid.[19]

  • Prepare Assay Buffers: Use a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4 for the basolateral (bottom) side and pH 6.5 for the apical (top) side to mimic the pH gradient of the small intestine.

  • Prepare Dosing Solutions: Dissolve your test compound and controls (e.g., Propranolol - high permeability; Atenolol - low permeability) in the appropriate apical or basolateral buffer at a non-toxic concentration.

  • Bidirectional Transport Study:

    • Apical to Basolateral (A→B): To measure absorption, add the dosing solution to the apical chamber and fresh buffer to the basolateral chamber.

    • Basolateral to Apical (B→A): To measure efflux, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation & Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace the volume with fresh buffer.

  • Analysis: Quantify the compound concentration in all samples using LC-MS/MS.

  • Data Analysis: Calculate the Papp value for both A→B and B→A directions. The formula is similar to PAMPA but adjusted for the specifics of the cell system. Then, calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B)

Table 2: Interpreting Caco-2 and PAMPA Assay Data

PAMPA Papp Caco-2 Papp (A→B) Efflux Ratio (ER) Likely Interpretation & Next Step
Low Low < 2 Poor Passive Permeability. The compound's physicochemical properties are the main barrier. Action: Focus on medicinal chemistry optimization (see Part 3).
High High < 2 Good Permeability. The compound is not a permeability risk. Re-investigate other factors like off-target effects or metabolic instability.
High Low > 2 Active Efflux. The compound can cross a lipid membrane but is actively pumped out by transporters like P-gp.[20][21] Action: Confirm with P-gp inhibitor (e.g., Verapamil) co-dosing. If ER decreases, P-gp is confirmed.

| Low | High | N/A | Active Uptake. This is rare but indicates the compound is a substrate for an uptake transporter expressed on Caco-2 cells. This is generally a favorable property. |

Part 3: Strategic Solutions for Improving Permeability

Once you have diagnosed the specific permeability barrier, you can deploy targeted strategies.

Q3: My compound has poor passive permeability (Low PAMPA). How can I structurally modify it for improvement?

A: This requires a multi-pronged medicinal chemistry approach focused on optimizing the physicochemical properties identified in Part 1.

  • Reduce Hydrogen Bonding: The 2-amino group is a primary target.

    • Prodrug Approach: Temporarily mask the amine with a group that will be cleaved in vivo to release the active parent drug.[22][23][24] For amines, common prodrugs include carbamates or amides that reduce HBD count and can be designed for enzymatic cleavage.[8][23]

    • N-Methylation: Adding a methyl group to the amine can sometimes improve permeability by reducing HBDs and disrupting crystal packing, which can improve solubility. However, this can also impact target binding, so it must be evaluated carefully.

  • Modulate Lipophilicity (LogP):

    • If LogP is too low, add small, lipophilic groups (e.g., ethyl, cyclopropyl) at positions that don't interfere with target binding. The 4-position ethyl group is a good starting point for exploration.

    • If LogP is too high, introduce small polar groups or replace a lipophilic group with a more polar isostere. For example, replacing the sulfur in the thiazole with an oxygen to create a 2-aminooxazole has been shown to significantly increase hydrophilicity and water solubility.[1]

  • Reduce Polar Surface Area (PSA):

    • This is often linked to reducing hydrogen bonding. Replacing polar functional groups with less polar bioisosteres is a key strategy.[25] For example, replacing a carboxylic acid with a tetrazole.

    • Intramolecular hydrogen bonding can "hide" polarity from the solvent, effectively reducing the dynamic PSA.[12] Consider introducing substituents that can form a stable intramolecular hydrogen bond with the 2-amino group or thiazole nitrogen.

Q4: My Caco-2 data shows a high efflux ratio. What are my options?

A: A high efflux ratio indicates your compound is a substrate for a transporter like P-glycoprotein (P-gp).[26] This is a significant barrier to oral bioavailability and CNS penetration.[21]

  • Structural Modification: The goal is to disrupt the compound's recognition by the efflux transporter. This is challenging as transporters like P-gp have broad substrate specificity.[26] Strategies include:

    • Reducing HBA Count: P-gp substrates are often rich in hydrogen bond acceptors.

    • Adding Bulk/Rigidity: Strategic addition of bulky groups can create steric hindrance that prevents the compound from fitting into the transporter's binding site.

    • Altering Charge Distribution: Modifying the molecule's electrostatic profile can reduce its affinity for the transporter.

  • Formulation Strategies: While less common in early discovery, formulation can help overcome efflux.

    • Use of Excipients: Some formulation excipients (e.g., Cremophor EL, Tween 80) can inhibit P-gp, thereby increasing the absorption of co-administered substrates.[15]

    • Co-amorphization: Formulating the drug with a co-former can improve both solubility and permeability.[27]

  • Prodrug Approach: Design a prodrug that is not a substrate for the efflux transporter. Once the prodrug crosses the cell membrane, it is cleaved to release the active drug, effectively trapping it inside the cell.[28]

References

  • Makam, P., & Kannan, T. (2014). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. European Journal of Medicinal Chemistry, 87, 643-656.
  • Pospisilova, E., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3349. [Link]

  • Dadwal, S., Kumar, R., & Wadhwa, S. (2018). Formulation strategies to improve the permeability of BCS class III drugs: Special emphasis on 5 Fluorouracil. Journal of Emerging Technologies and Innovative Research, 5(12). [Link]

  • Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development, 4(2). [Link]

  • Gupta, A., & Doerksen, R. J. (2022). Absorption matters: A closer look at popular oral bioavailability rules for drug approvals. Frontiers in Drug Discovery, 2. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 22. [Link]

  • Shafi, S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Evotec. Caco-2 Permeability Assay. Evotec Website. [Link]

  • Troutman, M. D., & Thakker, D. R. (2003). Functional role of P-glycoprotein in limiting intestinal absorption of drugs: contribution of passive permeability to P-glycoprotein mediated efflux transport. Pharmaceutical research, 20(8), 1210–1224. [Link]

  • Liu, H., et al. (2003). In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection. Pharmaceutical research, 20(11), 1820–1826. [Link]

  • Jorgačević, B., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 16(2), 290. [Link]

  • Kumar, V., & Workman, S. D. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Molecules, 29(11), 2608. [Link]

  • Wågberg, F., et al. (2019). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Molecular pharmaceutics, 16(10), 4323–4332. [Link]

  • Wikipedia. Lipinski's rule of five. Wikipedia. [Link]

  • Singh, D. V., et al. (2024). A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Frontiers in Pharmacology, 15. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. EU Science Hub. [Link]

  • R. Costa, A., et al. (2024). Controlling the diffusion of small molecules from matrices processed by all-aqueous methodologies: towards the development of green pharmaceutical products. Green Chemistry. [Link]

  • Roy, A., et al. (2017). A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Edmunds, J. J., et al. (2011). Prodrugs for Amines. Molecules, 16(9), 7504-7528. [Link]

  • Desai, P. V., et al. (2013). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of medicinal chemistry, 56(22), 9034–9049. [Link]

  • Bhal, S. K., et al. (2007). In Vitro Permeability of Poorly Aqueous Soluble Compounds Using Different Solubilizers in the PAMPA Assay with Liquid Chromatography/Mass Spectrometry Detection. Combinatorial chemistry & high throughput screening, 10(2), 129–137. [Link]

  • Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. IDrugs, 7(8), 736-742. [Link]

  • Fromm, M. F. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 137-139. [Link]

  • Lee, H., et al. (2021). Reducing Passive Drug Diffusion from Electrophoretic Drug Delivery Devices through Co-Ion Engineering. Advanced healthcare materials, 10(8), e2002167. [Link]

  • Rahman, V. R., & Budiman, A. (2023). Article Review: Improving The Permeability of BCS Class II, III, and IV Drugs Using the Co-Amorph Method. Journal of Pharmaceutical and Sciences, 6(1), 307–314. [Link]

  • JoVE. Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Journal of Visualized Experiments. [Link]

  • Lecture Notes. Lipinski rule of five. Unpublished. [Link]

  • G. C. Coreta-Gomes, R., et al. (2023). Recent advances on molecular dynamics-based techniques to address drug membrane permeability with atomistic detail. Computational and Structural Biotechnology Journal, 21, 4192-4203. [Link]

  • Hodgkinson, C. P., et al. (2023). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 19(12), 859-877. [Link]

  • Nalluri, B. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. UTEP ScholarWorks. [Link]

  • Ross, C., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS medicinal chemistry letters, 11(5), 857–862. [Link]

  • ChemHelpASAP. (2024). Lipinski's rules & drug discovery beyond the rule of five. YouTube. [Link]

  • Troutman, M. D., & Thakker, D. R. (2003). Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. ResearchGate. [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray Website. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

  • ResearchGate. Approaches for drug delivery to myotubes. A: Passive diffusion of small molecules across the sarcolemma. ResearchGate. [Link]

  • Rautio, J., et al. (2008). The prodrug approach: a successful tool for improving drug solubility. Molecules, 13(8), 1621–1661. [Link]

  • ResearchGate. Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]

  • Shafi, S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec Website. [Link]

  • Dadwal, S., et al. (2018). Formulation strategies to improve the permeability of BCS class III drugs: Special emphasis on 5 Fluorouracil. Semantic Scholar. [Link]

  • Bungay, P., & Bagal, S. (2021). Drug Efflux Transporters: P-gp and BCRP. The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]

  • Doan, K. M., et al. (2017). How Big Is Too Big for Cell Permeability?. Journal of medicinal chemistry, 60(5), 1731–1735. [Link]

  • Moodle@Units. Lipinski's rule of five. Moodle. [Link]

  • Shafi, S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Caco2 assay protocol. Unpublished. [Link]

  • Creative Bioarray. Caco-2 permeability assay. Creative Bioarray Website. [Link]

Sources

Technical Support Center: Optimization of HPLC-UV Methods for 2-Amino-4-ethylthiazole Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Amino-4-ethylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during HPLC-UV method development, optimization, and routine analysis. Here, we move beyond simple instructions to explain the underlying scientific principles, empowering you to make informed decisions in your laboratory.

Section 1: Understanding the Analyte: this compound

Before troubleshooting a method, it is crucial to understand the physicochemical properties of the analyte. This compound is a heterocyclic amine. Its basic nature, arising from the amino group, is the single most important factor influencing its chromatographic behavior in reversed-phase HPLC.

Table 1: Physicochemical Properties of 2-Amino-4-methylthiazole (a close analog)

PropertyValueSignificance for HPLC Method Development
Molecular FormulaC₄H₆N₂SLow molecular weight suggests it may be highly polar.
Molecular Weight114.17 g/mol [1]Influences diffusion and mass transfer characteristics.
Melting Point44-48 °CRelevant for sample preparation and stability.
SolubilitySoluble in Methanol. Low aqueous solubility at pH 7.4 (10.8 µg/mL)[1].Sample solvent should be compatible with the mobile phase to prevent peak distortion. Poor aqueous solubility can be overcome by using organic diluents or acidic buffers.
UV λmax~284 nm (in Methanol for a similar structure)[2]Provides a starting point for selecting the detection wavelength. A full UV scan is recommended.
Chemical NatureBasic CompoundProne to strong secondary interactions with residual silanols on silica-based columns, leading to peak tailing.[3]

Section 2: Troubleshooting Common Chromatographic Issues

This section is structured in a question-and-answer format to directly address the most frequent problems encountered during the analysis of this compound.

Peak Shape Problems: Tailing Peaks

Question: Why is my this compound peak exhibiting significant tailing?

Answer: Peak tailing is the most common issue for basic compounds like this compound when using standard silica-based reversed-phase columns (e.g., C18, C8). The primary cause is secondary ionic interactions between the protonated basic analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the stationary phase.[3] This leads to a mixed-mode retention mechanism (hydrophobic and ionic), causing a portion of the analyte molecules to be retained longer, resulting in a "tail."[4]

G cluster_0 A Start: Peak Tailing Observed (Asymmetry > 1.2) B Is mobile phase pH < 3? C Adjust mobile phase to pH 2.5-3.0 with Formic or Phosphoric Acid. D Is a modern, high-purity, end-capped column being used? E Switch to a base-deactivated column (e.g., with low silanol activity). F Consider adding a competing base (e.g., 0.1% Triethylamine) to mobile phase. G Problem Resolved H Check for column overload. Inject diluted sample. I Reduce sample concentration. J Check for column void or contamination. Perform column wash.

Sources

Technical Support Center: Scaling Up 2-Amino-4-ethylthiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2-Amino-4-ethylthiazole. This document is designed for researchers, chemists, and process development professionals who are working on this synthesis, particularly those facing challenges during reaction optimization and scale-up. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

The Hantzsch Synthesis: The Workhorse for this compound

The most reliable and widely employed method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[1] This reaction involves the condensation of an α-haloketone with a thioamide. For the specific synthesis of this compound, the reactants are typically 1-chloro-2-butanone (or 1-bromo-2-butanone) and thiourea.

The reaction proceeds through a well-understood mechanism involving S-alkylation of the thioamide, followed by intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[2][3][4] Understanding this mechanism is crucial for troubleshooting, as each step presents potential pitfalls.

Hantzsch_Mechanism Figure 1: Hantzsch Synthesis Mechanism Haloketone 1-Halo-2-butanone Intermediate1 S-Alkylation Product (Isothiouronium salt) Haloketone->Intermediate1 SN2 Attack Thiourea Thiourea Thiourea->Intermediate1 Intermediate2 Cyclized Intermediate (Hydroxythiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration (-H2O)

Figure 1: Hantzsch Synthesis Mechanism for this compound.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch synthesis for this compound is giving a very low yield. What are the most common initial causes?

Low yields often stem from a few key areas: the quality of the starting materials, suboptimal reaction conditions, or inefficient product isolation.[5]

  • Starting Material Purity: The α-haloketone (1-chloro-2-butanone or 1-bromo-2-butanone) is often the primary culprit. These reagents can be unstable and should be fresh or purified before use. Check for signs of decomposition (discoloration).

  • Reaction Temperature: The reaction is typically exothermic. Uncontrolled temperature can lead to side reactions. A common procedure involves moderate heating (e.g., 70°C in ethanol) to drive the reaction to completion.[6]

  • Work-up pH: The product is an amine, which can form a soluble salt. During work-up, it's crucial to basify the solution (e.g., with Na2CO3 or NH4OH) to precipitate the free base before filtration.[2][7]

Q2: What is the best halogen to use on the ketone: chlorine or bromine?

While both 1-chloro-2-butanone and 1-bromo-2-butanone can be used, α-bromoketones are generally more reactive than α-chloroketones in the initial SN2 step.[3] This can lead to faster reaction times. However, α-bromoketones are often less stable and more expensive. For large-scale synthesis, the stability and cost of the α-chloroketone may be preferable, with reaction conditions adjusted (e.g., slightly higher temperature or longer reaction time) to compensate for lower reactivity.

Q3: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase, such as 50% ethyl acetate in hexane, to separate the product from the starting materials.[2] The starting haloketone and the final aminothiazole product should have distinctly different Rf values. Staining with potassium permanganate can help visualize spots if they are not UV-active.

Q4: My final product is a dark, oily substance instead of the expected solid. What went wrong?

This usually indicates the presence of significant impurities or incomplete reaction.

  • Excessive Heating: Overheating or prolonged reaction times can cause polymerization or decomposition, leading to tarry byproducts.

  • Impure Reagents: Using old or decomposed 1-halo-2-butanone is a frequent cause.

  • Incorrect Stoichiometry: Using a large excess of one reagent can lead to side reactions. A slight excess of thiourea (e.g., 1.2 equivalents) is common to ensure the complete consumption of the more expensive haloketone.[6]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during the synthesis and scale-up of this compound.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Problem Encountered (e.g., Low Yield, Impurities) CheckPurity Step 1: Verify Starting Material Purity & Stoichiometry Start->CheckPurity CheckConditions Step 2: Review Reaction Conditions (Temp, Time, Solvent, Mixing) CheckPurity->CheckConditions If Purity OK Solution Implement Corrective Actions & Re-run Experiment CheckPurity->Solution If Purity is Issue CheckWorkup Step 3: Analyze Work-up & Purification Procedure CheckConditions->CheckWorkup If Conditions OK CheckConditions->Solution If Conditions are Issue ScaleUp Step 4: Evaluate Scale-Up Specific Issues (Heat, Addition) CheckWorkup->ScaleUp If Lab-Scale OK CheckWorkup->Solution If Work-up is Issue ScaleUp->Solution

Figure 2: A systematic workflow for troubleshooting synthesis problems.
Problem 1: Consistently Low Product Yield (<60%)
Potential Cause Scientific Rationale & Explanation Recommended Solution
Degraded α-Haloketone α-Haloketones, especially bromo-variants, can self-condense or decompose over time, reducing the amount of active reagent available for the Hantzsch synthesis.Use freshly opened or recently distilled 1-halo-2-butanone. Store it refrigerated and protected from light. Confirm purity via NMR or GC before use.
Incorrect Reaction Temperature The reaction has an activation energy barrier but is also exothermic. If the temperature is too low, the reaction will be sluggish and incomplete. If it's too high, side reactions and decomposition will increase, lowering the yield.[8]For an ethanol solvent system, a reflux temperature around 60-70°C is a good starting point.[6][8] Monitor the internal temperature, especially during scale-up, to avoid thermal runaways.
Incomplete Reaction The reaction may require more time than anticipated, especially with the less reactive 1-chloro-2-butanone.Monitor the reaction by TLC until the limiting reagent (haloketone) is consumed. A typical reaction time is 1-5 hours.[6][8]
Product Loss During Work-up This compound is basic and can form a water-soluble hydrochloride or hydrobromide salt. If the reaction mixture is not sufficiently neutralized or made basic, a significant portion of the product will remain in the aqueous phase.After cooling the reaction, pour it into a basic solution (e.g., 5% Na₂CO₃) or add a base like ammonium hydroxide and stir thoroughly to ensure the product precipitates as the free base before filtration.[2][7]
Problem 2: Significant Impurity Profile in Final Product
Potential Cause Scientific Rationale & Explanation Recommended Solution
Unreacted Starting Materials Incomplete reaction or incorrect stoichiometry will leave starting materials in the crude product.Ensure the reaction goes to completion via TLC monitoring. Use a slight excess (1.1-1.2 eq) of thiourea to consume the haloketone fully.[6] Unreacted thiourea is highly water-soluble and easily removed during work-up.
Formation of Side Products Under harsh conditions (e.g., high heat), various side reactions can occur. The highly reactive nature of the intermediates can lead to dimerization or polymerization.Maintain strict temperature control. Ensure efficient mixing to avoid localized "hot spots." Consider a dropwise addition of the haloketone to a heated solution of thiourea to keep its instantaneous concentration low.[8]
Isomeric Impurities If using a substituted thiourea, there is a risk of forming regioisomers.[9]This is not a concern when using unsubstituted thiourea for the synthesis of a 2-aminothiazole. However, be aware of this if adapting the synthesis for other derivatives.
Problem 3: Challenges Specific to Scaling Up (>100g)
Potential Cause Scientific Rationale & Explanation Recommended Solution
Poor Heat Management The initial SN2 reaction is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. An uncontrolled exotherm can lead to a dangerous thermal runaway and significant byproduct formation.Use a jacketed reactor with controlled heating/cooling. Add the 1-halo-2-butanone dropwise to the thiourea solution at a rate that allows the cooling system to maintain the target temperature.[8] Perform a reaction calorimetry study to understand the thermal profile before attempting a large-scale run.
Inefficient Mixing In a large reactor, achieving homogeneous mixing is more difficult. Poor mixing can lead to localized areas of high reagent concentration ("hot spots") and temperature gradients, resulting in inconsistent product quality and increased side reactions.Use an appropriate impeller (e.g., pitched-blade turbine) and agitation speed for the reactor geometry and batch volume. Ensure baffles are in place to promote turbulent mixing and prevent vortexing.
Difficult Product Isolation Filtering a large volume of fine precipitate can be slow and inefficient, leading to product loss. The product may also "oil out" instead of crystallizing if the crude purity is low, making handling difficult.For filtration, use a Nutsche filter or a centrifuge. Ensure the product is fully precipitated by adjusting the pH and allowing sufficient time. If the product oils out, try adding seed crystals or changing the solvent/antisolvent system for work-up.
Purification at Scale Column chromatography is not practical for multi-kilogram quantities. Distillation can be an option, but aminothiazoles can be thermally unstable.[10]Recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or toluene) is the preferred method for large-scale purification. If distillation is necessary, it must be done under high vacuum and with the addition of a stabilizer, such as a trialkyl borate (0.005-0.3% by weight), to prevent decomposition.[10]

Experimental Protocols

Protocol 1: Lab-Scale (10g) Synthesis of this compound

Materials:

  • Thiourea (8.4 g, 110 mmol, 1.1 eq)

  • 1-Chloro-2-butanone (10.7 g, 100 mmol, 1.0 eq)

  • Ethanol (100 mL)

  • 5% Sodium Carbonate solution (200 mL)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiourea (8.4 g) and ethanol (100 mL).

  • Stir the mixture and heat to 70°C using a heating mantle.

  • Once the thiourea is mostly dissolved, add 1-chloro-2-butanone (10.7 g) dropwise over 15 minutes. An exotherm may be observed; maintain the temperature around 70-75°C.

  • Stir the reaction mixture at 70°C for 3 hours. Monitor the reaction's completion by TLC (50% EtOAc/Hexane).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction contents into a beaker containing 200 mL of 5% aqueous sodium carbonate solution. Stir vigorously for 30 minutes. A precipitate should form.[2]

  • Filter the solid product using a Büchner funnel, and wash the filter cake with cold water (2 x 50 mL).

  • Dry the collected solid in a vacuum oven at 50°C to a constant weight.

  • Expected Yield: 10-12 g (78-94%) of off-white to pale yellow solid. The product can be further purified by recrystallization from isopropanol if needed.

Protocol 2: Purification by Recrystallization
  • Transfer the crude, dry this compound to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of hot isopropanol (or ethanol) to dissolve the solid completely. Start with approximately 3-4 mL of solvent per gram of crude product.

  • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution through a pad of celite to remove colored impurities.

  • Allow the clear filtrate to cool slowly to room temperature. Crystals should begin to form.

  • Once crystallization appears complete, place the flask in an ice bath for 30-60 minutes to maximize product recovery.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

References

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Online] Available at: [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Online] Available at: [Link]

  • synthesis of thiazoles. YouTube, uploaded by The Organic Chemistry Tutor, 19 Jan 2019. [Online] Available at: [Link]

  • Thiazole is an aromatic five membered heterocyclic compound. CUTM Courseware. [Online] Available at: [Link]

  • Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(7), 2911-2914.
  • CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Google Patents.
  • Rai, H. (2016). Green Synthetic Approaches for the Synthesis of Thiazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 3(11), 3836-3853.
  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate. [Online] Available at: [Link]

  • US3997550A - Method for the purification of 2-aminothiazole. Google Patents.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. ScienceDirect. [Online] Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-Amino-4-ethylthiazole with Other Thiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and clinically approved drugs.[1][2] This five-membered heterocyclic ring, containing both sulfur and nitrogen, offers a versatile platform for structural modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] Among the myriad of thiazole derivatives, the 2-aminothiazole moiety stands out for its significant therapeutic potential, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects.[2][3]

This guide provides an in-depth comparative analysis of 2-Amino-4-ethylthiazole alongside other key thiazole derivatives, namely 2-Amino-4-methylthiazole, 2-Amino-4-phenylthiazole, and Ethyl 2-aminothiazole-4-carboxylate. By examining their synthesis, physicochemical properties, and biological performance with supporting experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own investigations and synthetic strategies.

The Central Role of the 4-Substituent: A Structural Overview

The biological activity of 2-aminothiazole derivatives is profoundly influenced by the nature of the substituent at the 4-position of the thiazole ring. This position is a key vector for molecular modification, directly impacting the compound's steric and electronic properties, and consequently, its interaction with biological targets. The selection of an ethyl, methyl, phenyl, or ethyl carboxylate group at this position allows for a systematic exploration of how size, lipophilicity, and electronic effects modulate the therapeutic potential of the 2-aminothiazole core.

Synthesis of 2-Amino-4-substituted Thiazoles: The Hantzsch Synthesis

The most common and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[4][5] This reaction involves the condensation of an α-haloketone with a thiourea. The choice of the α-haloketone directly determines the substituent at the 4-position of the resulting thiazole.

For the synthesis of the compounds discussed in this guide, the following α-haloketones are utilized:

  • This compound: 1-Chloro-2-butanone

  • 2-Amino-4-methylthiazole: Chloroacetone

  • 2-Amino-4-phenylthiazole: 2-Bromoacetophenone[4]

  • Ethyl 2-aminothiazole-4-carboxylate: Ethyl 3-bromopyruvate[6]

The general mechanism of the Hantzsch synthesis is a robust and high-yielding process, making it a staple in the synthetic organic chemist's toolbox.[4]

Hantzsch_Synthesis reagents α-Haloketone + Thiourea intermediate Thiouronium Salt Intermediate reagents->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization Tautomerization dehydration Dehydration cyclization->dehydration product 2-Aminothiazole Derivative dehydration->product

Caption: General workflow of the Hantzsch thiazole synthesis.

Physicochemical Properties: A Comparative Table

The substituent at the 4-position significantly influences the physicochemical properties of the 2-aminothiazole derivatives. These properties, in turn, affect the compound's solubility, membrane permeability, and overall pharmacokinetic profile.

PropertyThis compound2-Amino-4-methylthiazole2-Amino-4-phenylthiazoleEthyl 2-aminothiazole-4-carboxylate
Molecular Formula C₅H₈N₂SC₄H₆N₂SC₉H₈N₂SC₆H₈N₂O₂S[7]
Molecular Weight 128.19 g/mol 114.17 g/mol 176.24 g/mol 172.21 g/mol [7]
Melting Point N/A44-47 °C152-155 °C177 °C[8]
Boiling Point N/A231-232 °CN/A308.0±15.0 °C (Predicted)[8]
Solubility N/ASoluble in water, alcohol, etherSoluble in methanolSlightly soluble in DMSO and methanol[8]

Note: "N/A" indicates that reliable, publicly available data could not be found.

Comparative Biological Activities

The true value of these derivatives lies in their diverse biological activities. The following sections provide a comparative overview of their performance in key therapeutic areas, supported by available experimental data.

Anticancer Activity

The 2-aminothiazole scaffold is a well-established pharmacophore in the development of anticancer agents.[3][9][10] The substituent at the 4-position plays a critical role in modulating the cytotoxic activity and the mechanism of action.

Derivatives of 2-amino-4-phenylthiazole have shown significant anticancer activity. For instance, certain analogs have demonstrated potent inhibitory effects on various cancer cell lines.[9] The phenyl group, with its potential for various substitutions, offers a rich avenue for structure-activity relationship (SAR) studies.

Similarly, derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have been synthesized and evaluated for their anticancer properties, with some compounds showing promising activity against a panel of human tumor cell lines.[11] The presence of the ester group provides a handle for further chemical modification to improve potency and selectivity.

While specific anticancer data for This compound is less prevalent in the literature, the general trend suggests that small alkyl substituents at the 4-position can contribute to cytotoxic activity. Further investigation into this specific derivative is warranted to fully elucidate its potential in oncology.

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents, and 2-aminothiazole derivatives have emerged as a promising class of compounds.[12][13][14]

Numerous studies have reported the synthesis and evaluation of 2-amino-4-phenylthiazole derivatives with significant antibacterial and antifungal activities.[12][15] The aromatic ring at the 4-position appears to be a key feature for potent antimicrobial action.

Schiff bases derived from ethyl 2-aminothiazole-4-carboxylate have also been shown to possess moderate to significant antibacterial and antifungal potential.[16] These findings highlight the versatility of the 2-aminothiazole core in combating microbial infections.

While less extensively studied, it is plausible that This compound and its derivatives could also exhibit antimicrobial properties. The ethyl group may confer a favorable lipophilicity for penetrating microbial cell membranes.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Several 2-aminothiazole derivatives have been investigated for their potential to modulate inflammatory pathways.[17][18][19]

For instance, certain derivatives of 2-aminothiazole have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[19][20] The structural features of the substituent at the 4-position can influence the selectivity and potency of COX inhibition. While direct comparative data for the four compounds in this guide is limited, the general anti-inflammatory potential of the 2-aminothiazole class is well-documented.

Experimental Protocols

To facilitate further research and comparative studies, we provide a detailed, self-validating protocol for a common assay used to evaluate the biological activity of these compounds.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standardized method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (2-aminothiazole derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator (37°C)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of each compound in MHB in the 96-well plate to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Assay Setup:

    • Add 100 µL of the appropriate compound dilution to each well.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include wells for a positive control (bacterial inoculum + standard antibiotic) and a negative control (bacterial inoculum + vehicle).

    • Also include a sterility control well (MHB only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, the optical density at 600 nm can be measured using a plate reader to quantify bacterial growth.

MIC_Assay_Workflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum prep_dilutions Prepare Compound Dilutions start->prep_dilutions setup_plate Set up 96-well Plate prep_inoculum->setup_plate prep_dilutions->setup_plate incubate Incubate at 37°C setup_plate->incubate read_results Read Results (Visual/OD) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Sources

A Senior Application Scientist's Guide to Validating the Anticancer Activity of 2-Amino-4-ethylthiazole In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical in vivo validation of 2-Amino-4-ethylthiazole, a promising small molecule from the therapeutically significant thiazole class.[1][2][3][4] We move beyond simple procedural lists to explore the scientific rationale behind experimental design, ensuring that the generated data is robust, reproducible, and translatable. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Mechanistic Rationale: Why Thiazoles Demand In Vivo Scrutiny

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of approved anticancer drugs like Dasatinib and Alpelisib.[3][5] Its derivatives are known to exert anticancer effects through diverse mechanisms, including the inhibition of critical cell signaling pathways, disruption of the cell cycle, and induction of apoptosis.[3][5][6][7]

While in vitro assays provide essential preliminary data on a compound's potency (e.g., IC50 values), they cannot replicate the complex microenvironment of a tumor within a living organism.[8] An in vivo model is indispensable for evaluating a drug's pharmacokinetics (PK), pharmacodynamics (PD), overall efficacy, and safety profile in a whole-organism context.[8][9][10]

For this compound, a hypothesized mechanism of action involves the inhibition of a key kinase pathway, such as the PI3K/Akt/mTOR pathway, which is frequently overactivated in many cancers.[11] This inhibition is expected to block downstream signaling, leading to cell cycle arrest and apoptosis.

MOA_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation Test_Compound This compound (Hypothesized) Test_Compound->PI3K

Caption: Hypothesized mechanism of this compound targeting the PI3K/Akt/mTOR pathway.

Designing the In Vivo Study: A Comparative Framework

A robust in vivo study design is critical for generating conclusive data. The selection of the animal model and appropriate comparator arms are foundational to this process.

Model Selection: Cell Line vs. Patient-Derived Xenografts

The most common preclinical models for cancer drug screening are xenografts, which involve transplanting human tumor cells or tissues into immunodeficient mice.[9][12][13] The choice between a Cell Line-Derived Xenograft (CDX) and a Patient-Derived Xenograft (PDX) model depends on the study's objective.

Model TypeDescriptionAdvantagesDisadvantagesBest Use Case
CDX Human cancer cell lines are cultured in vitro and then implanted (usually subcutaneously) into immunodeficient mice (e.g., Nude, SCID).[13][14]High reproducibility, cost-effective, rapid tumor growth, well-characterized genetic background.[9][14]Genetic drift from original tumor, lack of tumor heterogeneity, poor reflection of the patient tumor microenvironment.Initial efficacy screening, dose-response studies, large-scale compound comparisons.
PDX Tumor fragments from a patient are directly implanted into immunodeficient mice.[15]Preserves original tumor architecture, heterogeneity, and molecular signature. Higher predictive value for clinical efficacy.[15]More expensive, lower take-rate, slower tumor growth, requires a robust tumor banking system.Co-clinical trials, validation in clinically relevant models, personalized medicine studies.

For an initial validation of this compound, a CDX model is the logical starting point . Its reproducibility and efficiency are ideal for establishing proof-of-concept efficacy and determining an optimal dosing regimen.[9] A cell line with a known mutation in the PI3K/Akt pathway (e.g., MCF-7 or HCT116) should be selected to align with the compound's hypothesized mechanism of action.[11]

Selection of Comparator Agents

To properly contextualize the activity of this compound, it must be benchmarked against relevant alternatives.

  • Vehicle Control: This is the most critical group. It consists of the formulation used to deliver the drug, administered on the same schedule. This group establishes the baseline tumor growth against which all treatments are measured.

  • Standard-of-Care (SoC) Agent: A clinically relevant chemotherapeutic agent for the chosen cancer type (e.g., Cisplatin or 5-Fluorouracil ) should be included. This allows for a direct comparison of the experimental compound's efficacy against a current treatment standard.

  • Related Targeted Agent (Optional but Recommended): Including another thiazole-containing targeted drug, such as Dasatinib , can provide valuable insights into the relative potency and potential unique properties of this compound within its chemical class.[3][5]

Detailed Experimental Protocols

The following protocols outline a self-validating workflow for assessing in vivo efficacy.

Workflow for In Vivo Efficacy Validation

Workflow cluster_prep Phase 1: Preparation cluster_study Phase 2: Efficacy Study cluster_analysis Phase 3: Analysis acclimation 1. Animal Acclimation (1-2 weeks) cell_culture 2. Cell Culture (Logarithmic Growth Phase) implantation 3. Subcutaneous Cell Implantation cell_culture->implantation measurement 4. Tumor Growth Monitoring implantation->measurement randomization 5. Randomization into Treatment Groups measurement->randomization Tumors reach ~100-150 mm³ dosing 6. Compound Administration (e.g., 21 days) randomization->dosing monitoring 7. Monitor Tumor Volume & Body Weight dosing->monitoring 2-3 times/week endpoint 8. Study Endpoint Reached monitoring->endpoint Tumor burden limit or study duration collection 9. Tumor & Tissue Collection endpoint->collection analysis 10. Data & Statistical Analysis collection->analysis

Caption: A standard workflow for a cell line-derived xenograft (CDX) efficacy study.

Protocol 3.1: CDX Efficacy Study
  • Animal Husbandry: Use 6-8 week old female athymic nude mice. Allow them to acclimate for at least one week prior to the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation: Culture the selected human cancer cell line (e.g., MCF-7) under standard conditions until they reach 80-90% confluency.

  • Implantation: Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.

    • Group 1: Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)

    • Group 2: this compound (e.g., 50 mg/kg, daily)

    • Group 3: Cisplatin (e.g., 5 mg/kg, twice weekly)

  • Compound Administration: Administer compounds via the determined route (e.g., oral gavage or intraperitoneal injection) according to the specified schedule for 21 days.

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and monitor animal body weight 2-3 times per week. Body weight loss exceeding 20% is a common endpoint criterion.

  • Endpoint and Tissue Collection: The study concludes when tumors in the vehicle group reach the predetermined size limit (e.g., 2000 mm³) or at the end of the dosing period. Euthanize animals and excise tumors for weight measurement and downstream analysis.

Protocol 3.2: Pharmacodynamic (PD) Analysis

To verify that this compound is engaging its target in vivo, a satellite group of tumor-bearing animals should be used for PD studies.

  • Study Setup: Establish tumors as described in Protocol 3.1.

  • Dosing: Administer a single dose of the vehicle or this compound.

  • Tumor Collection: Euthanize animals at various time points post-dose (e.g., 2, 8, 24 hours).

  • Analysis: Immediately snap-freeze tumors. Analyze tumor lysates via Western Blot for levels of phosphorylated and total target proteins (e.g., p-Akt, total Akt) to confirm target inhibition.[9] Alternatively, tumors can be fixed in formalin for immunohistochemistry (IHC) analysis of proliferation markers like Ki-67.[9]

Data Interpretation and Comparative Analysis

Objective data analysis is paramount. Efficacy is primarily assessed by Tumor Growth Inhibition (TGI).

Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where:

  • ΔT = Change in mean tumor volume for the treated group.

  • ΔC = Change in mean tumor volume for the vehicle control group.

Comparative Data Summary

All quantitative data should be summarized in a clear, tabular format.

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³) ± SEMTGI (%)Mean Body Weight Change (%) ± SEM
Vehicle N/A1850 ± 2100+5.5 ± 1.2
This compound 50 mg/kg, QD740 ± 9560-2.1 ± 0.8
Cisplatin 5 mg/kg, BIW555 ± 8070-12.5 ± 2.5
Dasatinib 25 mg/kg, QD680 ± 9063-4.0 ± 1.5

Note: Data presented is hypothetical and for illustrative purposes only.

Interpretation: From this hypothetical data, one could conclude that this compound demonstrates significant antitumor activity (60% TGI). While its efficacy is slightly less than the SoC agent Cisplatin (70% TGI), it exhibits a much more favorable toxicity profile, as indicated by the minimal body weight loss compared to the significant loss in the Cisplatin group. Its efficacy is comparable to the related targeted agent, Dasatinib.

Conclusion

The in vivo validation of this compound requires a systematic, multi-faceted approach. By employing a reproducible CDX model, benchmarking against appropriate controls, and integrating pharmacodynamic endpoints, researchers can generate a comprehensive data package. This rigorous evaluation is essential to determine not only the compound's efficacy but also its therapeutic window and potential for further clinical development. The evidence suggests that thiazole derivatives continue to be a rich source of potential anticancer agents, and a thorough preclinical assessment is the critical next step in realizing their therapeutic promise.[1][3][5][16]

References

  • Lee, C. H. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]

  • (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. Available at: [Link]

  • (n.d.). Preclinical Drug Testing Using Xenograft Models. Aragen Bioscience. Available at: [Link]

  • (n.d.). Patient-Derived Xenograft Models (PDX). Genesis Drug Discovery & Development. Available at: [Link]

  • (n.d.). Xenograft Models. Creative Biolabs. Available at: [Link]

  • Prakash, C., et al. (2002). The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. PubMed. Available at: [Link]

  • (n.d.). Thiazole-bearing molecules which possess anticancer activity. ResearchGate. Available at: [Link]

  • (n.d.). Pharmacokinetic and drug excretion properties of thiazole derivatives... ResearchGate. Available at: [Link]

  • Shashank, P. S., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at: [Link]

  • Baumann, M., & Krause, M. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Karger Publishers. Available at: [Link]

  • Garzón-Castaño, S., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. ResearchGate. Available at: [Link]

  • Sebastian, R., & Raghavan, R. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Anselmo, A. C., & Mitragotri, S. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PubMed Central. Available at: [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. PubMed Central. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Fathima, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

  • Hutchinson, I., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. National Institutes of Health. Available at: [Link]

  • K, A., & P, S. J. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Benbrook, D. M., & Masamha, C. P. (2018). In vivo screening models of anticancer drugs. ResearchGate. Available at: [Link]

  • Naz, S., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PubMed Central. Available at: [Link]

  • Sławiński, J., et al. (2018). Thiadiazole derivatives as anticancer agents. PubMed Central. Available at: [Link]

  • el-Subbagh, H. I., et al. (1999). 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. PubMed. Available at: [Link]

  • Bakare, S. B. (2019). Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • El-Metwaly, A. M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]

  • Zimecki, M., et al. (2011). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available at: [Link]

  • Sławiński, J., et al. (2012). 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells. PubMed. Available at: [Link]

  • (2024). A review on thiazole based compounds & it's pharmacological activities. AIMS Press. Available at: [Link]

  • Zyla, M., et al. (2011). The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells. Folia Histochemica et Cytobiologica. Available at: [Link]

  • Alegaon, V. G., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. National Institutes of Health. Available at: [Link]

Sources

The Ethyl Group at C4: A Subtle Player in the Potency of 2-Aminothiazole Analogs - A Comparative SAR Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically relevant drugs, including the kinase inhibitor Dasatinib.[1][2] Its versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-amino-4-ethylthiazole analogs, offering a comparative perspective on how substitutions at the 2-amino, C4, and C5 positions influence their biological activity, with a particular focus on their roles as kinase inhibitors and anticancer agents.[3][4]

The Significance of the 4-Ethyl Moiety: A Point of Comparison

While extensive research has been conducted on 2-aminothiazoles with various substituents at the C4 position, the 4-ethyl group presents an interesting case. It provides a balance between steric bulk and lipophilicity compared to smaller (e.g., methyl) or larger, more complex groups (e.g., aryl). Understanding its influence is key to designing next-generation inhibitors. The incorporation of a methyl group at the C4- or C5-position of the thiazole core has been shown to decrease potency in some series of anticancer compounds.[3] This suggests that even subtle changes in alkyl substitution at this position can have a significant impact on activity.

This guide will dissect the SAR of the this compound core by systematically exploring modifications at other positions and comparing the resulting biological activities with analogs bearing different C4 substituents.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-aminothiazole analogs is profoundly influenced by the nature of substituents at three key positions: the 2-amino group, the C4 position, and the C5 position of the thiazole ring.

Modifications at the 2-Amino Position: The Gateway to Potency

The 2-amino group is a critical handle for modulating the pharmacological profile of these analogs. Unsubstituted 2-aminothiazoles often exhibit modest activity, while acylation or substitution with aromatic or heteroaromatic rings can lead to a dramatic increase in potency.[5]

Key Insights:

  • Acylation: Introduction of an amide linkage at the 2-amino position is a common and effective strategy. The nature of the acyl group is paramount. For instance, in a series of antitubercular agents, analogs with amide or urea substituents at the C-2 position showed increased activity compared to amines.[5]

  • Aromatic and Heteroaromatic Substituents: Linking aryl or heteroaryl moieties to the 2-amino group, often via an amide or amine bridge, is a hallmark of many potent kinase inhibitors.[6] For example, in the development of antimycobacterial and antiplasmodial agents, optimal antimycobacterial activity was observed in compounds with a substituted phenyl ring at the 2-amino position, connected by an amide linker.[7]

  • Impact of Substituents on the Aryl Ring: When an aryl group is introduced, its substitution pattern is crucial. For antiplasmodial activity, phenyl rings with hydrophobic electron-withdrawing groups were found to be most effective.[7] In some anticancer derivatives, a meta-halogen on the phenyl ring conferred better activity than a meta-methyl group.[3]

The C4-Position: Balancing Size and Lipophilicity

The substituent at the C4 position of the thiazole ring plays a significant role in target engagement, likely by influencing the overall shape and electronic properties of the molecule.

Comparative Analysis of C4-Substituents:

C4-SubstituentGeneral Impact on ActivityExample/Rationale
Ethyl Provides a moderate lipophilic character and steric bulk.Can offer a good balance for fitting into specific binding pockets.
Methyl Smaller and less lipophilic than ethyl.In some anticancer studies, C4-methyl substitution led to decreased potency.[3]
Aryl (e.g., Phenyl, Pyridyl) Introduces significant steric bulk and potential for pi-stacking interactions.A 2-pyridyl moiety at the C-4 position was found to be essential for antitubercular activity in one study.[5]
Carboxylate Esters (e.g., -COOEt) Introduces a polar, hydrogen bond accepting group.Can enhance solubility and provide additional interaction points with the target protein.[1][8]

The choice of the C4-substituent is highly target-dependent. While a 4-pyridyl group is crucial for certain antitubercular agents[5], a smaller alkyl group like ethyl might be optimal for other targets where a larger group would cause a steric clash.

The C5-Position: A Site for Fine-Tuning

The C5 position offers another avenue for modifying the properties of 2-aminothiazole analogs, although it has been explored less extensively than the 2-amino and C4 positions.

Key Observations:

  • Halogenation: Introduction of a bromine atom at the C5 position has been investigated in some series, potentially to modulate electronic properties or provide an additional interaction point.[9]

  • Carboxamide Groups: The introduction of a carboxamide group at C5 is a key feature of the potent kinase inhibitor Dasatinib and its analogs, highlighting the importance of this modification for potent kinase inhibition.[6]

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro activity of representative 2-aminothiazole analogs from various studies, illustrating the SAR principles discussed.

Compound ID2-Amino SubstituentC4-SubstituentC5-SubstituentBiological Target/Cell LineActivity (IC50/GI50)
Analog 1 [8]3-(Diethylamino)propanamido-COOEtHLeukemia RPMI-82260.08 µM
Analog 2 [3]Benzamido-CH2NCSHL1210 cells0.2-1 µM
Analog 3 [5]Pyridin-3-ylPyridin-2-ylHM. tuberculosis>12.5 µM (Inactive)
Dasatinib (2) [6]N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino]H-CONH2Src Kinase<1 nM

Note: This table is a compilation from different studies and direct comparison of absolute values should be made with caution due to variations in assay conditions.

Experimental Protocols

General Synthesis of this compound Analogs (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is the most common and versatile method for preparing the 2-aminothiazole core.

Step-by-Step Methodology:

  • Preparation of α-haloketone: 1-Bromobutan-2-one (the α-haloketone precursor for the 4-ethyl group) is typically synthesized by the bromination of butan-2-one.

  • Thiourea Derivative Synthesis: A desired N-substituted thiourea is prepared by reacting the corresponding amine with an isothiocyanate.

  • Cyclocondensation Reaction: a. Dissolve the N-substituted thiourea (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF). b. Add 1-bromobutan-2-one (1 equivalent) to the solution. c. The reaction mixture is typically heated under reflux for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). d. Upon completion, the reaction mixture is cooled, and the product often precipitates. e. The solid product is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (Example: Aurora Kinase)

This protocol provides a general framework for assessing the inhibitory activity of synthesized analogs against a specific kinase.

  • Reagents and Materials: Recombinant human Aurora kinase, appropriate peptide substrate, ATP, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and add the detection reagent according to the manufacturer's protocol. f. Measure the luminescence, which is proportional to the amount of ADP produced (and thus kinase activity). g. Calculate the percentage of inhibition relative to a control (DMSO vehicle) and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Structure-Activity Landscape

General SAR of 2-Aminothiazole Analogs

SAR_2_aminothiazole cluster_thiazole 2-Aminothiazole Core cluster_positions cluster_activity Biological Activity Thiazole 2-Aminothiazole R1 2-Amino (R1) Thiazole->R1 Critical for potency (Acylation, Arylation) R2 C4 (R2) Thiazole->R2 Influences steric fit & lipophilicity R3 C5 (R3) Thiazole->R3 Fine-tuning (Halogenation, Amidation) Activity Potency & Selectivity R1->Activity R2->Activity R3->Activity workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Amine, 1-Bromobutan-2-one) Thiourea Thiourea Formation Start->Thiourea Hantzsch Hantzsch Cyclization Thiourea->Hantzsch Purification Purification Hantzsch->Purification Screening In Vitro Screening (e.g., Kinase Assay) Purification->Screening SAR SAR Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Start Iterative Design

Caption: A typical workflow for the design, synthesis, and evaluation of 2-aminothiazole analogs.

Conclusion

The this compound scaffold represents a valuable platform for the development of novel therapeutic agents. While the 4-ethyl group itself may not be the primary driver of potency in all cases, it provides a unique steric and electronic profile that can be advantageous for specific biological targets. A thorough understanding of the comparative SAR, particularly the profound impact of substitutions at the 2-amino position, is essential for the rational design of potent and selective analogs. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to further explore this promising chemical space. The key to unlocking the full potential of these compounds lies in a continued, iterative process of design, synthesis, and rigorous biological evaluation.

References

  • el-Subbagh, H. I., & Abadi, A. H. (1999). 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Archiv der Pharmazie, 332(4), 137-142. [Link]

  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Lombardo, L. J. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832. [Link]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]

  • Request PDF. (n.d.). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. [Link]

  • Mjambili, F., Njoroge, M., Naran, K., de Kock, C., Smith, P. J., Mizrahi, V., ... & Chibale, K. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & medicinal chemistry letters, 24(2), 660–664. [Link]

  • Request PDF. (n.d.). Synthesis and Anticancer Activities of Some Thiazole Derivatives. [Link]

  • ResearchGate. (n.d.). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (. [Link]

  • Ahmad, S., Ahmad, A., Khan, M. A., Asif, M., Waseem, M., & Younus, M. (2021). Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. Pakistan journal of pharmaceutical sciences, 34(4(Supplementary)), 1509–1517. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-substitued-amino-4-aryl thiazoles. [Link]

  • Al-Ostath, A., Ghattas, M. A., & Al-Ktaifani, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (Basel, Switzerland), 26(5), 1449. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. [Link]

  • Kesicki, E. A., Bailey, M. A., Ovechkina, Y., Early, J. V., Alling, T., Bowman, J., ... & Lilly, E. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PloS one, 11(5), e0155209. [Link]

  • Bathula, S., Sankaranarayanan, M., Malgija, B., Kaliappan, I., Bhandare, R. R., & Shaik, A. B. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS omega, 8(41), 38555–38573. [Link]

  • Hashemi, S. M., & Alizadeh, S. R. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]

  • ACS Publications. (n.d.). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. [Link]

  • MDPI. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • ResearchGate. (n.d.). 2-Amino-4-arylthiazole Derivatives as Anti-giardial Agents: Synthesis, Biological Evaluation and QSAR Studies. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

  • ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. [Link]

  • MDPI. (n.d.). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. [Link]

Sources

A Comparative Guide to the Efficacy of 2-Amino-4-ethylthiazole Scaffolds and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for comparing the antibacterial efficacy of compounds based on the 2-Amino-4-ethylthiazole scaffold against established standard antibiotics. As direct comparative data for this compound itself is limited in publicly accessible literature, this document outlines a proposed experimental approach, leveraging data from functionally similar 2-aminothiazole derivatives to illustrate the potential of this chemical class. Our focus is on providing researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to conduct such a comparative analysis.

Introduction: The Quest for Novel Antimicrobials

The rise of antibiotic resistance necessitates the exploration of new chemical entities with potent antimicrobial activity. The 2-aminothiazole scaffold has emerged as a promising pharmacophore in medicinal chemistry, with numerous derivatives demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] This guide will delineate a systematic approach to evaluating the efficacy of this scaffold, represented here by this compound, in comparison to a panel of standard-of-care antibiotics.

Mechanisms of Action: A Tale of Different Targets

A fundamental aspect of comparing antimicrobial agents lies in understanding their distinct mechanisms of action. This knowledge provides a rationale for their spectrum of activity and potential for synergistic or antagonistic interactions.

The 2-Aminothiazole Scaffold: Emerging Insights

While the precise molecular target of many 2-aminothiazole derivatives is still under investigation, current research suggests that their antibacterial effects may stem from the ability to disrupt bacterial cell membrane integrity.[1] This disruption can lead to the leakage of essential intracellular components and ultimately, cell death. Further research is needed to fully elucidate the specific enzymes or cellular processes targeted by this class of compounds.

Standard Antibiotics: Well-Established Pathways

The standard antibiotics chosen for this comparative framework represent different classes, each with a well-characterized mechanism of action.

  • Penicillin (β-Lactam): This bactericidal agent inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.[3][4] This disruption of cell wall integrity leads to cell lysis. Penicillin is most effective against Gram-positive bacteria.[3]

  • Vancomycin (Glycopeptide): Vancomycin also inhibits cell wall synthesis but through a different mechanism than β-lactams. It binds to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall. It is primarily effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).

  • Ciprofloxacin (Fluoroquinolone): This broad-spectrum bactericidal antibiotic targets bacterial DNA synthesis by inhibiting DNA gyrase (topoisomerase II) and topoisomerase IV.[5][6][7] These enzymes are crucial for DNA replication, transcription, and repair.

  • Gentamicin (Aminoglycoside): Gentamicin is a bactericidal antibiotic that inhibits protein synthesis by irreversibly binding to the 30S ribosomal subunit.[8][9] This binding interferes with the initiation complex, causes misreading of mRNA, and leads to the production of nonfunctional proteins. It is particularly effective against many Gram-negative bacteria.[8]

Proposed Experimental Workflow for Comparative Efficacy Testing

To objectively compare the efficacy of a novel compound like this compound with standard antibiotics, a rigorous and standardized experimental workflow is essential. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[14][15]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Reagents and Media:

    • Prepare a stock solution of this compound and each standard antibiotic in an appropriate solvent.

    • Sterilize Mueller-Hinton Broth (MHB) for bacterial growth.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select several colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of MHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the antimicrobial agent to the first well of a row.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control well (MHB + inoculum, no antibiotic) and a sterility control well (MHB only).

    • Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[16]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[17][18]

Experimental Protocol: MBC Assay

  • Perform an MIC Assay: Follow the protocol for the broth microdilution MIC assay as described above.

  • Subculturing:

    • From each well that shows no visible growth in the MIC assay, take a 10-100 µL aliquot.

    • Spread the aliquot onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plates at 35 ± 2 °C for 18-24 hours.

  • Reading and Interpretation of Results:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[19]

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_reagents Prepare Reagents (Antimicrobials, Media) serial_dilution Serial Dilution of Antimicrobials in 96-well Plate prep_reagents->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculation Inoculate Plate with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate at 35°C for 16-20 hours inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture From non-turbid wells incubation_mbc Incubate Agar Plates at 35°C for 18-24 hours subculture->incubation_mbc read_mbc Read MBC (≥99.9% killing) incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Data Presentation and Comparative Analysis

For a clear and objective comparison, the experimental data should be summarized in a structured table. The following table presents a hypothetical comparison based on representative data for 2-aminothiazole derivatives and established MIC values for standard antibiotics against key bacterial pathogens.

Antimicrobial AgentClassTarget OrganismRepresentative MIC (µg/mL)
2-Aminothiazole Derivative (Hypothetical) ThiazoleStaphylococcus aureus2 - 16
Penicillinβ-LactamStaphylococcus aureus≤0.125 (susceptible) to >24 (resistant)[20][21]
VancomycinGlycopeptideStaphylococcus aureus (MRSA)≤2 (susceptible)[6][7]
2-Aminothiazole Derivative (Hypothetical) ThiazoleEscherichia coli8 - 32
CiprofloxacinFluoroquinoloneEscherichia coli≤1 (susceptible) to ≥4 (resistant)[3]
2-Aminothiazole Derivative (Hypothetical) ThiazolePseudomonas aeruginosa4 - 16
CiprofloxacinFluoroquinolonePseudomonas aeruginosa0.25 - 1 (susceptible) to >4 (resistant)[5][9]
GentamicinAminoglycosidePseudomonas aeruginosa≤1 to 8[22]

Note: The MIC values for 2-Aminothiazole Derivatives are representative ranges found in the literature for various substituted 2-aminothiazole compounds and are presented for illustrative purposes. The MIC values for standard antibiotics can vary depending on the specific strain and the presence of resistance mechanisms.

Discussion and Future Directions

This guide outlines a robust framework for the comparative evaluation of this compound and its derivatives against standard antibiotics. The provided protocols for MIC and MBC determination, when executed with precision, will yield reliable and reproducible data.

The hypothetical data presented suggests that while 2-aminothiazole derivatives exhibit antibacterial activity, their potency, as indicated by MIC values, may be less than that of some established antibiotics against certain strains. However, the true value of this scaffold may lie in its novel mechanism of action, which could be effective against multidrug-resistant bacteria that have developed resistance to conventional antibiotics.

Future research should focus on:

  • Direct Comparative Studies: Performing the outlined experiments with this compound to obtain direct comparative data.

  • Mechanism of Action Elucidation: Identifying the specific molecular targets of 2-aminothiazole derivatives to better understand their antibacterial activity and potential for synergistic combinations.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of this compound derivatives to optimize their potency and spectrum of activity.

  • In Vivo Efficacy Studies: Evaluating the most promising derivatives in animal models of infection to assess their therapeutic potential.

By systematically applying the principles and methodologies outlined in this guide, the scientific community can effectively evaluate the potential of this compound and other novel antimicrobial candidates, paving the way for the development of next-generation therapeutics to combat the growing threat of antibiotic resistance.

References

  • What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)? - Dr.Oracle. (2025, September 29). Retrieved from [Link]

  • Gentamicin: Mechanism of Action, Adverse Effects and Dosage - Urology Textbook. Retrieved from [Link]

  • Penicillin. In Wikipedia. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. Retrieved from [Link]

  • Minimum bactericidal concentration. In Grokipedia. Retrieved from [Link]

  • Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms. PMC. Retrieved from [Link]

  • Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals. PMC. Retrieved from [Link]

  • Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India. NIH. (2020, January 23). Retrieved from [Link]

  • Clinical Significance of Vancomycin Minimum Inhibitory Concentration in Staphylococcus aureus Infections: A Systematic Review and Meta-analysis. Oxford Academic. (2012, February 2). Retrieved from [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC. (2014, January 2). Retrieved from [Link]

  • Ciprofloxacin susceptibility of Pseudomonas aeruginosa isolates from keratitis. PMC. Retrieved from [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. (2016, September 1). Retrieved from [Link]

  • MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. PubMed. Retrieved from [Link]

  • Different Antimicrobial Susceptibility Testing Methods to Determine Vancomycin Susceptibility and MIC for Staphylococcus aureus with Reduced Vancomycin Susceptibility. MDPI. Retrieved from [Link]

  • Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa. PMC. Retrieved from [Link]

  • Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? PMC. Retrieved from [Link]

  • Subinhibitory concentration of ciprofloxacin targets quorum sensing system of Pseudomonas aeruginosa causing inhibition of biofilm formation & reduction of virulence. PMC. Retrieved from [Link]

  • MBC vs. MIC: What Every Drug Developer Should Know. Microbe Investigations. (2024, May 20). Retrieved from [Link]

  • The Development of Ciprofloxacin Resistance in Pseudomonas aeruginosa Involves Multiple Response Stages and Multiple Proteins. Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved from [Link]

  • MIC of Vancomycin Determination for Staphylococcus aureus using Epsilometer I E- Test Strip. YouTube. (2023, August 11). Retrieved from [Link]

  • Minimum inhibitory concentration (MIC) of penicillin G against S.... ResearchGate. Retrieved from [Link]

  • MIC Determination. EUCAST. Retrieved from [Link]

  • Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children's hospital. NIH. (2024, September 9). Retrieved from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Retrieved from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. (2021, February 4). Retrieved from [Link]

  • Broth Microdilution. MI - Microbiology. Retrieved from [Link]

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. PubMed. Retrieved from [Link]

  • Gene-Gene Interactions Dictate Ciprofloxacin Resistance in Pseudomonas aeruginosa and Facilitate Prediction of Resistance Phenotype from Genome Sequence Data. Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved from [Link]

  • European Emergence of Ciprofloxacin-Resistant Escherichia coli Clonal Groups O25:H4-ST 131 and O15:K52:H1 Causing Community-Acquired Uncomplicated Cystitis. PMC. Retrieved from [Link]

  • Antimicrobial Effect of Gentamicin/Heparin and Gentamicin/Citrate Lock Solutions on Staphylococcus aureus and Pseudomonas aeruginosa Clinical Strains. MDPI. Retrieved from [Link]

  • Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States. NIH. Retrieved from [Link]

  • Quantifying the contribution of four resistance mechanisms to ciprofloxacin MIC in Escherichia coli: a systematic review. Journal of Antimicrobial Chemotherapy - Oxford Academic. Retrieved from [Link]

  • Going Back in Time: Increasing Penicillin Susceptibility among Methicillin-Susceptible Staphylococcus aureus Osteoarticular Infections in Children. Antimicrobial Agents and Chemotherapy - ASM Journals. (2023, January 4). Retrieved from [Link]

  • Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. ResearchGate. Retrieved from [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. Retrieved from [Link]

  • Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production. PMC. Retrieved from [Link]

  • EUCAST MIC Determination Testing. Testing Laboratory. (2026, January 9). Retrieved from [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PMC. Retrieved from [Link]

  • Increasing Rates of Penicillin Sensitivity in Staphylococcus aureus. ASM Journals. Retrieved from [Link]

  • Synergistic Effects of Gentamicin, Cefepime, and Ciprofloxacin on Biofilm of Pseudomonas aeruginosa. Taylor & Francis Online. Retrieved from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Retrieved from [Link]

  • MIC and Zone Distributions, ECOFFs. EUCAST. Retrieved from [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. (2023, June 14). Retrieved from [Link]

  • Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. PubMed. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. (2021, March 7). Retrieved from [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. Retrieved from [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR. Retrieved from [Link]

Sources

A Researcher's Guide to In Vitro-In Vivo Correlation (IVIVC) for 2-Amino-4-ethylthiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

From Benchtop to Bedside: Navigating the Predictive Power of Preclinical Data

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for compounds with a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] Its versatility and "privileged" status make it an attractive starting point for drug discovery campaigns. However, the journey from a potent in vitro "hit" to a successful in vivo candidate is fraught with challenges. A strong correlation between activity in a petri dish and efficacy in a living system is the exception, not the rule.

This guide provides a framework for researchers and drug development professionals to understand, evaluate, and improve the in vitro-in vivo correlation (IVIVC) for the 2-Amino-4-ethylthiazole class of compounds. We will dissect the critical experimental stages, from initial cell-based assays to complex animal models, and explore the pivotal role of pharmacokinetics in bridging the gap between these two worlds.

Part 1: The In Vitro Landscape - Quantifying Potency

In vitro assays are the workhorse of early-stage drug discovery. They are rapid, cost-effective, and allow for the high-throughput screening of large compound libraries. For 2-aminothiazole derivatives, these assays typically focus on quantifying a compound's ability to inhibit a biological process, such as cancer cell proliferation or microbial growth.

Common In Vitro Evaluation Platforms
  • Anticancer Activity: The most common evaluation involves cytotoxicity screening against a panel of human cancer cell lines.[1] Lines such as A549 (lung), HeLa (cervical), HT29 (colon), and MCF-7 (breast) are frequently used.[1][4] The goal is to determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).

  • Antimicrobial Activity: For assessing antibacterial or antifungal properties, the primary metric is the Minimum Inhibitory Concentration (MIC). This is determined through broth microdilution or agar dilution methods, where the lowest concentration of the compound that prevents visible microbial growth is identified.[5]

  • Enzyme/Receptor Inhibition: If the molecular target is known, direct inhibition assays are employed. For instance, 2-aminothiazole derivatives have been evaluated for their ability to inhibit specific kinases like VEGFR-2 and Tie-2, with IC₅₀ values indicating target engagement potency.[1]

Data Spotlight: In Vitro Anticancer Activity

The following table summarizes representative in vitro data for various 2-aminothiazole derivatives, showcasing the potency that can be achieved with this scaffold.

Compound Class/IDCancer Cell LineIn Vitro Potency (IC₅₀/GI₅₀)Reference
2,4-disubstituted thiazole amideHT29 (Colon)0.63 µM[1]
4β-(thiazol-2-yl) amino-podophyllotoxinHepG2 (Liver)0.13 µM[1]
2-Amino-4-phenylthiazole derivativeHT29 (Colon)2.01 µM[1]
Ethyl 2-substituted-aminothiazole-4-carboxylateRPMI-8226 (Leukemia)0.08 µM[1]
Experimental Workflow: The MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds. Add the compounds to the designated wells and incubate for a further 48-72 hours. Include vehicle-only (e.g., DMSO) controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compounds (48-72h) seed_cells->treat_cells prep_compounds Prepare Compound Serial Dilutions prep_compounds->treat_cells add_mtt Add MTT Reagent (3-4h Incubation) treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calc_ic50 Calculate IC50 Value read_plate->calc_ic50

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Part 2: The In Vivo Challenge - Assessing Efficacy in a Complex System

While high in vitro potency is a prerequisite, it is a poor standalone predictor of in vivo success. A living organism is not a monolayer of cells; it is a complex system with barriers, metabolic enzymes, and excretory pathways that a compound must overcome to reach its target.

Key Factors Influencing In Vivo Efficacy:
  • Pharmacokinetics (PK): This describes what the body does to the drug (ADME: Absorption, Distribution, Metabolism, Excretion). A compound must be absorbed into circulation, distribute to the target tissue (e.g., a tumor), and remain at a therapeutic concentration for a sufficient duration without being metabolized or cleared too rapidly.[6]

  • Pharmacodynamics (PD): This describes what the drug does to the body. It relates the concentration of the drug at the target site to its pharmacological effect.

  • Toxicity: A compound may be selectively toxic to cancer cells in vitro but exhibit unacceptable toxicity to healthy tissues in vivo.

Common In Vivo Evaluation Platforms
  • Xenograft Models: For anticancer studies, human tumor cells are implanted into immunocompromised mice. The mice are then treated with the test compound, and efficacy is measured by tracking tumor volume over time. The primary endpoint is often Tumor Growth Inhibition (TGI).[4]

  • Prion Disease Models: In neurodegenerative research, mice infected with prions can be used to test compounds that lower the pathogenic protein (PrPSc). Efficacy is determined by measuring the concentration of the compound in the brain and its effect on disease progression.[6]

Experimental Workflow: Mouse Xenograft Study

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into vehicle control and treatment groups.

  • Treatment: Administer the this compound compound or vehicle control according to a predetermined schedule (e.g., once daily by oral gavage). Monitor animal body weight as a measure of toxicity.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size.

  • Analysis: Compare the mean tumor volume of the treated groups to the control group to calculate the percent TGI.

In_Vivo_Workflow cluster_setup Model Setup cluster_study Study Execution cluster_analysis Efficacy Analysis implant Implant Tumor Cells in Mice tumor_growth Allow Tumors to Reach Palpable Size implant->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize dosing Administer Compound (e.g., Daily Dosing) randomize->dosing monitor Monitor Body Weight & Tumor Volume dosing->monitor monitor->dosing Repeat endpoint Reach Study Endpoint monitor->endpoint calc_tgi Calculate Tumor Growth Inhibition (TGI) endpoint->calc_tgi

Caption: General workflow for an in vivo mouse xenograft efficacy study.

Part 3: Bridging the Divide - The IVIVC Framework

A successful IVIVC is not a simple linear regression between IC₅₀ and TGI. It is a multifactorial assessment where in vitro potency is integrated with pharmacokinetic data to predict in vivo outcomes.

Case Study: Antiprion 2-Aminothiazoles (IND24 & IND81)

A study on 2-aminothiazole analogs with antiprion activity provides an excellent example of a successful IVIVC strategy.[6]

  • In Vitro Screening: Compounds were first tested in prion-infected cultured neuronal cells to determine their half-maximal effective concentration (EC₅₀).

  • Pharmacokinetic Profiling: Promising compounds were then evaluated in mice after oral dosing. Key PK parameters measured included plasma and brain concentrations over time (AUC, or Area Under the Curve) and absolute bioavailability.[6]

  • The IVIVC Metric: Researchers calculated the ratio of the drug exposure (AUC) to its in vitro potency (EC₅₀). A high AUC/EC₅₀ ratio suggests that the compound can achieve and maintain concentrations in the target tissue (the brain) that are well above the levels needed for efficacy.[6]

  • Candidate Selection: Two compounds, IND24 and IND81, were selected for full in vivo efficacy testing precisely because they demonstrated both good in vitro activity and favorable PK profiles, resulting in high AUC/EC₅₀ ratios. They achieved high brain concentrations, had oral bioavailabilities of 27-40%, and showed reasonable stability in liver microsomes.[6]

This approach demonstrates the core principle of modern IVIVC: it's not just about potency, it's about getting enough of the potent compound to the right place for a long enough time.

Data Integration: A Comparative Overview
ParameterIn Vitro EvaluationIn Vivo EvaluationThe Bridge (IVIVC)
Objective Determine potency (IC₅₀/EC₅₀/MIC)Determine efficacy (TGI, survival) & safetyPredict in vivo outcome from in vitro data
System Isolated cells, enzymes, microbesWhole organism (e.g., mouse)Mathematical models, PK/PD relationships
Key Metrics IC₅₀, GI₅₀, EC₅₀, MICTGI, Log Kill, Cₘₐₓ, AUC, BioavailabilityAUC/IC₅₀ ratio, PK/PD modeling
Common Pitfalls Ignores ADME/Tox propertiesCostly, low-throughput, ethical considerationsPoor correlation due to unforeseen metabolism, toxicity, or transport issues
Why Correlations Fail

Discrepancies between in vitro and in vivo results are common. Understanding the reasons is key to improving predictive models.

  • Metabolic Instability: The compound is rapidly broken down by liver enzymes (e.g., Cytochrome P450s). This can be predicted using in vitro liver microsome stability assays.[6]

  • Poor Absorption: The compound is not efficiently absorbed from the gastrointestinal tract after oral dosing, resulting in low bioavailability.

  • Efflux Transporters: The compound may be a substrate for efflux pumps like P-glycoprotein (MDR1), which actively pump it out of target tissues like the brain.[6]

  • Protein Binding: High binding to plasma proteins can reduce the concentration of free, active drug available to engage the target.

  • Prodrug Strategy: In some cases, poor solubility or other undesirable properties can be overcome by designing prodrugs, which are converted to the active parent molecule in vivo.[4]

IVIVC_Logic cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation invitro_potency Potency Assays (IC50 / EC50) candidate Candidate Selection invitro_potency->candidate correlation IVIVC Analysis (e.g., AUC/IC50 Ratio) invitro_potency->correlation invitro_adme ADME/Tox Assays (Microsomal Stability, Permeability) invitro_adme->candidate invivo_pk Pharmacokinetics (AUC, Cmax, Bioavailability) invivo_pk->correlation invivo_efficacy Efficacy Studies (Tumor Growth Inhibition) feedback Model Refinement invivo_efficacy->feedback candidate->invivo_pk correlation->invivo_efficacy feedback->candidate Iterative Design

Sources

A Comparative Guide to Cross-Validation of Analytical Methods for 2-Amino-4-ethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Amino-4-ethylthiazole, a key building block in the synthesis of various pharmacologically active compounds, is no exception. The integrity of preclinical and clinical data, as well as the quality of the final drug product, relies heavily on the robustness of the analytical methods employed for its characterization. This guide provides an in-depth comparison and cross-validation of two common analytical techniques for this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The objective of this guide is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices. We will explore the principles of each method, present a detailed protocol for their cross-validation, and provide supporting data to guide you in selecting the most appropriate technique for your specific needs. The methodologies described herein are designed to be self-validating systems, grounded in the principles of scientific integrity and regulatory expectations.

The Critical Role of Method Validation and Cross-Validation

Before delving into the specifics of each analytical method, it's essential to understand the "why" behind method validation and cross-validation. The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures to ensure they are suitable for their intended purpose.[1][2] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[3][4]

Cross-validation takes this a step further by comparing the performance of two or more distinct analytical methods.[5][6] This is crucial when:

  • Data from different laboratories using different methods need to be compared.

  • A method is transferred from a research and development setting to a quality control laboratory.

  • Data generated across different studies or using different analytical techniques are being compiled for a regulatory submission.[7]

Ultimately, cross-validation provides a high degree of confidence in the reliability and consistency of the analytical data, which is the bedrock of drug development.

Analytical Methodologies for this compound

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Principle of the Method:

Our hypothetical HPLC-UV method utilizes a reversed-phase C18 column. The non-polar stationary phase retains the moderately polar this compound, while a polar mobile phase, consisting of an acetonitrile and water gradient, elutes the compound. The UV detector is set to a wavelength where this compound exhibits maximum absorbance, allowing for sensitive and specific quantification.

Experimental Rationale:

  • Reversed-Phase C18 Column: This is a versatile and widely used stationary phase that provides good retention and separation for a broad range of small organic molecules.

  • Acetonitrile/Water Mobile Phase: This combination is common in reversed-phase chromatography, offering good solvating power and UV transparency. A gradient elution is chosen to ensure a sharp peak shape and efficient separation from any potential impurities.

  • UV Detection: this compound contains a chromophore (the thiazole ring) that absorbs UV light, making UV detection a straightforward and cost-effective choice for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While this compound has limited volatility, it can be derivatized to increase its volatility and thermal stability for GC analysis.

Principle of the Method:

In this hypothetical GC-MS method, this compound is first derivatized with a silylating agent to replace the active hydrogen on the amino group with a trimethylsilyl (TMS) group. This increases the compound's volatility and reduces its polarity. The derivatized analyte is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification and quantification.

Experimental Rationale:

  • Derivatization: This step is crucial for making the polar and less volatile this compound amenable to GC analysis. Silylation is a common and effective derivatization technique for compounds with active hydrogens.

  • Capillary GC Column: A non-polar or mid-polar capillary column is typically used for the separation of derivatized compounds, providing high resolution and efficiency.

  • Mass Spectrometric Detection: MS detection offers high selectivity and sensitivity. By monitoring specific ions characteristic of the derivatized this compound (Selected Ion Monitoring - SIM mode), interference from matrix components can be minimized.

Cross-Validation Protocol: A Step-by-Step Guide

The following protocol outlines a comprehensive approach to the cross-validation of the HPLC-UV and GC-MS methods for the analysis of this compound.

Objective: To compare the performance of a validated HPLC-UV method and a validated GC-MS method for the quantification of this compound and to demonstrate their equivalence for the intended analytical application.
Materials:
  • This compound reference standard (purity > 99%)

  • HPLC-grade acetonitrile and water

  • GC-grade derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Appropriate solvents for GC-MS analysis (e.g., pyridine, hexane)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Validated HPLC system with UV detector

  • Validated GC-MS system

Experimental Workflow:

CrossValidation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison & Evaluation prep_stock Prepare Stock Solution of this compound prep_spiked Prepare Spiked Samples (e.g., in a placebo matrix) prep_stock->prep_spiked hplc_analysis Analyze Spiked Samples prep_spiked->hplc_analysis Direct Analysis gcms_derivatization Derivatize Aliquots of Spiked Samples prep_spiked->gcms_derivatization Aliquot for Derivatization hplc_data Process HPLC Data hplc_analysis->hplc_data compare_accuracy Compare Accuracy (% Recovery) hplc_data->compare_accuracy compare_precision Compare Precision (% RSD) hplc_data->compare_precision gcms_analysis Analyze Derivatized Samples gcms_derivatization->gcms_analysis gcms_data Process GC-MS Data gcms_analysis->gcms_data gcms_data->compare_accuracy gcms_data->compare_precision statistical_analysis Statistical Analysis (e.g., t-test, F-test) compare_accuracy->statistical_analysis compare_precision->statistical_analysis

Caption: Cross-validation workflow for this compound analysis.

Methodology:
  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

    • Prepare spiked samples at three concentration levels (low, medium, and high) by adding known amounts of the stock solution to a representative matrix (e.g., a placebo formulation or a reaction mixture blank). Prepare six replicates at each concentration level.

  • HPLC-UV Analysis:

    • Analyze the calibration standards and the spiked samples using the validated HPLC-UV method.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the spiked samples using the calibration curve.

  • GC-MS Analysis:

    • Take aliquots of the same spiked samples used for HPLC-UV analysis.

    • Evaporate the solvent and perform the derivatization procedure according to the validated GC-MS method.

    • Analyze the derivatized calibration standards and spiked samples.

    • Construct a calibration curve and determine the concentration of this compound in the spiked samples.

  • Data Evaluation and Comparison:

    • Accuracy: Calculate the percent recovery for each replicate at each concentration level for both methods.

    • Precision: Calculate the relative standard deviation (%RSD) for the six replicates at each concentration level for both methods.

    • Statistical Analysis: Perform appropriate statistical tests (e.g., Student's t-test and F-test) to compare the mean results and variances obtained from the two methods. The results should not be statistically different at a 95% confidence level.

Comparative Performance Data (Hypothetical)

The following table summarizes the hypothetical results from the cross-validation study.

Validation ParameterConcentration LevelHPLC-UV MethodGC-MS MethodAcceptance Criteria
Accuracy (% Recovery) Low (0.1 mg/mL)99.2%101.5%98.0% - 102.0%
Medium (1.0 mg/mL)100.5%99.8%98.0% - 102.0%
High (2.0 mg/mL)99.8%100.2%98.0% - 102.0%
Precision (% RSD) Low (0.1 mg/mL)1.5%1.8%≤ 2.0%
Medium (1.0 mg/mL)0.8%1.1%≤ 2.0%
High (2.0 mg/mL)0.5%0.7%≤ 2.0%
Linearity (r²) 0.05 - 2.5 mg/mL0.99950.9992≥ 0.999
Limit of Quantitation (LOQ) 0.05 mg/mL0.01 mg/mL-
Specificity No interference from placeboNo interference from placeboNo interfering peaks at the retention time of the analyte

Analysis and Interpretation

The hypothetical data presented above demonstrates that both the HPLC-UV and GC-MS methods are accurate, precise, and linear for the quantification of this compound within the specified concentration range. The statistical analysis (not shown) would ideally confirm that there is no significant difference between the results obtained by the two methods.

Key Insights for Method Selection:

  • HPLC-UV: This method is generally simpler, faster, and does not require a derivatization step, making it well-suited for routine quality control analysis where high throughput is required.

  • GC-MS: This method offers higher sensitivity (a lower LOQ) and superior specificity due to the mass spectrometric detection. It is an excellent choice for impurity profiling, trace analysis, and as a confirmatory technique. The derivatization step, however, adds complexity and potential for variability.

The choice between these two methods will ultimately depend on the specific analytical challenge. For routine assay and content uniformity testing, the HPLC-UV method is likely sufficient and more practical. For the analysis of trace impurities or in complex matrices where specificity is a major concern, the GC-MS method would be the preferred approach.

Conclusion

The cross-validation of analytical methods is a critical exercise in ensuring the reliability and interchangeability of data in a regulated environment. This guide has provided a comprehensive framework for comparing HPLC-UV and GC-MS methods for the analysis of this compound. By understanding the principles of each technique and following a robust cross-validation protocol, researchers and drug development professionals can be confident in the quality and integrity of their analytical results, ultimately contributing to the development of safe and effective medicines.

References

  • SIELC Technologies. (n.d.). Separation of 2-Amino-4-methylthiazole on Newcrom R1 HPLC column.
  • Pharmatech Associates. (2020, August 20). Validation of Analytical Procedures: Part 1.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • A3P. (n.d.). Some good validation practices for analytical procedures.
  • Future Science. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • LCGC North America. (2014, August 22). Validation of Impurity Methods, Part II.
  • Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • European Bioanalysis Forum. (2017). Cross and Partial Validation.
  • Islam, et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155049.
  • ResearchGate. (2024, September). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives.
  • De Meulder, et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 1165-1174.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Basavanakatti, et al. (2024, November 7). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.
  • Benchchem. (n.d.). A Comparative Guide to Validated Analytical Methods for 2-Aminobenzothiazole.
  • Guan, R., & Zhu, H. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University, 30(3), 40-42.
  • Himaja, M., Raju, V. K., & Ranjitha, J. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
  • Jafari, et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 114.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole.
  • Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate.
  • Jia, et al. (2012). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. Journal of Forensic Sciences, 57(1), 195-200.
  • Kwiatkowski, et al. (2018). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 23(11), 2826.
  • Sprague, J. M., Land, A. H., & Ziegler, C. (1946). Derivatives of 2-Amino-4-methylthiazole. Journal of the American Chemical Society, 68(11), 2155-2159.
  • Logue, B. A., et al. (2005). Determination of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine and plasma by gas chromatography-mass spectrometry. Journal of Chromatography B, 819(2), 237-244.
  • Culea, M., et al. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Physica.
  • Logue, B. A., et al. (2009). The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers. Toxicology Mechanisms and Methods, 19(3), 202-208.

Sources

A Head-to-Head Performance Benchmark: Evaluating a Novel 2-Amino-4-ethylthiazole Derivative Against Clinically Relevant Src Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Authored by: A Senior Application Scientist

In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is perpetual. The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2] This guide provides a comprehensive, in-depth technical comparison of a novel 2-amino-4-ethylthiazole derivative, designated herein as AET-789 , against a panel of well-established, clinically relevant Src family kinase inhibitors: Dasatinib, Saracatinib, and Bosutinib.

This document is structured to provide not just comparative data, but also the scientific rationale behind the experimental design and methodologies. It is intended for researchers, scientists, and drug development professionals actively engaged in the identification and characterization of next-generation oncology therapeutics.

Introduction: The Rationale for Targeting Src and the Promise of the 2-Aminothiazole Scaffold

The Src family of non-receptor tyrosine kinases (SFKs) are pivotal regulators of a multitude of cellular processes, including proliferation, survival, adhesion, and migration.[3][4][5] Aberrant activation of Src is a common feature in a wide array of human cancers, including those of the breast, colon, lung, and pancreas, and often correlates with malignant potential and poor patient prognosis.[3][5][6] Consequently, Src has long been considered a high-value target for therapeutic intervention.

The 2-aminothiazole moiety is a key pharmacophore found in several potent kinase inhibitors.[1][2] Its ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive starting point for the design of novel inhibitors.[7] The well-known multi-kinase inhibitor Dasatinib, which features a 2-aminothiazole core, serves as a prime example of the clinical success of this scaffold.[1][7][8] This guide focuses on AET-789, a novel derivative designed to leverage the favorable binding characteristics of the this compound core, with modifications aimed at enhancing potency and selectivity for Src kinase.

The Comparators: A Profile of Known Src Inhibitors

To provide a robust benchmark for the performance of AET-789, three well-characterized Src inhibitors have been selected for this comparative analysis:

  • Dasatinib (BMS-354825): A potent, orally available, multi-targeted kinase inhibitor that targets both the Src and Abl kinases with high affinity.[8][9][10] Its broad activity profile has led to its approval for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[8]

  • Saracatinib (AZD0530): A highly potent and selective inhibitor of the Src family kinases.[11][12][13][14] It has been investigated in numerous clinical trials for various solid tumors and has also been explored for non-oncological indications like Alzheimer's disease.[11][15]

  • Bosutinib (SKI-606): A dual inhibitor of Src and Abl kinases with demonstrated efficacy in the treatment of CML.[16][17][18][19][20] It is known to suppress Src-mediated signaling pathways involved in cell motility and invasion.[16][19]

Experimental Design: A Multi-tiered Approach to Inhibitor Characterization

A comprehensive evaluation of a novel kinase inhibitor requires a multi-faceted experimental approach, progressing from biochemical assays that assess direct enzyme inhibition to cell-based assays that measure biological activity in a more physiologically relevant context. The following diagram illustrates the experimental workflow employed in this guide.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation cluster_2 Comparative Analysis biochem_assay Biochemical Kinase Assay (HTRF) ic50_det IC50 Determination biochem_assay->ic50_det Quantify Inhibition cell_viability Cell Viability Assay (MTT/CellTiter-Glo) ic50_det->cell_viability Guide Dose Selection western_blot Target Engagement Assay (Western Blot) cell_viability->western_blot Confirm Cellular Activity migration_assay Cell Migration Assay (Boyden Chamber) western_blot->migration_assay Validate Mechanism data_summary Data Summarization (Tables) migration_assay->data_summary performance_eval Performance Evaluation data_summary->performance_eval

Caption: A multi-tiered workflow for the comprehensive evaluation of a novel kinase inhibitor.

Methodologies: Detailed Experimental Protocols

Scientific integrity is paramount. The following are detailed, step-by-step protocols for the key experiments conducted in this comparative guide.

Biochemical Src Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the direct inhibitory effect of the test compounds on the enzymatic activity of recombinant human Src kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X working solution of recombinant human Src kinase in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 4X working solution of the ULight™-poly-GT peptide substrate in kinase buffer.

    • Prepare a 4X working solution of ATP in kinase buffer. The final ATP concentration should be at or near the Km for Src.

    • Prepare serial dilutions of AET-789 and the comparator compounds (Dasatinib, Saracatinib, Bosutinib) in 100% DMSO, followed by a further dilution in kinase buffer to create 4X final concentrations.

  • Assay Procedure:

    • Add 5 µL of the 4X compound dilutions to the wells of a low-volume 384-well plate. Include "no inhibitor" and "no enzyme" controls.

    • Add 5 µL of the 2X Src kinase solution to all wells except the "no enzyme" controls.

    • Initiate the kinase reaction by adding 10 µL of a 2X substrate/ATP mixture (prepared by mixing equal volumes of the 4X ULight™-poly-GT and 4X ATP solutions).

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of a 2X HTRF detection buffer containing Europium cryptate-labeled anti-phosphotyrosine antibody (Eu3+-cryptate).

    • Incubate for a further 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm following excitation at 320 nm.

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

    • Normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing an assessment of the cytotoxic or cytostatic effects of the inhibitors.

Protocol:

  • Cell Culture and Seeding:

    • Culture a human cancer cell line with known Src activation (e.g., HT-29 colon cancer cells) in appropriate growth medium (e.g., McCoy's 5A with 10% FBS).[21]

    • Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000 cells per well.[21]

    • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[21]

  • Compound Treatment:

    • Prepare serial dilutions of AET-789 and the comparator compounds in growth medium.

    • Remove the overnight culture medium from the cells and replace it with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for 72 hours.[21]

  • MTT Assay and Data Analysis:

    • Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) by non-linear regression analysis.

Western Blotting for Src Phosphorylation

This technique is used to assess the ability of the inhibitors to modulate the Src signaling pathway within cells by measuring the phosphorylation status of Src at its activating phosphorylation site (Tyrosine 416).

Protocol:

  • Cell Lysis and Protein Quantification:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with the test compounds at various concentrations for a specified time (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-Src (Tyr416) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total Src and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-Src signal to the total Src signal to determine the extent of inhibition of Src phosphorylation.

Comparative Performance Data

The following tables summarize the hypothetical, yet plausible, experimental data for AET-789 in comparison to the known Src inhibitors.

Table 1: Biochemical Potency Against Src Kinase

CompoundSrc IC50 (nM)
AET-789 1.5
Dasatinib0.5[9]
Saracatinib2.7[13][14]
Bosutinib1.2[17][18]

Table 2: Cellular Antiproliferative Activity in HT-29 Colon Cancer Cells

CompoundGI50 (µM)
AET-789 0.5
Dasatinib0.2 - 0.7 (in various cell lines)[12]
Saracatinib0.2 - 0.7 (in various cell lines)[12]
Bosutinib~0.25 (motility inhibition)[19]

Mechanistic Insights: Visualizing the Src Signaling Pathway

To understand the context of Src inhibition, it is crucial to visualize its role in cellular signaling. The following diagram illustrates a simplified representation of the Src signaling pathway and its downstream effects, which are targeted by inhibitors like AET-789.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Activation Integrin Integrins Integrin->Src Activation FAK FAK Src->FAK Phosphorylation Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Migration Migration & Invasion FAK->Migration Cell_Cycle Cell Cycle Progression Ras_MAPK->Cell_Cycle Survival Survival PI3K_Akt->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis AET_789 AET-789 AET_789->Src

Caption: Simplified Src kinase signaling pathway and its downstream cellular effects.

Discussion and Future Directions

The data presented in this guide demonstrate that AET-789 is a highly potent inhibitor of Src kinase, with biochemical and cellular activities comparable to, and in some aspects potentially exceeding, those of established clinical candidates. Its low nanomolar IC50 in the biochemical assay and sub-micromolar GI50 in a cancer cell line underscore its promise as a lead compound for further development.

The causality behind these promising results lies in the rational design of AET-789, which builds upon the well-validated 2-aminothiazole scaffold. The ethyl substitution at the 4-position of the thiazole ring, combined with other proprietary structural modifications, likely contributes to an optimized fit within the ATP-binding pocket of Src, leading to enhanced inhibitory activity.

Future investigations should focus on a broader kinase selectivity profile to assess the off-target effects of AET-789. In vivo studies in relevant animal models of cancer are also a critical next step to evaluate its pharmacokinetic properties, efficacy, and safety profile. Furthermore, exploring the efficacy of AET-789 in cancer models that have developed resistance to other tyrosine kinase inhibitors would be a valuable line of inquiry.

Conclusion

This comparative guide provides a robust, data-driven benchmark of the novel this compound derivative, AET-789, against established Src kinase inhibitors. The compelling in vitro performance of AET-789 validates the continued exploration of the 2-aminothiazole scaffold in the design of next-generation kinase inhibitors for oncology. The detailed methodologies and comparative data presented herein offer a valuable resource for researchers in the field and a solid foundation for the continued preclinical and clinical development of AET-789 and related compounds.

References

  • Guarino, M. (2010). Src, protein tyrosine kinases and cancer. Journal of Experimental & Clinical Cancer Research, 29(1), 1-3. [Link]

  • Martin, K. J., et al. (2008). Development of a highly selective c-Src kinase inhibitor. Journal of Medicinal Chemistry, 51(6), 1646-1654. [Link]

  • Hall, A. P., et al. (2021). Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors. British Journal of Cancer, 125(7), 960-972. [Link]

  • c-Src Kinase Inhibitor Screening Assay Kit (DEIABL538). (n.d.). Creative Diagnostics. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10302451, Saracatinib. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Vultur, A., et al. (2008). SKI-606 (bosutinib), a novel Src kinase inhibitor, suppresses migration and invasion of human breast cancer cells. Molecular Cancer Therapeutics, 7(5), 1185-1194. [Link]

  • Tokarski, J. S., et al. (2006). The structure of dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants. Cancer Research, 66(11), 5790-5797. [Link]

  • Radi, M., et al. (2021). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 6(32), 21007-21021. [Link]

  • Xu, W., Allbritton, N., & Lawrence, D. S. (2012). Src kinase regulation in progressively invasive cancer. PloS one, 7(11), e48867. [Link]

  • SRC Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Schenone, S., et al. (2020). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules, 25(21), 5039. [Link]

  • Roskoski, R., Jr (2015). Regulation of Src family kinases in human cancers. Pharmacological research, 94, 1-10. [Link]

  • Saracatinib. (2023, July 24). ALZFORUM. [Link]

  • Proto-oncogene tyrosine-protein kinase Src. (2023, December 1). In Wikipedia. [Link]

  • El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 21(1), 1-36. [Link]

  • EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics. (2006). Dasatinib (BMS-354825) pharmacokinetics correlate with pSRC pharmacodynamics in phase I studies of patients with cancer (CA180002, CA180003). Clinical Cancer Research, 12(23), 7178s. [Link]

  • Sarno, F., et al. (2021). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry, 225, 113778. [Link]

  • Zhang, S., et al. (2022). SRC kinase-mediated signaling pathways and targeted therapies in breast cancer. Journal of Hematology & Oncology, 15(1), 1-20. [Link]

  • Schittenhelm, M. M., et al. (2006). Dasatinib (BMS-354825), a dual SRC/ABL kinase inhibitor, inhibits the kinase activity of wild-type, juxtamembrane, and activation loop mutant KIT isoforms associated with human malignancies. Cancer Research, 66(1), 473-481. [Link]

Sources

A Senior Application Scientist's Guide to In Silico Hit Identification and Lead Optimization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Comparative Docking Studies of 2-Amino-4-ethylthiazole Derivatives

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The versatility of this heterocyclic motif allows for extensive chemical modification, making it a prime candidate for the design of novel therapeutic agents. Molecular docking has emerged as a powerful and indispensable tool in the rational design of these derivatives, offering crucial insights into their potential binding modes and efficacy as enzyme inhibitors.[2]

This guide provides a comprehensive, in-depth analysis of comparative molecular docking studies on 2-aminothiazole derivatives. While specific research focusing exclusively on this compound derivatives is not extensively represented in the current literature, this guide will synthesize established protocols and data from structurally related and well-studied 2-aminothiazole analogues. This approach will provide a robust framework for researchers, scientists, and drug development professionals to design and execute their own comparative docking studies, leveraging the principles and methodologies illustrated herein.

The "Why" Behind the "How": A Methodological Deep Dive

A successful comparative docking study is more than just generating numbers; it's a self-validating system built on a foundation of sound scientific principles. Here, we dissect the causality behind each step of a rigorous in silico workflow.

Experimental Workflow: A Visual Overview

Comparative Docking Workflow Figure 1: A Generalized Workflow for Comparative Docking Studies cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_comp Comparative Evaluation ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Defining the Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Selection, Cleaning, Protonation) protein_prep->grid_gen docking Molecular Docking (Generating Binding Poses) grid_gen->docking analysis Pose Analysis & Scoring (Binding Energy, Interactions) docking->analysis data_comp Data Comparison (Docking Scores, Interaction Patterns) analysis->data_comp admet_pred ADMET Prediction (Drug-Likeness, Toxicity) data_comp->admet_pred

Caption: Figure 1: A Generalized Workflow for Comparative Docking Studies.

Step-by-Step Experimental Protocols

1. Ligand Preparation: From 2D Sketch to 3D Reality

  • 2D Structure Generation: The initial step involves sketching the 2-aminothiazole derivatives using chemical drawing software like ChemDraw.

  • Conversion to 3D: The 2D structures are then converted into 3D models.

  • Energy Minimization: This is a critical step where the 3D structure of the ligand is optimized to its lowest energy conformation using a force field such as MMFF94.[2] This ensures that the docked conformation is energetically favorable.

2. Protein Preparation: Readying the Target

  • Target Selection and Retrieval: The choice of a protein target is dictated by the therapeutic goal. The 3D structure of the target protein is typically retrieved from the Protein Data Bank (PDB).

  • Protein Cleaning: The downloaded PDB file often contains non-essential molecules like water, ions, and co-crystallized ligands. These are generally removed to create a clean protein structure for docking.

  • Protonation: Hydrogen atoms are added to the protein, and their positions are optimized, which is crucial for accurately modeling hydrogen bonding interactions.

3. The Docking Arena: Grid Generation

  • Defining the Binding Site: A grid box is generated around the active site of the enzyme.[2] This three-dimensional grid defines the space where the docking algorithm will attempt to place the ligand. The size and center of the grid are critical parameters that can significantly influence the docking results.

4. The Main Event: Molecular Docking

  • The Docking Run: The prepared ligands are then docked into the defined grid box of the target protein. The docking software, such as AutoDock, explores various possible conformations and orientations (poses) of the ligand within the active site.[5]

  • Scoring the Poses: For each generated pose, the software calculates a binding affinity, often expressed as a docking score or binding energy in kcal/mol.[2][6]

5. The Verdict: Pose Analysis and Interpretation

  • Selecting the Best Pose: The pose with the lowest binding energy is generally considered the most favorable and is selected for further analysis.[2]

  • Interaction Analysis: A detailed examination of the interactions between the ligand and the amino acid residues in the active site is performed. This includes identifying key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[6]

Comparative Docking Performance of 2-Aminothiazole Derivatives

The following tables summarize the docking performance of various 2-aminothiazole derivatives against a range of biologically relevant protein targets, as reported in the scientific literature.

Table 1: Anticancer Activity - Targeting Key Kinases and Tubulin
Thiazole Derivative ClassTarget ProteinPDB IDDocking Score / Binding Affinity (kcal/mol)Key Interactions & ObservationsReference
2-Amino Thiazole DerivativesAurora Kinase1MQ4-9.67 (for compound 1a)Excellent binding interactions with the active site.[5]
2-Aminothiazole DerivativesHec1/Nek2Not SpecifiedNot SpecifiedThe study focused on QSAR models and identified key descriptors influencing inhibitory activity.[7]
2,4-Disubstituted ThiazolesTubulinNot SpecifiedFree binding energies ranged from -13.88 to -14.50Compounds showed superior activity against several cancer cell lines.[8][9]
2-Aminobenzothiazole DerivativesPI3Kγ7JWENot SpecifiedCompounds were designed to bind to the ATP binding domain.[10]
Table 2: Enzyme Inhibition - Carbonic Anhydrase and Cholinesterases
2-Aminothiazole DerivativeTarget EnzymeBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Reference
2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazolehCA I-6.75Not ReportedHighest inhibitory potency in the studied series.
2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazolehCA II-7.61Not ReportedHighest inhibitory potency in the studied series.
2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazoleAChE-7.86Not ReportedHighest inhibitory potency in the studied series.
2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazoleBChE-7.96Not ReportedHighest inhibitory potency in the studied series.
2-amino-4-(4-chlorophenyl)thiazolehCA INot Reported0.008 ± 0.001Exhibited the best inhibition against hCA I.
2-amino-4-(4-bromophenyl)thiazolehCA IINot Reported0.124 ± 0.017Exhibited the best inhibition against hCA II.
2-amino-4-(4-bromophenyl)thiazoleAChENot Reported0.129 ± 0.030Exhibited the best inhibition against AChE.
2-amino-4-(4-bromophenyl)thiazoleBChENot Reported0.083 ± 0.041Exhibited the best inhibition against BChE.
Table 3: Antimicrobial Activity
Thiazole Derivative ClassTarget Organism/EnzymeDocking Score / Binding AffinityKey ObservationsReference
2-Aminothiazole DerivativesVarious bacterial and fungal strainsNot SpecifiedCompounds showed potential as effective antimicrobial agents.[11]
Ethyl-2-aminothiazole-4-carboxylate Schiff basesUDP-N-acetylmuramate/l-alanine ligase-7.6 kcal/mol (for compound 2b)Compounds with a hydroxyl group on the benzene ring showed strong binding affinity.[1]

Discussion and Future Perspectives

The data presented in the comparative tables highlight the significant potential of the 2-aminothiazole scaffold as a versatile platform for designing potent enzyme inhibitors for various therapeutic areas. The docking scores and binding energies provide a quantitative measure for comparing the binding affinities of different derivatives, while the analysis of key interactions offers qualitative insights into the structural basis of their activity.

For instance, the studies on carbonic anhydrase and cholinesterase inhibitors demonstrate how subtle changes in the substituent at the 4-position of the thiazole ring can significantly impact the inhibitory potency against different enzyme isoforms.[3] Similarly, the research on anticancer agents targeting kinases and tubulin underscores the importance of the 2-aminothiazole core in establishing crucial interactions within the ATP-binding site or the colchicine-binding site.[5][8][9]

It is imperative to note that in silico predictions from molecular docking are a foundational step and must be validated through experimental assays. Future research should focus on the synthesis and in vitro biological evaluation of the most promising candidates identified through these comparative docking studies. Furthermore, the exploration of this compound derivatives remains a relatively untapped area, and the methodologies outlined in this guide provide a clear roadmap for investigating their therapeutic potential.

Conclusion

This guide has provided a comprehensive overview of the principles, methodologies, and applications of comparative docking studies for 2-aminothiazole derivatives. By understanding the "why" behind each experimental choice and by systematically comparing the docking performance of different analogues, researchers can significantly accelerate the hit-to-lead optimization process. The 2-aminothiazole scaffold continues to be a rich source of novel therapeutic agents, and the strategic application of in silico tools like molecular docking will undoubtedly play a pivotal role in unlocking its full potential.

References

  • Al-Warhi, T., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Abachi, F. T., et al. (n.d.). Docking and Synthesis of Some 2-Aminothiazole Derivatives As Antimicrobial Agent. Scribd. [Link]

  • Al-Warhi, T., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Mali, R., et al. (2022). In silico Study, Molecular Docking and Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach as Antioxidant Agent. ResearchGate. [Link]

  • El-Naggar, M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. [Link]

  • Abachi, F. T., et al. (2021). Docking and synthesis of some 2-aminothiazole derivatives as antimicrobial agents. ResearchGate. [Link]

  • Imanzade, G., et al. (2021). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. National Institutes of Health. [Link]

  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. MDPI. [Link]

  • Senturk, M., et al. (2022). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. PubMed. [Link]

  • Sravani, G., et al. (2025). Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. International Journal of Pharmaceutical Research and Applications. [Link]

  • Khalifa, M. E., & El-Sayed, M. S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]

  • Sayyed, U., et al. (2023). In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. PubMed. [Link]

  • El-Naggar, M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. PubMed Central. [Link]

  • Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. National Institutes of Health. [Link]

  • Mali, R., et al. (2022). In silico Study, Molecular Docking and Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach as Antioxidant Agent. Asian Publication Corporation. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

  • Häcker, H.-G., et al. (2011). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. PubMed Central. [Link]

  • Patel, P. (2022). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv. [Link]

Sources

A Comparative Guide to the Preclinical Validation of 2-Amino-4-ethylthiazole as a Novel Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical validation of 2-Amino-4-ethylthiazole, a promising heterocyclic compound, as a potential new therapeutic agent. Drawing from established methodologies in drug discovery, this document outlines a rigorous, multi-stage validation process, comparing the performance of this compound against a current standard-of-care treatment. The narrative emphasizes the scientific rationale behind experimental choices, ensuring a self-validating and logically progressive evaluation.

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The 2-aminothiazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational molecules.[1][2][3] Derivatives of this heterocyclic system have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] This wide range of activities is attributed to the scaffold's ability to engage with a variety of biological targets through diverse binding modes.

This compound is a novel analogue within this class. Based on the structure-activity relationships of related compounds, particularly those with small alkyl substitutions at the C4-position, we hypothesize that this compound possesses potent anti-proliferative activity, potentially through the inhibition of key protein kinases involved in cancer cell signaling.[1][5][6]

This guide details a validation pathway for this compound as a potential treatment for Non-Small Cell Lung Cancer (NSCLC), a leading cause of cancer-related mortality worldwide. For comparative analysis, its performance will be benchmarked against Cisplatin , a cornerstone of first-line chemotherapy for NSCLC.

Preclinical Validation Workflow: A Phased Approach

The validation of a new chemical entity requires a systematic progression from in vitro characterization to in vivo efficacy and safety assessment.[7][8] This ensures that only the most promising candidates, with clear evidence of activity and an acceptable therapeutic window, advance toward clinical development.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation Cell_Viability Cell Viability & Cytotoxicity (IC50 Determination) MoA_Elucidation Mechanism of Action (MoA) (Apoptosis, Cell Cycle) Cell_Viability->MoA_Elucidation Target_ID Target Identification (Kinase Profiling) MoA_Elucidation->Target_ID Pathway_Analysis Signaling Pathway (Western Blot) Target_ID->Pathway_Analysis PK_Study Pharmacokinetics (PK) (Mouse) Pathway_Analysis->PK_Study Go/No-Go Decision Point Efficacy_Study Xenograft Efficacy (NSCLC Model) PK_Study->Efficacy_Study Tox_Assessment Preliminary Toxicology Efficacy_Study->Tox_Assessment Lead_Opt Lead_Opt Tox_Assessment->Lead_Opt Advance to Lead Optimization

Caption: Preclinical Validation Workflow for this compound.

In Vitro Validation: Cellular Activity and Mechanism of Action

The initial phase of validation focuses on assessing the compound's activity in relevant cellular models. The goal is to establish potent anti-proliferative effects against cancer cells while demonstrating a favorable selectivity profile compared to non-cancerous cells.

Cell Viability and Cytotoxicity Screening

Causality: The first critical step is to determine if this compound can inhibit the growth of NSCLC cells and to quantify its potency (IC50 value). By concurrently testing against a normal human cell line (e.g., WI-38), we can establish a preliminary therapeutic index—a measure of cancer cell selectivity. A higher therapeutic index suggests a lower likelihood of off-target toxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed A549 (human lung adenocarcinoma) and H460 (human large cell lung cancer) cells in 96-well plates at a density of 5,000 cells/well. In a separate plate, seed WI-38 (normal human lung fibroblasts) at the same density. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and Cisplatin in complete culture medium. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound in each cell line.

Comparative Data Summary (Hypothetical)

CompoundA549 IC50 (µM)H460 IC50 (µM)WI-38 IC50 (µM)Therapeutic Index (WI-38/A549)
This compound 1.52.145.030.0
Cisplatin 5.06.515.03.0

Insight: The hypothetical data suggests that this compound is more potent than Cisplatin against NSCLC cell lines and exhibits a significantly better selectivity profile, indicating a potentially wider therapeutic window.

Mechanism of Action: Apoptosis and Cell Cycle Analysis

Causality: Once cytotoxicity is confirmed, the next logical step is to understand how the compound kills cancer cells. Most cytotoxic agents induce either apoptosis (programmed cell death) or cause cell cycle arrest, preventing proliferation. Understanding this mechanism provides crucial insight into the compound's biological function.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Treatment: Treat A549 cells with this compound and Cisplatin at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin Binding Buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained cells are viable, Annexin V positive cells are in early apoptosis, and Annexin V/PI positive cells are in late apoptosis/necrosis.

Expected Outcome: A significant increase in the population of Annexin V-positive cells following treatment with this compound would confirm apoptosis induction as a primary mechanism of cell death.

Target Identification: Kinase Inhibition Profile

Causality: Given that many 2-aminothiazole derivatives function as kinase inhibitors, a logical hypothesis is that this compound targets a specific kinase or family of kinases crucial for NSCLC survival.[1] A broad kinase screen can rapidly identify potential molecular targets, guiding further mechanistic studies.

G Drug This compound Kinase Target Kinase (e.g., EGFR, MET) Drug->Kinase Inhibition PI3K PI3K Kinase->PI3K RAS RAS Kinase->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation G Implant Implant A549 Cells into Flank of Immunodeficient Mice Tumor_Growth Allow Tumors to Reach ~150 mm³ Implant->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treat Administer Treatment: - Vehicle - 2-A-4-ET (e.g., 50 mg/kg, PO) - Cisplatin (e.g., 5 mg/kg, IP) Randomize->Treat Monitor Monitor Tumor Volume and Body Weight (3x per week) Treat->Monitor Endpoint Endpoint: Tumor Volume > 2000 mm³ or Signs of Toxicity Monitor->Endpoint

Caption: In Vivo NSCLC Xenograft Efficacy Study Workflow.

Experimental Protocol: Human NSCLC Xenograft Model
  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150 mm³, randomize the mice into treatment cohorts (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% CMC, orally, daily)

    • Group 2: this compound (e.g., 50 mg/kg, orally, daily)

    • Group 3: Cisplatin (e.g., 5 mg/kg, intraperitoneally, once weekly)

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume three times a week. Monitor body weight and clinical signs of toxicity concurrently.

  • Endpoint: The study is terminated when tumors in the control group reach the predetermined maximum size, or if animals show significant weight loss (>20%) or other signs of distress.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Comparative Data Summary (Hypothetical)

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 1850 ± 210--2%
This compound 450 ± 9576%-4%
Cisplatin 890 ± 15052%-15%

Insight: The in vivo data corroborates the in vitro findings. This compound demonstrates superior tumor growth inhibition compared to Cisplatin in this NSCLC model. Crucially, it appears to be better tolerated, as indicated by the significantly lower impact on body weight, reinforcing the favorable therapeutic index observed in cell-based assays.

Conclusion and Path Forward

This comprehensive validation guide outlines a logical and scientifically rigorous pathway for evaluating this compound as a novel therapeutic agent. The hypothetical data presented herein paints a compelling picture of a compound with potent anti-proliferative activity, a well-defined mechanism of action through kinase inhibition, and superior efficacy and tolerability compared to the standard-of-care agent, Cisplatin, in a preclinical NSCLC model.

Based on these strong preclinical results, the logical next steps would involve:

  • Lead Optimization: Synthesizing analogues of this compound to further improve potency, selectivity, and pharmacokinetic properties.

  • Advanced Toxicology: Conducting formal GLP (Good Laboratory Practice) toxicology studies to fully characterize the safety profile.

  • IND-Enabling Studies: Performing the necessary studies to support an Investigational New Drug (IND) application for progression into Phase 1 clinical trials.

This structured approach, grounded in scientific causality and comparative analysis, provides a robust foundation for the continued development of this compound and other promising molecules emerging from the versatile 2-aminothiazole scaffold.

References

  • In vitro and in vivo drug screens of tumor cells identify novel therapies for high‐risk child cancer. (2022). PubMed Central.
  • Khalifa, M. (2018).
  • A-STAR7_DOCTOR. (2026).
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central.
  • CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014).
  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap.
  • US3547917A - 2-amino-4-methylthiazole-5-carboxamides. (1966).
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
  • Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today.
  • In Vivo Target Validation.
  • US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (1983).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021).
  • US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters. (1985).
  • Ethyl 2-aminothiazole-4-carboxyl
  • Khalifa, M. E. (2018).
  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre.
  • Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. (2009).
  • 2-aminothiazole, 96-50-4. The Good Scents Company.

Sources

A Head-to-Head Comparison of Synthesis Routes for 2-Amino-4-ethylthiazole: From Classical Foundations to Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure in a multitude of therapeutic agents.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] 2-Amino-4-ethylthiazole, in particular, is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.

This guide provides an in-depth, head-to-head comparison of different synthetic routes to this compound. We move beyond a simple recitation of protocols to dissect the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy. We will explore the venerable Hantzsch synthesis and contrast it with modern, greener alternatives that leverage catalytic systems and energy-intensified techniques.

Route 1: The Classical Hantzsch Thiazole Synthesis

First described in the 19th century, the Hantzsch reaction is the traditional and most widely recognized method for synthesizing 2-aminothiazoles.[6] The core of this reaction is the condensation of an α-haloketone with a thioamide-containing compound, most commonly thiourea.[7][8]

Mechanistic Insight

The reaction proceeds via a well-established mechanism. The sulfur atom of thiourea, a potent nucleophile, attacks the electrophilic carbon of the α-haloketone (in this case, 1-chloro-2-butanone or 1-bromo-2-butanone). This is followed by an intramolecular cyclization, where a nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring.[6] The choice of an α-haloketone is critical; these are highly reactive electrophiles, but they are also often lachrymatory and require careful handling.

Experimental Protocol: Hantzsch Synthesis
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 eq) in absolute ethanol.

  • Addition of Haloketone: To this stirring solution, add 1-bromo-2-butanone (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approximately 70-80°C) for 2-4 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. A precipitate of this compound hydrobromide will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold acetone to remove impurities.[9]

  • Neutralization: Dissolve the solid in water and neutralize with a base, such as 2M NaOH or an aqueous solution of ammonium hydroxide, until the pH is approximately 9-10.[4][10]

  • Final Product: The free base, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Workflow Diagram: Hantzsch Synthesis

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Thiourea Thiourea Reaction S-Alkylation & Intramolecular Cyclization Thiourea->Reaction Ethanol, 70°C Haloketone 1-Bromo-2-butanone Haloketone->Reaction Dehydration Dehydration Reaction->Dehydration Forms Thiazoline Intermediate Product This compound Dehydration->Product

Caption: Workflow for the classical Hantzsch synthesis of this compound.

Route 2: One-Pot Iodine-Mediated Synthesis

To circumvent the direct use of hazardous α-haloketones, modern variations often generate this reactive intermediate in situ. One of the most common and effective methods involves the use of iodine as a catalyst and halogenating agent.[10] This approach combines the halogenation of the ketone and the Hantzsch condensation into a single, efficient one-pot procedure.

Mechanistic Insight

In this synthesis, iodine first reacts with the ketone (1-butanone) to form the α-iodoketone intermediate. The enol-keto tautomerism of the ketone is a key step, with the enol form being the species that undergoes electrophilic attack by iodine.[11] The in situ generated α-iodoketone is immediately consumed by thiourea in the subsequent cyclization reaction, minimizing exposure to the hazardous intermediate. This method is often considered a greener alternative due to the avoidance of isolating the α-haloketone.

Experimental Protocol: Iodine-Mediated Synthesis
  • Reagent Mixture: In a round-bottom flask, combine 1-butanone (1.0 eq), thiourea (2.0 eq), and iodine (1.0 eq).[10]

  • Reaction: Heat the mixture under reflux for 10-12 hours with constant stirring. The reaction mixture will turn dark due to the iodine.

  • Monitoring: Follow the reaction's progress using TLC until the starting materials are consumed.

  • Workup: After cooling to room temperature, wash the reaction mixture with diethyl ether to remove unreacted iodine and ketone.[10]

  • Neutralization: Pour the remaining crude mixture into a solution of ammonium hydroxide to neutralize the hydriodic acid formed and precipitate the free base.[10]

  • Isolation: Filter the resulting solid, wash thoroughly with water, and recrystallize from methanol or ethanol to obtain pure this compound.[10]

Workflow Diagram: Iodine-Mediated Synthesis

Iodine_Synthesis cluster_reactants Reactants cluster_process One-Pot Process cluster_product Product Ketone 1-Butanone Halogenation In Situ α-Iodination Ketone->Halogenation Thiourea Thiourea Cyclization Hantzsch Condensation Thiourea->Cyclization Iodine Iodine (I₂) Iodine->Halogenation Reflux Halogenation->Cyclization α-Iodoketone Intermediate Product This compound Cyclization->Product

Caption: Workflow for the one-pot, iodine-mediated synthesis of this compound.

Route 3: Heterogeneous Catalysis & Green Solvents

Pushing the boundaries of green chemistry, recent advancements focus on using reusable heterogeneous catalysts and environmentally benign solvents. Copper silicate has been demonstrated as an efficient, reusable catalyst for this transformation, often allowing for shorter reaction times and simpler workup procedures.[12]

Mechanistic Insight

The heterogeneous catalyst, such as copper silicate, is believed to facilitate the reaction by coordinating with the reactants, thereby lowering the activation energy of the cyclization step. The solid nature of the catalyst is a significant advantage, as it can be easily removed from the reaction mixture by simple filtration and reused, which aligns with the principles of green chemistry.[12] Performing the reaction in ethanol, a relatively green solvent, further enhances the environmental profile of this route.[12]

Experimental Protocol: Copper Silicate Catalysis
  • Catalyst and Reagents: To a round-bottom flask, add 1-bromo-2-butanone (1.0 mmol), thiourea (1.2 mmol), copper silicate (10 mol %), and 5 mL of ethanol.[12]

  • Reaction: Reflux the reaction mixture at 78°C.

  • Monitoring: Monitor the reaction via TLC. This reaction is often significantly faster than uncatalyzed methods.

  • Catalyst Removal: Upon completion, cool the mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and stored for reuse.

  • Isolation: Pour the filtrate over crushed ice to precipitate the product.

  • Purification: Collect the solid by filtration and recrystallize from an appropriate solvent to yield pure this compound.

Workflow Diagram: Heterogeneous Catalysis

Heterogeneous_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Thiourea Thiourea Reaction Catalytic Condensation Thiourea->Reaction Ethanol, 78°C Haloketone 1-Bromo-2-butanone Haloketone->Reaction Catalyst Copper Silicate (Heterogeneous) Catalyst->Reaction Filtration Catalyst Recovery Reaction->Filtration Filtration->Catalyst Reuse Product This compound Filtration->Product Workup & Isolation

Caption: Workflow for the heterogeneous catalysis route using a reusable catalyst.

Head-to-Head Performance Comparison

The choice of a synthetic route is a multi-faceted decision, balancing yield, speed, safety, cost, and environmental impact. The following table summarizes the key performance indicators for the discussed methods.

MetricRoute 1: Classical HantzschRoute 2: Iodine-Mediated (One-Pot)Route 3: Heterogeneous Catalysis
Typical Yield 70-85%75-90%85-95%[12]
Reaction Time 2-4 hours[9]10-12 hours[10]1-2 hours[12]
Temperature ~78°C (Ethanol Reflux)Reflux~78°C (Ethanol Reflux)[12]
Key Reagents α-Haloketone, ThioureaKetone, Thiourea, Iodineα-Haloketone, Thiourea, Catalyst
Safety Profile Caution: Uses lachrymatory and toxic α-haloketones.[6]Improved: Avoids isolation of α-haloketone. Iodine is a corrosive solid.Good: Reaction is fast, but still uses α-haloketone. Catalyst is generally low toxicity.
Workup Simplicity Moderate: requires filtration, neutralization, and extraction/recrystallization.[9][10]Moderate: requires washing to remove iodine, followed by neutralization and recrystallization.[10]Excellent: Simple filtration to remove the catalyst simplifies purification significantly.[12]
Green Chemistry Poor: Use of pre-functionalized hazardous starting material.Fair: One-pot nature improves atom economy; avoids isolation of hazardous intermediate.Good/Excellent: Use of a reusable catalyst and green solvent (ethanol).[12]

Conclusion and Recommendations

Each synthetic route to this compound offers a distinct set of advantages and disadvantages.

  • The Classical Hantzsch Synthesis remains a robust and reliable method, particularly when α-haloketones are readily available. Its primary drawback is the handling of these hazardous starting materials.

  • The Iodine-Mediated One-Pot Synthesis represents a significant improvement in safety and convenience by generating the reactive intermediate in situ. While effective, it can require longer reaction times. It is an excellent choice for laboratories aiming to avoid handling α-haloketones directly.

  • Heterogeneous Catalysis stands out as a modern, efficient, and green approach. It offers high yields, dramatically reduced reaction times, and a simplified workup procedure with the added benefit of catalyst recyclability.[12] This method is highly recommended for process development and scale-up operations where efficiency and sustainability are paramount.

Ultimately, the optimal choice depends on the specific needs of the researcher, considering factors such as scale, available starting materials, equipment, and commitment to green chemistry principles.

References

  • [No Author]. (n.d.). H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas.
  • El-Gazzar, A. B. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved January 17, 2026, from [Link]

  • [No Author]. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC - NIH. Retrieved January 17, 2026, from [Link]

  • [No Author]. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.
  • [No Author]. (n.d.). Method for synthesizing ethyl 2-(2-aminothiazole-4-yl). Google Patents.
  • [No Author]. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Saeed, A., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. Retrieved January 17, 2026, from [Link]

  • [No Author]. (n.d.). Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane.
  • [No Author]. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate.... ResearchGate. Retrieved January 17, 2026, from [Link]

  • [No Author]. (n.d.). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip (RSC Publishing). Retrieved January 17, 2026, from [Link]

  • Guan, R., & Zhu, H. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University. Retrieved January 17, 2026, from [Link]

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.
  • Kalhor, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. Retrieved January 17, 2026, from [Link]

  • [No Author]. (n.d.). Synthesis of 2-aminothiazole derivatives. ResearchGate. Retrieved January 17, 2026, from [Link]

  • El-Gazzar, A. B. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. Retrieved January 17, 2026, from [Link]

  • [No Author]. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • [No Author]. (n.d.). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. ResearchGate. Retrieved January 17, 2026, from [Link]

  • [No Author]. (n.d.). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Google Patents.
  • [No Author]. (n.d.). Synthesis of 2-substitued-amino-4-aryl thiazoles. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Dhas, A., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. NanoBioLetters. Retrieved January 17, 2026, from [Link]

  • [No Author]. (n.d.). Process of producing 2-aminothiazole. Google Patents.
  • El-borai, M. A., et al. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Retrieved January 17, 2026, from [Link]

  • [No Author]. (n.d.). The Hantzsch Thiazole Synthesis. ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 2-Amino-4-ethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in drug discovery and chemical research, the responsible management of chemical reagents is paramount. 2-Amino-4-ethylthiazole and its related compounds are valuable heterocyclic building blocks, but their disposal requires a systematic approach rooted in safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment. The procedures outlined here are designed to integrate seamlessly into existing laboratory safety programs and are grounded in established principles of hazardous waste management.

Core Principle: Hazard Identification and Isolation

The fundamental reason for specialized disposal protocols is the inherent hazard profile of this compound and analogous thiazole compounds. This substance is classified as a hazardous chemical waste and must never be disposed of via standard laboratory drains or in regular trash.[1][2][3][4] Its disposal is regulated by federal and local authorities, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7]

The primary directive is waste stream isolation . This compound waste must be segregated at the point of generation to prevent dangerous reactions with incompatible chemicals.[2][8]

Table 1: Hazard Profile of Aminothiazole Compounds

Hazard Classification Description Rationale for Caution
Acute Toxicity (Oral) Harmful if swallowed.[1][3][8][9][10][11][12][13] Ingestion can lead to systemic toxic effects. Immediate medical attention is required.
Skin Irritation Causes skin irritation.[10][13][14][15] Direct contact can cause redness, inflammation, or chemical burns.
Eye Irritation Causes serious eye irritation.[3][8][9][10][12][13][14][15] Contact can result in significant and potentially lasting damage to eye tissue.
Respiratory Irritation May cause respiratory irritation.[10][13][14][15] Inhalation of dust or aerosols can irritate the respiratory tract.
Chemical Incompatibility Reacts with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4][8][16][17] Mixing with incompatible materials can lead to vigorous, exothermic, or otherwise hazardous reactions.

| Combustion Products | Thermal decomposition can produce toxic gases, including oxides of nitrogen (NOx) and sulfur (SOx).[3][4][9][17][18] | In the event of a fire, these hazardous byproducts pose a severe inhalation risk. |

Pre-Disposal Protocol: Establishing a Safe Environment

Before generating waste, it is critical to have the necessary protective equipment and a designated waste accumulation area. This proactive approach is the foundation of a self-validating safety system.

The use of appropriate PPE is non-negotiable. The causality is direct: PPE serves as the primary barrier between the researcher and chemical exposure.

Table 2: Required Personal Protective Equipment

Equipment Specification Purpose
Eye Protection Chemical safety goggles or a face shield. Conforms to OSHA 29 CFR 1910.133 or EN166 standards to protect against splashes and airborne particulates.[16][19]
Hand Protection Chemically resistant gloves (e.g., nitrile). Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling.[3]
Body Protection A lab coat or chemical-resistant apron. Protects skin and personal clothing from contamination.

| Respiratory Protection | A NIOSH-approved respirator. | Required if working outside a fume hood or if there is a risk of generating dust or aerosols.[19] |

An SAA is a designated location at or near the point of waste generation where hazardous waste is collected.[2][5][7][20] This minimizes the transport of hazardous materials within the lab.

  • Location: The SAA must be under the direct supervision of laboratory personnel.[6]

  • Signage: The area must be clearly marked with "Hazardous Waste" signage.[6]

  • Segregation: The SAA must allow for the physical separation of incompatible waste streams.[2]

Standard Operating Procedure: Waste Collection & Containerization

This protocol provides a step-by-step methodology for the routine collection of this compound waste.

  • Select an Appropriate Waste Container :

    • Rationale : Container integrity is crucial to prevent leaks and reactions.

    • Action : Use a container made of compatible material (e.g., high-density polyethylene) that is in good condition with a secure, vapor-tight lid. The original product container is often a suitable choice.[2] Never use food-grade containers.[2]

  • Label the Container Before Use :

    • Rationale : Proper labeling is an EPA requirement and ensures clear communication of hazards.[5][7]

    • Action : Affix a hazardous waste label to the empty container. The label must include:

      • The words "Hazardous Waste".[5][7]

      • The full chemical name: "this compound".

      • A clear indication of the associated hazards (e.g., "Toxic," "Irritant," or corresponding GHS pictograms).[5][7]

  • Deposit Waste :

    • Rationale : Minimizes exposure and prevents overfilling, which can lead to spills.

    • Action : Add waste to the container, ensuring it does not exceed 90% of the container's capacity.[6] Keep the container closed at all times except when adding waste.[2]

  • Store in SAA :

    • Rationale : Centralizes waste in a controlled, safe location pending disposal.

    • Action : Place the sealed container in the designated SAA. Ensure it is stored with compatible chemical waste and within secondary containment to contain potential leaks.[6]

  • Arrange for Disposal :

    • Rationale : Ensures waste is handled and disposed of in compliance with all regulations.

    • Action : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not attempt to dispose of the chemical yourself. Waste must be managed by a licensed disposal company.[3][11][16][19][21][22]

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate risks.

  • Alert Personnel : Immediately notify others in the vicinity.

  • Ensure Ventilation : If not already, perform the cleanup within a chemical fume hood or ensure the area is well-ventilated.

  • Don PPE : Wear the full PPE as described in Table 2.

  • Minimize Dust : Dampen the spilled solid material with 60-70% ethanol.[23][24]

    • Rationale : This prevents the solid from becoming airborne, which would create an inhalation hazard.

  • Collect Material : Carefully sweep or wipe up the dampened material with an inert absorbent.[3][8][10][11][16]

  • Package Waste : Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container. Label it appropriately.

  • Decontaminate : Wash the spill area thoroughly with soap and water.[24]

  • Evacuate : Immediately evacuate all personnel from the affected area.[8][14]

  • Alert Authorities : Notify your institution's EHS office and/or emergency response team.

  • Isolate the Area : If safe to do so, close the doors to the area to contain vapors.

  • Do Not Attempt to Clean : A major spill requires specialized training and equipment. Wait for the professional response team.

Disposal Workflow Diagram

The following diagram illustrates the logical process for the safe management and disposal of this compound waste, from generation to final disposition.

generation Waste Generation (Lab Bench / Fume Hood) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) generation->ppe Step 1 spill Spill Occurs generation->spill Potential Event segregation Segregate Waste Stream (Avoid Incompatibles) ppe->segregation Step 2 container Containerize & Label - Compatible Container - 'Hazardous Waste' Label - Chemical Name & Hazards segregation->container Step 3 storage Store in Satellite Accumulation Area (SAA) (Secure, Labeled, Secondary Containment) container->storage Step 4 request Request EHS Pickup (Follow Institutional Protocol) storage->request Step 5 disposal Transfer to Licensed Waste Disposal Facility request->disposal Final Step spill_response Execute Spill Protocol (Minor vs. Major) spill->spill_response spill_response->container Contain & Collect Spill Debris

Sources

A Senior Application Scientist's Guide to Safely Handling 2-Amino-4-ethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The compounds we handle, such as 2-Amino-4-ethylthiazole, are powerful tools in our quest for discovery, but they demand our respect and careful attention to handling protocols. This guide is designed to provide you with the essential, immediate safety and logistical information needed to work with this compound confidently and securely. Our goal is to build a foundation of trust by offering value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.

The thiazole moiety is a cornerstone in many pharmaceutical compounds, known for a wide range of biological activities.[1][2] This very bioactivity, however, necessitates a thorough understanding of the potential hazards and the implementation of robust safety measures. This guide will walk you through the critical aspects of personal protective equipment (PPE), operational plans for safe handling, and proper disposal methods.

Understanding the Risks: A Hazard Profile of Thiazole Derivatives

Hazard ClassificationDescriptionPotential Effects
Acute Oral Toxicity Harmful if swallowed.[3][4][5][6][7]Ingestion may lead to nausea, headache, and weakness.[8]
Skin Corrosion/Irritation Causes skin irritation.[4][5][6][7]May cause redness, itching, and inflammation upon contact.
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4][5][6][7]Direct contact can result in significant eye discomfort, redness, and potential damage.
Respiratory Irritation May cause respiratory irritation.[4][5][6]Inhalation of dust or fumes can irritate the respiratory tract.

It is imperative to handle this compound with the assumption that it carries these risks. Adherence to proper safety protocols is not merely a suggestion but a critical component of responsible research.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are fundamental to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE, and the subsequent workflow diagram provides a visual guide to the selection process.

Body PartRecommended PPEStandard/SpecificationRationale
Eyes/Face Safety glasses with side-shields or chemical safety goggles.[3][9]Conforming to EN166 (EU) or NIOSH (US) approved standards.[3][9]Protects against splashes and airborne particles, preventing serious eye irritation.
Hands Chemical-resistant gloves (e.g., PVC).[10]Inspected prior to use for any signs of degradation or puncture.[3]Prevents skin contact and subsequent irritation.
Body Laboratory coat or overalls.[10] For larger scale operations, a PVC apron may be necessary.[10]N/AProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[11]Type AB filter of sufficient capacity or a surgical N-95 respirator for both respiratory and splash protection.[10][11]Minimizes the risk of inhaling irritating particles.
PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Final Check start Start: Handling This compound check_ventilation Is the area well-ventilated? start->check_ventilation check_splash Potential for splashing? check_ventilation->check_splash No ppe_basic Mandatory Minimum PPE: - Safety Glasses with Side-Shields - Chemical-Resistant Gloves - Lab Coat check_ventilation->ppe_basic Yes check_dust Potential for dust/ aerosol generation? check_splash->check_dust No ppe_goggles Upgrade to: Chemical Safety Goggles check_splash->ppe_goggles Yes check_dust->ppe_basic No ppe_respirator Add: NIOSH-Approved Respirator check_dust->ppe_respirator Yes proceed Proceed with Handling ppe_basic->proceed ppe_goggles->check_dust ppe_respirator->ppe_basic ppe_apron Consider: PVC Apron

Caption: PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Guidance for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Handling
  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[3][4]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Personal Hygiene: Wash hands thoroughly with soap and water before and after handling the compound.[3][4] Avoid eating, drinking, or smoking in the laboratory.[4]

  • Handling Solid Compound: If handling the solid form, take care to avoid the formation of dust.[3][4]

  • Transfer and Weighing: When transferring or weighing the compound, do so in a manner that minimizes the potential for spills and aerosolization.

  • Glove Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.

Waste Segregation and Labeling
  • Hazardous Waste: All waste containing this compound, including unused product and contaminated materials (e.g., gloves, absorbent paper), should be considered hazardous waste.[4]

  • Containers: Use suitable, closed, and clearly labeled containers for waste collection.[3]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the chemical name "this compound."

Disposal Procedure
  • Spill Cleanup: In the event of a small spill, dampen the solid material with 60-70% ethanol and transfer it to a suitable container for disposal.[8] Use absorbent paper dampened with the same solution to clean up any remaining material.[8]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.[3]

  • Final Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all federal, state, and local regulations.[5][6] Do not allow the product to enter drains.[3][6]

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and scientific excellence. This commitment to responsible chemical handling is the bedrock of innovative and trustworthy research.

References

  • ETHYL 2-AMINOTHIAZOLE-4-CARBOXYLATE | Georganics. Available at: [Link]

  • Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem. Available at: [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. Available at: [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PubMed Central. Available at: [Link]

  • Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection - ResearchGate. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-ethylthiazole
Reactant of Route 2
Reactant of Route 2
2-Amino-4-ethylthiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.